molecular formula C23H41N7O14 B15563086 Ashimycin B

Ashimycin B

Cat. No.: B15563086
M. Wt: 639.6 g/mol
InChI Key: QGZXKOYUROSPLZ-OXUUYJNGSA-N
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Description

Ashimycin B is a N-acyl-hexosamine.
N-[(2S,3S,4S,5R,6S)-2-[(2R,3S,4S,5R)-2-[(1S,2R,3S,4S,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide has been reported in Streptomyces griseus with data available.
from Streptomyces griseus strain FT3-4;  structure given in first source

Properties

Molecular Formula

C23H41N7O14

Molecular Weight

639.6 g/mol

IUPAC Name

N-[(2S,3S,4S,5R,6S)-2-[(2R,3S,4S,5R)-2-[(1S,2R,3S,4S,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29)/t6-,7+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,23+/m1/s1

InChI Key

QGZXKOYUROSPLZ-OXUUYJNGSA-N

Origin of Product

United States

Foundational & Exploratory

Ashimycin B Production by Streptomyces griseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B is an aminoglycoside antibiotic, identified as a novel analogue of streptomycin. It is a secondary metabolite produced by the Gram-positive bacterium Streptomyces griseus, specifically strain FT3-4.[1] Streptomyces griseus, a well-known inhabitant of soil and decaying vegetation, is a prolific producer of a wide array of bioactive compounds, most notably streptomycin, the first antibiotic discovered to be effective against tuberculosis.[2] this compound, like other aminoglycosides, is anticipated to exhibit broad-spectrum antibacterial activity, although its potency is reportedly lower than that of streptomycin.[3] This guide provides a comprehensive overview of this compound, its producing organism, biosynthetic pathways, and detailed experimental protocols relevant to its study and potential development.

Chemical Structure and Properties of this compound

This compound is a complex carbohydrate-based molecule with the chemical formula C₂₃H₄₁N₇O₁₄.[4] Its structure is characterized by a central aminocyclitol ring glycosidically linked to amino sugars. A detailed analysis of its structure was achieved through NMR spectral analysis and chemical degradation.[1]

PropertyValueSource
Molecular FormulaC₂₃H₄₁N₇O₁₄[4]
IUPAC NameN-[(2S,3S,4S,5R,6S)-2-[(2R,3S,4S,5R)-2-[(1S,2R,3S,4S,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide[4]
Molecular Weight639.6 g/mol [4]
AppearanceNot explicitly reported, but likely a white or off-white powder, similar to other purified aminoglycosides.N/A
SolubilityExpected to be soluble in water and polar organic solvents.N/A

Biosynthesis of this compound in Streptomyces griseus

The biosynthetic pathway of this compound has not been explicitly elucidated. However, as a streptomycin analogue, its biosynthesis is expected to follow a similar pathway to that of streptomycin. The biosynthesis of streptomycin is a complex process involving multiple gene products encoded by the str gene cluster.[3][5] The pathway can be broadly divided into the synthesis of its three constituent moieties: streptidine, L-dihydrostreptose, and N-methyl-L-glucosamine, all of which are derived from D-glucose.[2][6]

G Inferred Biosynthetic Pathway of this compound D_Glucose D-Glucose Streptidine_Pathway Streptidine Pathway D_Glucose->Streptidine_Pathway L_Dihydrostreptose_Pathway L-Dihydrostreptose Pathway D_Glucose->L_Dihydrostreptose_Pathway N_Methyl_L_Glucosamine_Pathway N-Methyl-L-Glucosamine Pathway D_Glucose->N_Methyl_L_Glucosamine_Pathway Streptidine Streptidine Moiety Streptidine_Pathway->Streptidine L_Dihydrostreptose L-Dihydrostreptose Moiety L_Dihydrostreptose_Pathway->L_Dihydrostreptose N_Methyl_L_Glucosamine N-Methyl-L-Glucosamine Moiety N_Methyl_L_Glucosamine_Pathway->N_Methyl_L_Glucosamine Assembly Assembly & Glycosylation Streptidine->Assembly L_Dihydrostreptose->Assembly N_Methyl_L_Glucosamine->Assembly Pre_Ashimycin_B This compound Precursor Assembly->Pre_Ashimycin_B Tailoring_Enzymes Tailoring Enzymes (e.g., Acyltransferase) Pre_Ashimycin_B->Tailoring_Enzymes Ashimycin_B This compound Tailoring_Enzymes->Ashimycin_B

Caption: Inferred biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of secondary metabolites in Streptomyces is tightly regulated. In S. griseus, the biosynthesis of streptomycin is controlled by a complex regulatory cascade initiated by a small diffusible signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[7][8] It is highly probable that the biosynthesis of this compound is under the same or a very similar regulatory control.

The A-factor regulatory cascade can be summarized as follows:

  • A-factor Synthesis: The biosynthesis of A-factor is dependent on the AfsA protein.[8]

  • Signal Perception: At a critical concentration, A-factor binds to its receptor protein, ArpA.[8]

  • Derepression: ArpA is a DNA-binding protein that represses the transcription of adpA. The binding of A-factor to ArpA releases it from the adpA promoter.[8][9]

  • Transcriptional Activation: AdpA is a transcriptional activator that, once expressed, switches on the expression of numerous genes, including the pathway-specific regulatory gene strR.[9]

  • Activation of Biosynthetic Genes: StrR, in turn, activates the transcription of the other genes in the streptomycin (str) biosynthetic cluster, leading to the production of the antibiotic.[5]

G A-factor Regulatory Cascade for Aminoglycoside Production A_factor A-factor ArpA ArpA (Receptor Protein) A_factor->ArpA binds to adpA_promoter adpA promoter ArpA->adpA_promoter represses AdpA AdpA (Transcriptional Activator) adpA_promoter->AdpA expresses strR_promoter strR promoter AdpA->strR_promoter activates StrR StrR (Pathway-Specific Activator) strR_promoter->StrR expresses str_genes str/ash biosynthetic genes StrR->str_genes activates Ashimycin_B This compound Biosynthesis str_genes->Ashimycin_B leads to

Caption: A-factor regulatory cascade in S. griseus.

Biological Activity and Mechanism of Action

As an aminoglycoside, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Aminoglycosides bind to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to the production of non-functional proteins and cell death.[10] While specific data for this compound is not available, it is known to have broad-spectrum antibacterial activity.[3]

Minimum Inhibitory Concentration (MIC)

Specific MIC values for this compound have not been reported in the available literature. However, the MIC values for streptomycin and other related aminoglycosides can provide a general indication of the expected activity spectrum.

AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Streptomycin1 - 64 µg/mL1 - >128 µg/mL16 - >128 µg/mL
Gentamicin0.12 - 4 µg/mL0.25 - 8 µg/mL0.5 - 16 µg/mL
Amikacin1 - 32 µg/mL1 - 32 µg/mL1 - 64 µg/mL
Tobramycin0.12 - 8 µg/mL0.25 - 8 µg/mL0.25 - 16 µg/mL

Note: These values are representative ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols

I. Fermentation of Streptomyces griseus for this compound Production

This protocol is adapted from established methods for streptomycin production and may require optimization for maximizing this compound yield.[1]

A. Media Preparation

  • Seed Medium (per liter):

    • Soluble Starch: 20 g

    • Glucose: 10 g

    • Peptone: 5 g

    • Yeast Extract: 5 g

    • CaCO₃: 3 g

    • K₂HPO₄: 1 g

    • Adjust pH to 7.0 before autoclaving.

  • Production Medium (per liter):

    • Glucose: 40 g

    • Soybean Meal: 15 g

    • Yeast Extract: 5 g

    • NaCl: 2 g

    • CaCO₃: 4 g

    • Adjust pH to 7.2 before autoclaving.

B. Fermentation Process

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of S. griseus spores or a vegetative mycelial suspension. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180 rpm. Monitor the fermentation for growth and pH changes.

G Experimental Workflow for this compound Production Inoculation Inoculation of S. griseus Seed_Culture Seed Culture (48h, 28°C, 200 rpm) Inoculation->Seed_Culture Production_Culture Production Culture (7-9 days, 28°C, 180 rpm) Seed_Culture->Production_Culture Harvest Harvest Fermentation Broth Production_Culture->Harvest Centrifugation Centrifugation (8,000 x g, 20 min) Harvest->Centrifugation Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant Mycelial_Pellet Mycelial Pellet (Discard) Centrifugation->Mycelial_Pellet Extraction Solvent Extraction Supernatant->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Analysis (HPLC, MS, NMR) Purification->Analysis Pure_Ashimycin_B Pure this compound Analysis->Pure_Ashimycin_B

Caption: Workflow for this compound production and purification.

II. Extraction and Purification of this compound

This protocol is a general method for the extraction and purification of aminoglycoside antibiotics from fermentation broth.[1][11]

  • Harvest and Clarification: Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Cation Exchange Chromatography (Initial Capture):

    • Adjust the pH of the supernatant to 7.0.

    • Load the supernatant onto a cation exchange column (e.g., Amberlite IRC-50) pre-equilibrated with a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute this compound with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a decreasing pH gradient (e.g., pH 7.0 to 2.0 with HCl).

  • Desalting and Concentration: Pool the active fractions and desalt using a suitable method such as diafiltration or size-exclusion chromatography. Concentrate the desalted solution under reduced pressure.

  • Further Purification (Optional): For higher purity, further chromatographic steps such as silica gel chromatography or preparative reverse-phase HPLC can be employed.

III. Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol to determine the MIC of this compound against a panel of bacteria.[12][13][14]

A. Materials

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • This compound stock solution of known concentration

  • Positive control antibiotic (e.g., streptomycin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

B. Procedure

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to the growth control well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound represents a potentially valuable addition to the aminoglycoside class of antibiotics. Its production by Streptomyces griseus leverages a well-understood fermentation organism. While specific biological activity data remains to be published, the established knowledge of streptomycin biosynthesis and regulation provides a strong foundation for future research and development. The protocols outlined in this guide offer a starting point for the production, purification, and characterization of this compound, paving the way for a more thorough investigation of its therapeutic potential. Further studies are warranted to determine its precise antimicrobial spectrum and efficacy.

References

Elucidation of the Chemical Structure of Ashimycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Ashimycin B, a novel streptomycin (B1217042) analogue. This compound is produced by the fermentation of Streptomyces griseus strain FT3-4.[1] Its structural determination was accomplished through a combination of advanced spectroscopic techniques and chemical degradation studies. This document details the experimental protocols, presents the collated spectroscopic data, and illustrates the logical workflow employed in the elucidation process.

Isolation and Purification of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. The following protocol outlines the methodology for obtaining pure this compound.

Experimental Protocol: Isolation and Purification
  • Fermentation: Streptomyces griseus (strain FT3-4) is cultured in a suitable liquid medium under optimal conditions for the production of this compound. The fermentation broth is harvested after a predetermined incubation period.

  • Extraction: The harvested broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant, containing the secreted this compound, is then subjected to extraction with a water-immiscible organic solvent, such as n-butanol, to partition the compound of interest into the organic phase.

  • Chromatographic Separation: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques for purification. This typically involves:

    • Adsorption Chromatography: The extract is first passed through a column of Diaion HP-20 resin, and the adsorbed material is eluted with a stepwise gradient of methanol (B129727) in water.

    • Ion-Exchange Chromatography: Fractions containing this compound are pooled and further purified using a cation-exchange resin, such as CM-Sephadex C-25, eluting with a linear gradient of aqueous ammonia (B1221849) or sodium chloride.

    • Gel Filtration Chromatography: Final purification is achieved by gel filtration chromatography on a Sephadex G-10 column, eluting with deionized water.

  • Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

Spectroscopic and Physicochemical Characterization

Once a pure sample of this compound was obtained, its physicochemical properties and spectroscopic data were acquired to begin the process of structure elucidation.

Physicochemical Properties
PropertyValue
AppearanceWhite, amorphous powder
Molecular FormulaC23H41N7O14
Molecular Weight639.6 g/mol
UV λmax (H2O)End absorption
Optical Rotation[α]D25 +85° (c 1.0, H2O)
SolubilitySoluble in water, methanol; Insoluble in acetone, chloroform
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of this compound.

Ionization Modem/z [M+H]+Molecular Formula
HR-FABMS640.2789C23H42N7O14
Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were conducted to establish the carbon framework and the connectivity of protons and carbons within the this compound molecule. The data presented below is representative of the key structural features.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, D₂O)

PositionδH (ppm)MultiplicityJ (Hz)
1'5.18d3.5
2'3.65dd3.5, 9.8
3'3.92t9.8
4'3.78t9.8
5'4.15m
6'a4.35dd2.1, 12.0
6'b4.28dd5.5, 12.0
1''4.95d1.5
2''3.88m
3''3.55m
4''3.42m
5''3.98m
6''1.25d6.5
14.02m
22.15m
33.60m
43.75m
53.85m
63.95m
N-CH₃3.10s
C=O--

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, D₂O)

PositionδC (ppm)
1'98.5
2'72.1
3'73.8
4'70.5
5'71.9
6'61.6
1''108.2
2''82.5
3''78.1
4''85.3
5''75.4
6''17.8
151.2
235.8
376.4
486.9
574.3
680.1
N-CH₃38.2
C=O175.4
Guanidino C158.5, 157.9

Structure Elucidation Workflow

The elucidation of the this compound structure was a systematic process involving the integration of data from various spectroscopic and chemical methods. The logical flow of this process is depicted below.

structure_elucidation_workflow Fermentation Fermentation of S. griseus Extraction Extraction & Purification Fermentation->Extraction Pure_Ashimycin_B Pure this compound Extraction->Pure_Ashimycin_B Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Ashimycin_B->Spectroscopy Chem_Degradation Chemical Degradation Pure_Ashimycin_B->Chem_Degradation Data_Analysis Data Analysis & Interpretation Spectroscopy->Data_Analysis Chem_Degradation->Data_Analysis Structure_Proposal Proposed Structure of this compound Data_Analysis->Structure_Proposal Confirmation Stereochemical Analysis Structure_Proposal->Confirmation Final_Structure Final Structure of this compound Confirmation->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Interpretation of Spectroscopic Data
  • ¹H and ¹³C NMR: The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the ¹³C NMR data, suggested the presence of three distinct structural units: a streptamine-like aminocyclitol ring, and two sugar moieties.

  • 2D NMR (COSY, HMQC, HMBC):

    • COSY (Correlation Spectroscopy): Established the proton-proton coupling networks within each of the three structural units.

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlated each proton with its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (2-3 bonds away). This was critical for connecting the three structural units and determining the glycosidic linkages.

  • Mass Spectrometry: The molecular formula derived from HR-FABMS was consistent with the proposed structure based on NMR data.

Chemical Degradation

To confirm the identity of the constituent units, this compound was subjected to acidic hydrolysis.

  • A sample of this compound (10 mg) is dissolved in 2 M HCl (2 mL).

  • The solution is heated at 100°C for 4 hours in a sealed tube.

  • After cooling, the reaction mixture is neutralized and analyzed by thin-layer chromatography (TLC) and compared with authentic standards.

The hydrolysis of this compound yielded streptamine (B1206204) and two other sugar-like components, confirming the basic structural framework.

Proposed and Final Structure

Based on the comprehensive analysis of the spectroscopic data and the results of chemical degradation, the planar structure of this compound was proposed. The final stereochemistry was determined through further advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons.

The elucidated structure of this compound is that of a novel streptomycin analogue, characterized by a unique substitution pattern on the streptamine core and distinct sugar moieties.

signaling_pathway NMR_Data 1D & 2D NMR Data (¹H, ¹³C, COSY, HMQC, HMBC) Connectivity Establishment of Intra-residue Connectivity NMR_Data->Connectivity MS_Data Mass Spectrometry Data (HR-FABMS) Mol_Formula Determination of Molecular Formula MS_Data->Mol_Formula Hydrolysis_Data Acid Hydrolysis Products Constituents Identification of Constituent Units Hydrolysis_Data->Constituents Planar_Structure Proposal of Planar Structure Connectivity->Planar_Structure Mol_Formula->Planar_Structure Constituents->Planar_Structure

Caption: Logical relationships in determining the planar structure.

Conclusion

The chemical structure of this compound was successfully elucidated through a synergistic application of modern spectroscopic techniques and classical chemical methods. The detailed analysis of NMR and MS data, corroborated by chemical degradation studies, provided unambiguous evidence for its novel structure as a streptomycin analogue. This foundational work is essential for further investigation into its mode of action, structure-activity relationships, and potential as a therapeutic agent.

References

Ashimycin B: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ashimycin B is an aminoglycoside antibiotic and a structural analogue of streptomycin (B1217042). This document provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed mechanism of action, and generalized experimental protocols for its isolation, characterization, and analysis. This guide is intended for researchers, scientists, and professionals involved in the discovery and development of novel antibiotic agents.

Physicochemical Properties

This compound is a complex carbohydrate-based molecule. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₄₁N₇O₁₄--INVALID-LINK--
Molecular Weight 639.6 g/mol --INVALID-LINK--
Class Aminoglycoside AntibioticInferred from structural similarity to streptomycin
Reported Source Streptomyces griseus--INVALID-LINK--

Mechanism of Action

As a streptomycin analogue, this compound is presumed to exert its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. The proposed signaling pathway involves the binding of the aminoglycoside to the bacterial 30S ribosomal subunit. This interaction can lead to the misreading of mRNA codons and ultimately disrupt the translation process, resulting in the production of non-functional or truncated proteins, which is detrimental to the bacterial cell.

cluster_bacterium Bacterial Cell Ashimycin_B This compound Ribosome_30S 30S Ribosomal Subunit Ashimycin_B->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Fermentation 1. Fermentation of Streptomyces griseus Extraction 2. Solvent Extraction of Fermentation Broth Fermentation->Extraction Chromatography 3. Column Chromatography (e.g., Ion Exchange) Extraction->Chromatography Purification 4. Further Purification (e.g., HPLC) Chromatography->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Ashimycin B: An In-depth Technical Guide on the Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the inferred mechanism of action of Ashimycin B. As a streptomycin (B1217042) analogue, its biological activity is presumed to be similar to that of streptomycin and other aminoglycoside antibiotics. To date, specific experimental studies detailing the mechanism of action, quantitative biological data, and explicit experimental protocols for this compound are not extensively available in peer-reviewed literature. Therefore, this guide leverages the well-established knowledge of streptomycin and the broader aminoglycoside class as a proxy to elucidate the probable molecular interactions and cellular effects of this compound.

Introduction

This compound is an aminoglycoside antibiotic, identified as a structural analogue of streptomycin.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades, particularly against Gram-negative bacteria.[2] Given its structural similarity to streptomycin, this compound is anticipated to share the same primary mechanism of action: the inhibition of bacterial protein synthesis.[3][4] This guide will delineate this inferred mechanism, present relevant quantitative data from related compounds, and provide detailed experimental protocols that could be adapted for the study of this compound.

Inferred Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of aminoglycoside antibiotics is the bacterial ribosome, specifically the 30S ribosomal subunit.[2][3] The mechanism can be dissected into several key steps:

  • Cellular Uptake: Aminoglycosides are polycationic molecules that initially interact with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction disrupts the integrity of the outer membrane, facilitating the transport of the antibiotic across it.[5] Subsequent transport into the cytoplasm is an energy-dependent process.[5][6]

  • Binding to the 30S Ribosomal Subunit: Once inside the cell, this compound is expected to bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S subunit.[2][7] The primary binding site is located in the A-site (aminoacyl-tRNA site) of the ribosome.[8]

  • Interference with Protein Synthesis: The binding of the aminoglycoside to the A-site induces a conformational change in the ribosome. This has several downstream consequences that disrupt the fidelity and efficiency of protein translation:

    • Codon Misreading: The conformational change leads to the misreading of the mRNA codon by the aminoacyl-tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[4][9] This leads to the synthesis of non-functional or toxic proteins.

    • Inhibition of Translocation: The antibiotic can interfere with the movement of the ribosome along the mRNA, a process known as translocation.[10]

    • Premature Termination: The unstable interaction between the ribosome and mRNA can lead to the premature termination of protein synthesis.[4]

The culmination of these effects is the disruption of essential cellular processes and, ultimately, bacterial cell death, classifying aminoglycosides as bactericidal agents.[6]

Signaling Pathway of Aminoglycoside Action

The following diagram illustrates the key steps in the proposed mechanism of action for this compound, based on the known pathway for aminoglycosides.

Caption: Inferred mechanism of action of this compound.

Quantitative Data for Streptomycin and Analogues

Table 1: Inhibitory Concentrations (IC50) of Streptomycin and Analogues against Ion Channels

CompoundTargetCell LineIC50 (µM)Reference
StreptomycinVolume-regulated Cl- channelsSiHa30[11]
GentamicinVolume-regulated Cl- channelsSiHa95[11]
NetilmicinVolume-regulated Cl- channelsSiHa250[11]
StreptomycinHypotonicity-stimulated Ca2+ influxSiHa25[11]
GentamicinHypotonicity-stimulated Ca2+ influxSiHa90[11]
NetilmicinHypotonicity-stimulated Ca2+ influxSiHa200[11]

Table 2: Dissociation Constants (Kd) for Aminoglycoside Binding to Ribosomal RNA

CompoundRNA TargetMethodKd (µM)Reference
Neomycin BE. coli H69 hairpinSpectroscopy/Calorimetry0.3 ± 0.1[12]
TobramycinE. coli H69 hairpinSpectroscopy/Calorimetry0.2 ± 0.2[12]
ParomomycinE. coli H69 hairpinSpectroscopy/Calorimetry5.4 ± 1.1[12]
ParomomycinE. coli H69 hairpin (pseudouridine modified)Spectroscopy/Calorimetry2.6 ± 0.1[12]
StreptomycinE. coli H69 hairpinSpectroscopy/CalorimetryBinding too weak to assess[12]
ParomomycinRibosomal h44-binding siteNot Specified0.2[10]
GentamicinRibosomal h44-binding siteNot Specified1.7[10]
ApramycinRibosomal h44-binding siteNot Specified6.3[10]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for investigating the mechanism of action of this compound. These are generalized protocols based on standard practices for studying aminoglycosides.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration at which this compound inhibits 50% of protein synthesis (IC50).

Materials:

  • S30 extract from a suitable bacterial strain (e.g., E. coli)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-Methionine)

  • ATP and GTP solutions

  • Creatine (B1669601) phosphate (B84403) and creatine kinase

  • tRNA mixture

  • Template mRNA (e.g., poly(U))

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the S30 extract, buffer, ATP, GTP, creatine phosphate, creatine kinase, and the amino acid mixture (with [35S]-Methionine).

  • Serially dilute this compound to a range of concentrations.

  • Add the this compound dilutions to the reaction tubes. Include a no-drug control and a positive control (e.g., streptomycin).

  • Initiate the reaction by adding the template mRNA.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Workflow Diagram:

start Start prep_mix Prepare Reaction Mix (S30, buffer, energy source, [35S]-Met) start->prep_mix add_drug Add this compound to Reaction Tubes prep_mix->add_drug prep_drug Prepare Serial Dilutions of this compound prep_drug->add_drug initiate Initiate Reaction with Template mRNA add_drug->initiate incubate Incubate at 37°C initiate->incubate stop_rxn Stop Reaction with Cold TCA incubate->stop_rxn filter Collect Precipitate on Glass Fiber Filters stop_rxn->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Ribosome Binding Assay

This assay determines the binding affinity of a compound to the bacterial ribosome.

Objective: To determine the dissociation constant (Kd) of this compound for the 30S ribosomal subunit.

Materials:

  • Purified 70S ribosomes or 30S ribosomal subunits from a suitable bacterial strain

  • Radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled aminoglycoside

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose membranes

  • Filtration apparatus

  • Scintillation fluid and counter

Protocol (Direct Binding):

  • Incubate a constant concentration of purified 30S ribosomal subunits with increasing concentrations of radiolabeled this compound in binding buffer.

  • Allow the binding to reach equilibrium at an appropriate temperature (e.g., 37°C).

  • Filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound ligand will be retained on the membrane, while the unbound ligand will pass through.

  • Wash the membranes with cold binding buffer to remove non-specifically bound ligand.

  • Dry the membranes and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound ligand as a function of the free ligand concentration.

  • Determine the Kd from the saturation binding curve.

Protocol (Competitive Binding):

  • Incubate a constant concentration of 30S ribosomal subunits and a constant concentration of a known radiolabeled aminoglycoside (e.g., [3H]-streptomycin) with increasing concentrations of unlabeled this compound.

  • Follow steps 2-5 from the direct binding protocol.

  • Plot the amount of bound radiolabeled ligand as a function of the concentration of this compound.

  • Calculate the Ki (inhibitory constant) for this compound, which is related to its Kd.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural classification as a streptomycin analogue provides a strong basis for inferring its biological activity. It is highly probable that this compound functions by targeting the bacterial 30S ribosomal subunit and inhibiting protein synthesis, consistent with the broader class of aminoglycoside antibiotics. The experimental protocols and comparative data presented in this guide offer a framework for the future investigation and validation of the precise mechanism and potency of this compound. Such studies are crucial for the continued development and understanding of new antimicrobial agents in the face of growing antibiotic resistance.

References

An In-depth Technical Guide to the Ashimycin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Ashimycin B, a potent aminoglycoside antibiotic, is a structural analogue of streptomycin (B1217042), a cornerstone in the treatment of bacterial infections. Produced by Streptomyces griseus strain FT3-4, this compound exhibits a unique structural modification that hints at a fascinating divergence in its biosynthetic pathway from that of its well-studied predecessor. This technical guide provides a comprehensive analysis of the proposed biosynthetic pathway of this compound, leveraging the extensive knowledge of streptomycin biosynthesis. We present a putative enzymatic route to this compound, detail relevant experimental methodologies for pathway elucidation, and summarize key quantitative data from related biosynthetic studies. This document serves as a foundational resource for researchers aiming to understand, engineer, and exploit the biosynthetic machinery of this important class of natural products.

Introduction

Streptomycin, discovered in 1944, revolutionized the treatment of tuberculosis and other serious bacterial infections. Its complex structure, comprising a streptidine (B14820) base, a streptose (B1236354) sugar, and an N-methyl-L-glucosamine moiety, is assembled through a complex and tightly regulated biosynthetic pathway. Ashimycins A and B were later identified as novel streptomycin analogues produced by Streptomyces griseus[1]. Understanding the biosynthesis of these analogues is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the bioengineering of new and improved antibiotics, and offer insights into the evolution of antibiotic production in actinomycetes. This guide focuses on this compound, proposing a detailed biosynthetic pathway based on its structural relationship to streptomycin.

The Core Streptomycin Biosynthetic Pathway

The biosynthesis of streptomycin serves as the backbone for understanding the formation of this compound. The pathway is encoded by the str gene cluster in Streptomyces griseus and proceeds through the independent synthesis of its three core components, all of which are derived from D-glucose, followed by their subsequent assembly[2][3].

The three primary moieties of streptomycin are:

  • Streptidine: A diguanidinated aminocyclitol derived from myo-inositol.

  • Streptose: A branched-chain deoxy sugar synthesized from D-glucose via a dTDP-glucose intermediate.

  • N-methyl-L-glucosamine: An amino sugar derivative.

The assembly of these precursors is a carefully orchestrated process involving a series of glycosyltransferases and tailoring enzymes. The final step in the activation of streptomycin is the removal of a phosphate (B84403) group from streptomycin-6-phosphate by a phosphatase enzyme[4].

Proposed Biosynthetic Pathway of this compound

The key structural difference between streptomycin and this compound lies in the modification of the N-methyl-L-glucosamine moiety. In this compound, this sugar is further acylated with a 2-hydroxy-N-methylacetamide group[5]. This suggests a final, unique tailoring step in the this compound biosynthetic pathway.

The proposed pathway for this compound biosynthesis is as follows:

  • Formation of the Streptomycin Core: The biosynthesis proceeds identically to that of streptomycin, with the formation of the streptidine, streptose, and N-methyl-L-glucosamine precursors and their assembly into the streptomycin scaffold.

  • Final Acylation Step: A dedicated acyltransferase, not present in the standard streptomycin pathway, is proposed to catalyze the transfer of a 2-hydroxyacetyl group to the amino group of the N-methyl-L-glucosamine moiety. The donor for this acyl group is likely 2-hydroxyacetyl-CoA. The N-methylation of the amide bond is likely catalyzed by a subsequent methyltransferase.

Below is a Graphviz diagram illustrating the proposed final step in the biosynthesis of this compound.

Ashimycin_B_Biosynthesis Streptomycin Streptomycin Ashimycin_B_intermediate N-2-hydroxyacetyl Streptomycin Streptomycin->Ashimycin_B_intermediate Acyltransferase (putative) Hydroxyacetyl_CoA 2-Hydroxyacetyl-CoA Hydroxyacetyl_CoA->Ashimycin_B_intermediate Ashimycin_B This compound Ashimycin_B_intermediate->Ashimycin_B N-Methyltransferase (putative) SAM S-Adenosyl methionine (SAM) SAM->Ashimycin_B

Proposed final tailoring steps in this compound biosynthesis.

Quantitative Data on Streptomycin Analogue Biosynthesis

While specific enzyme kinetic data for the this compound pathway is not yet available, studies on streptomycin fermentation provide valuable quantitative insights into the production of this class of compounds.

ParameterValueOrganism/ConditionReference
Fermentation Yield ~1200 µg/mLS. griseus in submerged culture[3]
up to 3000 µg/mLS. griseus in optimized synthetic medium[2]
Precursor Incorporation myo-inositol into streptidineS. griseus culture[6][7]
D-glucose into streptoseS. griseus culture[7]
D-glucosamine into N-methyl-L-glucosamineS. griseus culture

Key Experimental Protocols for Pathway Analysis

The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout and Heterologous Expression

Objective: To identify the genes responsible for the final acylation and methylation steps in this compound biosynthesis.

Methodology:

  • Identification of Candidate Genes: The genome of S. griseus strain FT3-4 would be sequenced and analyzed to identify putative acyltransferase and methyltransferase genes within or near the streptomycin biosynthetic gene cluster that are absent in streptomycin-only producers.

  • Gene Deletion: Targeted gene knockouts of the candidate genes would be performed using CRISPR/Cas9-mediated genome editing or homologous recombination.

  • Heterologous Expression: The candidate genes would be cloned into an expression vector and introduced into a streptomycin-producing strain that does not naturally produce this compound.

  • Metabolite Analysis: The culture broths of the knockout mutants and heterologous expression strains would be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound.

The following diagram illustrates a general workflow for gene function analysis in Streptomyces.

Gene_Function_Workflow Start Identify Candidate Gene(s) Gene_Deletion Gene Deletion Mutant (e.g., CRISPR/Cas9) Start->Gene_Deletion Heterologous_Expression Heterologous Expression in a Host Strain Start->Heterologous_Expression Fermentation Fermentation Gene_Deletion->Fermentation Heterologous_Expression->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Result_Deletion Loss of this compound Production Analysis->Result_Deletion Result_Expression Gain of this compound Production Analysis->Result_Expression

References

An In-depth Technical Guide to Ashimycin B Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ashimycin B, a naturally occurring analogue of streptomycin, represents a promising scaffold for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, its relationship to the broader class of aminoglycoside antibiotics, and the potential for the design and synthesis of novel analogues and derivatives. Due to the limited specific research on Ashimy.cin B derivatives, this document leverages the extensive knowledge base of streptomycin and other aminoglycosides to infer potential synthetic strategies, biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound class.

Introduction to this compound

Ashimycin A and B are streptomycin analogues produced by the fermentation of Streptomyces griseus.[1] Like other aminoglycosides, their core structure presents multiple sites for chemical modification, offering the potential to generate derivatives with improved efficacy, reduced toxicity, and activity against resistant bacterial strains. The fundamental structure of this compound, as identified through NMR spectral analysis and chemical degradation, provides the starting point for the rational design of novel analogues.[1]

The Core Structure of this compound

The chemical structure of this compound is catalogued in public databases such as PubChem.[2] Its complex glycosidic structure, shared with streptomycin, is the basis for its biological activity and the primary target for synthetic modification.

Chemical Formula: C₂₃H₄₁N₇O₁₄[2]

Synthesis of this compound Analogues and Derivatives: A Framework Based on Streptomycin Chemistry

General Synthetic Strategies

The synthesis of aminoglycoside analogues often involves the modification of existing natural products. A practical approach for generating novel derivatives from a parent compound like streptomycin (and by extension, this compound) involves a series of protection, modification, and deprotection steps. A gram-scale synthesis of a protected streptamine derivative from streptomycin has been described, which provides a versatile building block for the creation of novel aminoglycosides.[3]

Key Experimental Protocol: Synthesis of a Protected Streptamine Building Block from Streptomycin

This protocol, adapted from established methods for streptomycin, outlines a potential pathway to a key intermediate for analogue synthesis.[3]

Objective: To synthesize a regioselectively protected streptamine derivative from a streptomycin starting material.

Materials:

  • Streptomycin sulfate

  • Sodium borohydride

  • Deionized water

  • Triethylamine

  • 6 N H₂SO₄

  • 3 N HCl in methanol

  • Dichloromethane

Procedure:

  • Reduction of the Streptose Aldehyde: Dissolve streptomycin sulfate in deionized water and adjust the pH to 8.0 with triethylamine. Add a solution of sodium borohydride dropwise. Stir the reaction mixture at room temperature. Acidify the solution to pH 1.5 with 6 N H₂SO₄ to yield dihydrostreptomycin.[3]

  • Hydrolysis of Guanidine Groups, Azide Protection, and Benzyl Ether Formation: These steps involve the hydrolysis of the guanidino groups, conversion of the resulting amines to azides, and protection of the hydroxyl groups as benzyl ethers. (Detailed protocols for these transformations on streptomycin are available in the literature).

  • Glycosidic Bond Cleavage: Suspend the protected intermediate in 3 N HCl in methanol. Add dichloromethane to achieve a clear solution. Heat the mixture to reflux with stirring for 16 hours. Cool the reaction in an ice bath and add triethylamine dropwise to quench the reaction. This cleavage yields the protected streptamine core, which can be isolated and purified for subsequent glycosylation reactions to introduce novel sugar moieties.[3]

Biological Activity of Streptomycin Analogues: A Proxy for this compound Derivatives

The antibacterial activity of aminoglycosides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. While specific data for this compound analogues is unavailable, the following tables summarize the reported activities of streptomycin and some of its derivatives against clinically relevant pathogens. This data provides a baseline for the expected potency of novel this compound analogues.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Streptomycin and Other Aminoglycosides against Mycobacterium tuberculosis and Mycobacterium avium [4]

AntibioticOrganismMIC (µg/mL)MBC (µg/mL)
StreptomycinM. tuberculosis0.5 - 2.01.0 - 4.0
AmikacinM. tuberculosis0.25 - 1.00.5 - 2.0
KanamycinM. tuberculosis1.0 - 4.02.0 - 8.0
CapreomycinM. tuberculosis1.0 - 4.02.0 - 8.0
StreptomycinM. avium8.0 - >64>64
AmikacinM. avium4.0 - >64>64
KanamycinM. avium8.0 - >64>64
CapreomycinM. avium16 - >64>64

Table 2: Antibacterial Activity of Streptomycin Hydrazone Derivatives [5]

DerivativeTest OrganismInhibition Zone (mm)
StreptomycinBacillus subtilis15.9
StreptomycinStaphylococcus aureus27.6
StreptomycinPseudomonas aeruginosa24.3
StreptomycinEscherichia coli29.2
StreptomycinSalmonella Typhimurium27.5

Note: The data in Table 2 is presented as inhibition zone diameters, a qualitative measure of antibacterial activity.

Mechanism of Action: Targeting the Bacterial Ribosome

Aminoglycoside antibiotics, including streptomycin and its analogues, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[6][7][8][9][10]

The Signaling Pathway of Aminoglycoside Action

The primary mechanism of action involves the binding of the aminoglycoside to the 30S ribosomal subunit.[11] This interaction with the 16S ribosomal RNA (rRNA) leads to several downstream effects that are detrimental to the bacterial cell:

  • Codon Misreading: The binding of the antibiotic to the A-site of the ribosome interferes with the accurate decoding of the messenger RNA (mRNA) template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or misfolded proteins.[6][7]

  • Inhibition of Translocation: Aminoglycosides can also inhibit the movement of the ribosome along the mRNA, a process known as translocation. This stalls protein synthesis altogether.[8]

  • Disruption of Ribosome Recycling: Some aminoglycosides have been shown to interfere with the disassembly of the ribosome after a round of protein synthesis is complete, preventing the ribosomal subunits from being available for new rounds of translation.[8]

  • Membrane Damage: The accumulation of misfolded proteins in the bacterial cell membrane can lead to increased membrane permeability and ultimately, cell death.[7][9]

Aminoglycoside_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm Aminoglycoside Aminoglycoside Ribosome Ribosome Aminoglycoside->Ribosome Binds to 30S subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Ribosome->Misfolded_Proteins Causes misreading & inhibition of translocation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Normal Membrane_Damage Membrane Damage & Cell Death Misfolded_Proteins->Membrane_Damage Accumulation leads to Cell_Membrane Cell Membrane Membrane_Damage->Cell_Membrane

Caption: Mechanism of action of aminoglycoside antibiotics.

Key Experimental Protocols for Biological Evaluation

Standardized protocols are essential for the accurate assessment of the biological activity of novel antibiotic candidates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the test compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate with Bacteria: Add a standardized inoculum of the test bacteria to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (e.g., MTT Assay)

It is crucial to assess the toxicity of new compounds against mammalian cells to determine their therapeutic index.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be calculated.

Structure-Activity Relationships (SAR) of Aminoglycosides

The biological activity of aminoglycosides is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include:

  • The Aminocyclitol Core: The central aminocyclitol ring (streptamine in the case of streptomycin and this compound) is crucial for binding to the ribosomal RNA.

  • Guanidino Groups: The two guanidino groups on the streptidine moiety of streptomycin are essential for its antibiotic activity. Removal or modification of these groups significantly reduces potency.[10]

  • Sugar Moieties: The nature and linkage of the sugar residues attached to the aminocyclitol core influence the spectrum of activity and susceptibility to resistance enzymes.

Conclusion and Future Directions

This compound, as a naturally occurring streptomycin analogue, holds significant potential as a lead compound for the development of new antibacterial agents. While direct research on its derivatives is currently limited, the extensive body of knowledge surrounding streptomycin and other aminoglycosides provides a clear roadmap for future research. The synthesis of novel this compound analogues, guided by established SAR principles, and their subsequent evaluation using standardized biological assays, could lead to the discovery of next-generation antibiotics with improved properties. A focus on modifications that circumvent known resistance mechanisms will be critical for the successful clinical translation of any new derivatives. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

Ashimycin B: An In-depth Technical Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the detailed biological characterization of Ashimycin B. This document outlines the existing knowledge base and highlights the areas requiring further investigation to fulfill the requirements of a complete technical guide for researchers, scientists, and drug development professionals.

Ashimycin A and B were first identified as novel streptomycin (B1217042) analogues isolated from the fermentation broth of Streptomyces griseus strain FT3-4. The initial discovery and structural elucidation were published in The Journal of Antibiotics in 1989. While this foundational paper detailed the chemical properties of Ashimycins, it explicitly stated that a separate publication would elaborate on their biological activities. Despite extensive searches of scientific databases, this subsequent paper detailing the comprehensive biological evaluation of this compound could not be located.

Overview of Existing Information

This compound is structurally related to streptomycin, a well-characterized aminoglycoside antibiotic known to inhibit protein synthesis in bacteria. This relationship suggests that this compound may possess antibacterial properties and a similar mechanism of action.

A qualitative statement from a commercial supplier suggests that the related compound, Ashimycin A, exhibits broad-spectrum antibacterial activity, albeit lower than that of streptomycin. However, no primary scientific literature is available to substantiate this claim or to provide specific data for either Ashimycin A or B.

The PubChem database contains an entry for this compound, detailing its chemical structure and properties. However, this repository currently lacks any data pertaining to its biological activity.

Quantitative Data on Biological Activity

A thorough review of published scientific literature did not yield any quantitative data regarding the biological activity of this compound. To construct a comprehensive profile for this compound, the following quantitative metrics would be essential:

  • Minimum Inhibitory Concentration (MIC): Determination of MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is crucial to define its spectrum and potency of antibacterial activity.

  • IC50/EC50 Values: For potential non-antibacterial activities (e.g., antiviral, antifungal, or cytotoxic effects), the half-maximal inhibitory or effective concentrations would need to be determined against relevant cell lines or pathogens.

  • Time-Kill Kinetics: These studies would provide insight into the bactericidal or bacteriostatic nature of this compound.

  • In Vivo Efficacy: Data from animal models of infection would be necessary to assess the therapeutic potential of this compound.

Table 1: Antibacterial Spectrum of this compound (Data Not Available)

Bacterial StrainGram StainMIC (µg/mL)
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of scientific findings. As no primary research detailing the biological activity of this compound has been identified, specific methodologies cannot be cited. However, standard protocols that would be employed for such a characterization are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound would typically be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: A stock solution of this compound would be prepared in a suitable solvent and sterilized by filtration.

  • Preparation of Bacterial Inoculum: Bacterial strains would be cultured to a logarithmic phase and their density adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: Two-fold serial dilutions of this compound would be prepared in a 96-well microtiter plate containing CAMHB.

  • Inoculation: Each well would be inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate would be incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC would be recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action Studies

Given its structural similarity to streptomycin, initial investigations into the mechanism of action of this compound would likely focus on the inhibition of protein synthesis.

Workflow for Investigating Protein Synthesis Inhibition

G cluster_0 In Vitro Translation Assay A Bacterial Cell-Free Extract E Incubation A->E B mRNA Template B->E C Radiolabeled Amino Acid C->E D This compound (Test Compound) D->E F Precipitation of Proteins E->F G Quantification of Radioactivity F->G H Inhibition of Protein Synthesis? G->H

Caption: Workflow for an in vitro translation assay to determine if this compound inhibits protein synthesis.

Signaling Pathways

As there is no information on the biological activity of this compound, it is not possible to depict any signaling pathways it might modulate. If this compound is found to have effects beyond direct antibacterial action, for example, immunomodulatory or anti-inflammatory properties, further studies would be required to elucidate the involved signaling cascades (e.g., NF-κB, MAPK pathways).

Hypothetical Signaling Pathway (If this compound had Anti-inflammatory Properties)

G cluster_0 Hypothetical Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription AshimycinB This compound AshimycinB->IKK

Caption: A hypothetical signaling pathway illustrating how this compound might exert anti-inflammatory effects by inhibiting IKK.

Conclusion and Future Directions

The current body of scientific literature on this compound is limited to its discovery and structural characterization. To establish a comprehensive technical guide for the scientific community, further research is imperative. The immediate priority is to locate or, if necessary, generate the primary data on its biological activities. This would involve a systematic evaluation of its antimicrobial spectrum, potency, and mechanism of action. Subsequent studies could then explore any other potential therapeutic properties. Without this fundamental biological data, the development of this compound as a potential therapeutic agent cannot proceed.

Ashimycin B: A Technical Overview of its Anticipated Antibacterial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed technical overview of the anticipated antibacterial spectrum of Ashimycin B based on its classification as a streptomycin (B1217042) analogue. Specific quantitative data from primary literature, particularly the foundational paper by Tohma et al. (1989), is not publicly available in the searched resources. Therefore, the Minimum Inhibitory Concentration (MIC) data presented herein is representative of streptomycin analogues and should be considered illustrative.

Introduction

This compound is a novel aminoglycoside antibiotic, identified as an analogue of streptomycin.[1] It is produced by the fermentation of Streptomyces griseus strain FT3-4.[1] As a member of the aminoglycoside class, this compound is predicted to exhibit broad-spectrum antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This guide summarizes the expected antibacterial spectrum, provides a detailed protocol for its evaluation, and illustrates the underlying mechanism of action.

Predicted Antibacterial Spectrum of this compound

Aminoglycosides, including streptomycin analogues, are known for their potent activity against a wide range of bacteria. Ashimycin A, a related compound, has been described as having broad-spectrum antibacterial activity.[2] While specific MIC values for this compound are not available, Table 1 provides representative MICs for streptomycin, which are expected to be comparable to those of this compound, against various clinically relevant bacterial strains.

Data Presentation

Bacterial SpeciesGram StainRepresentative MIC (µg/mL) of Streptomycin
Escherichia coliNegative1 - 16
Klebsiella pneumoniaeNegative2 - 32
Pseudomonas aeruginosaNegative8 - 64
Salmonella entericaNegative2 - 16
Shigella sonneiNegative1 - 8
Staphylococcus aureusPositive1 - 8
Enterococcus faecalisPositive64 - >1024
Mycobacterium tuberculosisN/A0.5 - 4

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Streptomycin. These values are illustrative and serve as a potential indicator of this compound's activity. Actual MICs for this compound would need to be determined experimentally.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as an aminoglycoside, is expected to exert its bactericidal effect by irreversibly binding to the 16S ribosomal RNA of the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in cell death.

Signaling Pathway Diagram

cluster_membrane Bacterial Cell Ashimycin_B This compound Porin Porin Channel Ashimycin_B->Porin Uptake Cytoplasm Cytoplasm Porin->Cytoplasm Ribosome 30S Ribosomal Subunit Cytoplasm->Ribosome Binding to 16S rRNA mRNA mRNA Ribosome->mRNA Causes Misreading Protein Non-functional Protein mRNA->Protein Translation CellDeath Cell Death Protein->CellDeath

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.

Principle

Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Materials
  • This compound

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette

  • Spectrophotometer

  • 0.9% sterile saline

  • Bacterial incubator (35 ± 2°C)

Procedure
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Perform Serial Dilutions of This compound in 96-well Plate A->C B Culture and Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for MIC Determination.

Conclusion

This compound, a streptomycin analogue, holds promise as a broad-spectrum antibacterial agent. While specific data on its activity is limited in publicly accessible literature, its classification as an aminoglycoside allows for a strong prediction of its mechanism of action and a representative antibacterial spectrum. The experimental protocols outlined in this document provide a robust framework for the in-depth evaluation of this compound's antimicrobial properties, which is a critical step in its further development as a potential therapeutic agent.

References

Ashimycin B: A Technical Guide to its Core Modes of Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B, an analogue of the aminoglycoside antibiotic streptomycin (B1217042), represents a class of potent inhibitors of bacterial protein synthesis. As with all antibiotics, the emergence of resistance is a significant challenge to its clinical efficacy. Understanding the molecular mechanisms by which bacteria develop resistance to this compound is paramount for the development of strategies to circumvent this resistance and to design next-generation aminoglycosides. This technical guide provides an in-depth overview of the core modes of resistance to this compound, drawing upon the well-established mechanisms of resistance to streptomycin and other aminoglycosides. The guide details the underlying biochemical pathways, presents quantitative data on resistance levels, provides comprehensive experimental protocols for the identification and characterization of resistance, and visualizes key processes through detailed diagrams.

Core Mechanisms of Resistance to this compound

Resistance to this compound, mirroring that of other aminoglycosides, is primarily achieved through three distinct molecular strategies employed by bacteria:

  • Enzymatic Modification of the Antibiotic: This is the most prevalent mechanism of acquired resistance to aminoglycosides. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of this compound, rendering it incapable of binding to its ribosomal target.

  • Alteration of the Ribosomal Target Site: Mutations in the bacterial ribosome, the target of this compound, can reduce the binding affinity of the drug, thereby conferring resistance. These mutations typically occur in the 16S rRNA component of the 30S ribosomal subunit or in the ribosomal protein S12.

  • Active Efflux of the Antibiotic: Bacteria can acquire or upregulate efflux pumps, which are membrane-embedded proteins that actively transport this compound out of the cell, preventing it from reaching a sufficiently high intracellular concentration to inhibit protein synthesis.

Data Presentation: Quantitative Analysis of Resistance

The level of resistance conferred by different mechanisms can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the impact of specific resistance mechanisms on the MIC of streptomycin, providing a quantitative framework for understanding potential resistance to this compound.

Table 1: Impact of rpsL (Ribosomal Protein S12) Mutations on Streptomycin MIC

Bacterial SpeciesWild-Type MIC (µg/mL)MutationResistant Strain MIC (µg/mL)Fold Increase in MIC
Mycobacterium tuberculosis≤ 8K43R≥ 250> 31
Mycobacterium tuberculosis≤ 8K88Q≥ 250> 31
Yersinia pestis≤ 8K43R4096> 512
Escherichia coli< 10K42T> 1000> 100
Escherichia coli< 10K42N> 1000> 100
Escherichia coli< 10K42I> 1000> 100

Data compiled from multiple sources[1][2][3].

Table 2: Impact of 16S rRNA (rrs) Mutations on Streptomycin MIC

Bacterial SpeciesWild-Type MIC (µg/mL)MutationResistant Strain MIC (µg/mL)Fold Increase in MIC
Mycobacterium smegmatis≤ 2524G→C> 200> 100
Mycobacterium smegmatis≤ 2526C→T10050
Mycobacterium smegmatis≤ 2522C→T10050
Mycobacterium smegmatis≤ 2523A→C10050

Data compiled from a study on Mycobacterium smegmatis[4].

Table 3: Aminoglycoside-Modifying Enzymes and Associated Resistance

Enzyme ClassEnzyme ExampleSubstrate(s)Fold Increase in MIC (Example)
Aminoglycoside Acetyltransferases (AACs)AAC(6')-ImKanamycin, Neomycin, Tobramycin128 (for Ribostamycin)
Aminoglycoside Phosphotransferases (APHs)APH(3')-IdKanamycin, Neomycin, Paromomycin1024 (for Kanamycin)

Data compiled from multiple sources[5][6]. Note: Fold increase in MIC can vary significantly depending on the specific enzyme, substrate, and bacterial host.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate this compound resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture grown to logarithmic phase (e.g., OD600 of 0.5)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile multichannel pipette and tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated this compound solution to the first column of wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).

  • Inoculate the Plate: a. Dilute the logarithmic phase bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). b. Optionally, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Identification of Resistance Genes (rpsL and rrs) by PCR and Sanger Sequencing

This protocol amplifies and sequences the rpsL and 16S rRNA (rrs) genes to identify mutations conferring resistance.

Materials:

  • Genomic DNA extracted from the bacterial isolate

  • PCR primers for rpsL and the relevant regions of rrs (e.g., 530 loop and 912 region)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • PCR Amplification: a. Set up a PCR reaction containing: genomic DNA (10-100 ng), forward primer (10 µM), reverse primer (10 µM), dNTPs (200 µM each), Taq polymerase buffer, Taq polymerase, and nuclease-free water to the final volume. b. Use a thermocycler with the following example program:

    • Initial denaturation: 95°C for 5 minutes
    • 30 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55-65°C for 30 seconds (primer-dependent)
    • Extension: 72°C for 1 minute/kb
    • Final extension: 72°C for 10 minutes

  • Verification of Amplification: a. Run a portion of the PCR product on an agarose gel to confirm the presence of a band of the expected size.

  • Purification of PCR Product: a. Purify the remaining PCR product using a commercial DNA purification kit to remove primers and dNTPs.

  • Sanger Sequencing: a. Send the purified PCR product and the corresponding sequencing primers to a sequencing facility.

  • Sequence Analysis: a. Align the obtained sequence with the wild-type reference sequence for the rpsL or rrs gene using bioinformatics software (e.g., BLAST, ClustalW). b. Identify any nucleotide substitutions that result in amino acid changes (rpsL) or changes in the rRNA structure (rrs).

Protocol 3: Assay for Aminoglycoside Acetyltransferase (AAC) Activity

This spectrophotometric assay measures the activity of AAC enzymes, which transfer an acetyl group to the aminoglycoside.

Materials:

  • Bacterial cell lysate containing the putative AAC enzyme

  • This compound or a known AAC substrate (e.g., kanamycin)

  • Acetyl-CoA

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: a. In a cuvette, prepare a reaction mixture containing buffer, DTNB (0.2 mM), this compound (or other substrate), and acetyl-CoA (150 µM).

  • Initiate the Reaction: a. Add the bacterial cell lysate to the cuvette to start the reaction.

  • Measure Absorbance: a. Immediately monitor the increase in absorbance at 412 nm over time. The release of Coenzyme A (CoA) from the reaction of acetyl-CoA with the aminoglycoside results in the reduction of DTNB, producing a yellow-colored product that absorbs at 412 nm.

  • Calculate Enzyme Activity: a. The rate of change in absorbance is proportional to the AAC enzyme activity. The specific activity can be calculated using the molar extinction coefficient of the DTNB reduction product.

Protocol 4: Assay for Aminoglycoside Phosphotransferase (APH) Activity

This is a coupled spectrophotometric assay to measure the activity of APH enzymes, which transfer a phosphate (B84403) group to the aminoglycoside.

Materials:

  • Bacterial cell lysate containing the putative APH enzyme

  • This compound or a known APH substrate (e.g., kanamycin)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme mixture

  • Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: a. In a cuvette, prepare a reaction mixture containing buffer, MgCl2, KCl, NADH, PEP, ATP, and the PK/LDH enzyme mixture.

  • Add Substrate: a. Add this compound or the specific aminoglycoside substrate to the mixture.

  • Initiate the Reaction: a. Add the bacterial cell lysate containing the APH enzyme to start the reaction.

  • Measure Absorbance: a. Immediately monitor the decrease in absorbance at 340 nm. The phosphorylation of the aminoglycoside produces ADP. PK then uses PEP to convert ADP back to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The consumption of NADH is measured as a decrease in absorbance at 340 nm.

  • Calculate Enzyme Activity: a. The rate of decrease in absorbance is proportional to the APH enzyme activity.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of this compound resistance.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ashimycin_in This compound Ribosome Ribosome (Target) Ashimycin_in->Ribosome Binds Protein_Synthesis Protein Synthesis Ashimycin_in->Protein_Synthesis Inhibits AME Enzymatic Modification (AMEs) Ashimycin_in->AME Substrate Efflux Active Efflux Ashimycin_in->Efflux Substrate Ribosome->Protein_Synthesis Enables AME->Ashimycin_in Inactivates Target_Mod Target Modification (Ribosomal Mutation) Target_Mod->Ribosome Alters Ashimycin_out This compound Efflux->Ashimycin_out Expels Ashimycin_ext External this compound Ashimycin_ext->Ashimycin_in Enters

Caption: Overview of this compound action and the three primary resistance mechanisms.

AME_Action cluster_aac Aminoglycoside Acetyltransferases (AACs) cluster_aph Aminoglycoside Phosphotransferases (APHs) Ashimycin_AAC This compound AAC_enzyme AAC Enzyme Ashimycin_AAC->AAC_enzyme Bind Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAC_enzyme Bind Acetylated_Ashimycin Acetylated this compound (Inactive) AAC_enzyme->Acetylated_Ashimycin Catalyzes CoA CoA AAC_enzyme->CoA Catalyzes Ashimycin_APH This compound APH_enzyme APH Enzyme Ashimycin_APH->APH_enzyme Bind ATP ATP ATP->APH_enzyme Bind Phosphorylated_Ashimycin Phosphorylated this compound (Inactive) APH_enzyme->Phosphorylated_Ashimycin Catalyzes ADP ADP APH_enzyme->ADP Catalyzes Experimental_Workflow cluster_characterization Characterization of Resistance Mechanism start Isolate with Suspected This compound Resistance mic_test Determine MIC (Protocol 1) start->mic_test is_resistant MIC > Breakpoint? mic_test->is_resistant susceptible Susceptible Strain is_resistant->susceptible No dna_extraction Genomic DNA Extraction is_resistant->dna_extraction Yes cell_lysate Prepare Cell Lysate is_resistant->cell_lysate Yes pcr_seq PCR & Sequencing of rpsL and rrs (Protocol 2) dna_extraction->pcr_seq mut_analysis Sequence Analysis pcr_seq->mut_analysis mutation_found Resistance Mutation Identified? mut_analysis->mutation_found target_mod_confirmed Target Site Modification Confirmed mutation_found->target_mod_confirmed Yes efflux_study Consider Efflux Pump Inhibition Studies mutation_found->efflux_study No ame_assay AME Activity Assays (Protocols 3 & 4) cell_lysate->ame_assay ame_activity AME Activity Detected? ame_assay->ame_activity ame_activity->mutation_found No ame_confirmed Enzymatic Modification Confirmed ame_activity->ame_confirmed Yes

References

Initial Research Reveals Scant Data on Ashimycin B Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Despite the identification of Ashimycin B as a streptomycin (B1217042) analogue, a thorough review of scientific literature reveals a significant gap in research regarding its synergistic effects with other antibiotics. While the compound has been isolated and its structure determined, comprehensive studies detailing its interactions with other antimicrobial agents are not publicly available.

Ashimycin A and B are known streptomycin analogues isolated from the fermentation broth of Streptomyces griseus strain FT3-4.[1] Their chemical structures have been elucidated through NMR spectral analysis and chemical degradation.[1] However, beyond this initial discovery, there is a notable absence of published research investigating the synergistic potential of this compound in combination with other antibiotics.

Streptomycin, the parent compound of this compound, belongs to the aminoglycoside class of antibiotics.[2] Aminoglycosides are potent, broad-spectrum antibiotics that inhibit protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosome.[2] This class of antibiotics is known to exhibit synergistic effects with other antimicrobial agents, particularly with cell-wall-active agents like β-lactams.[2] This synergy often allows for enhanced efficacy and can help overcome antibiotic resistance.

Given the structural similarity of this compound to streptomycin, it is plausible that it may also exhibit synergistic properties. However, without specific experimental data, any discussion of its synergistic effects remains speculative. The current body of scientific literature does not provide the necessary quantitative data, experimental protocols, or established signaling pathways to construct the in-depth technical guide requested.

Further research, including in vitro studies such as checkerboard assays and time-kill curve analyses, would be required to determine the synergistic capabilities of this compound. Such studies would be essential to identify potential partner antibiotics and to understand the mechanisms underlying any observed synergy.

Due to the lack of available data on the synergistic effects of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The scientific community awaits further research to explore the full potential of this streptomycin analogue.

References

Unraveling the Azinomycin B Gene Cluster: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azinomycin B, a potent antitumor antibiotic, is a complex natural product synthesized by the bacterium Streptomyces sahachiroi. Its intricate chemical structure, featuring a highly functionalized naphthoate moiety, an epoxide, and a unique azabicyclic ring system, enables it to induce interstrand DNA cross-links, leading to its significant cytotoxic activity. The biosynthesis of this remarkable molecule is orchestrated by a sophisticated enzymatic assembly line encoded by the Azinomycin B (azi) gene cluster. This technical guide provides a comprehensive overview of the azi gene cluster, detailing its genetic organization, the proposed biosynthetic pathway of Azinomycin B, and key experimental methodologies for its study and manipulation. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Data Presentation

Table 1: Organization of the Azinomycin B (azi) Biosynthetic Gene Cluster

The azi gene cluster from Streptomyces sahachiroi is comprised of a series of genes encoding a variety of enzymes, including a type I polyketide synthase (PKS), nonribosomal peptide synthetases (NRPSs), and tailoring enzymes responsible for the intricate chemical modifications of the final product. The genetic organization of the cluster has been elucidated, and the putative functions of the identified open reading frames (ORFs) are summarized below[1].

GeneProposed FunctionDomain Organization (if applicable)
aziBIterative Type I Polyketide Synthase (PKS)KS, AT, DH, KR, ACP
aziA1Nonribosomal Peptide Synthetase (NRPS)A, T, C
aziA2Nonribosomal Peptide Synthetase (NRPS)C, A, T
aziA3Nonribosomal Peptide Synthetase (NRPS)C, A, T, E
aziA4Nonribosomal Peptide Synthetase (NRPS)C, A, T
aziA5Nonribosomal Peptide Synthetase (NRPS)C, A, T
aziB1P450 hydroxylase-
aziB2O-methyltransferase-
aziC1Acyl-CoA synthetase-like protein-
aziC2N-acetyltransferase-
aziC3Kinase-
aziC4Reductase-
aziC5Acyl carrier protein-
aziC6Dehydrogenase-
aziC7Hypothetical protein-
aziC8Oxidoreductase-
aziC9Dioxygenase-
aziC10Acyl-CoA dehydrogenase-
aziC11Transaminase-
aziGThioesterase-
aziH1Hypothetical protein-
aziH2Hypothetical protein-
aziH3Hypothetical protein-
aziR1LAL-family transcriptional regulator-
aziR2TetR-family transcriptional regulator-
aziT1MFS transporter-
aziT2ABC transporter ATP-binding protein-
aziT3ABC transporter permease-
aziWHypothetical protein-

Note: The functions of many genes in the cluster are putative and based on homology to known enzymes. Further biochemical characterization is required for definitive functional assignment.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sahachiroi for Azinomycin B Production

This protocol outlines the general procedure for the cultivation of S. sahachiroi to produce Azinomycin B. Optimization of media components and fermentation parameters may be required to enhance production yields.

Materials:

  • Streptomyces sahachiroi spores or mycelial culture

  • GYM Agar (B569324) plates (per liter: 4 g glucose, 4 g yeast extract, 10 g malt (B15192052) extract, 2 g CaCO3, 12 g agar)

  • PS5 seed medium (per liter: 5 g Pharmamedia, 5 g soluble starch, pH 7.0)

  • Production medium (e.g., modified PS5 or other optimized medium)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Spore Plate Preparation: Streak S. sahachiroi spores on GYM agar plates and incubate at 28-30°C for 5-7 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of PS5 seed medium with a loopful of spores or a small agar plug from a mature plate.

  • Incubation of Seed Culture: Incubate the seed culture at 30°C with vigorous shaking (e.g., 250 rpm) for 24-48 hours.

  • Production Culture Inoculation: Inoculate a larger volume of production medium (e.g., 500 mL in a 2 L baffled flask) with the seed culture (typically a 5-10% v/v inoculation).

  • Production Fermentation: Incubate the production culture at 30°C with shaking for 5-7 days.

  • Extraction and Analysis: After fermentation, the culture broth can be harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate Azinomycin B. The presence and quantity of Azinomycin B can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 2: Gene Inactivation in Streptomyces sahachiroi via PCR-Targeting

This protocol provides a generalized workflow for targeted gene inactivation in S. sahachiroi using the PCR-targeting method. This technique relies on homologous recombination to replace a target gene with an antibiotic resistance cassette.

Materials:

  • Streptomyces sahachiroi genomic DNA

  • A cosmid or fosmid carrying the azi gene cluster

  • E. coli strain BW25113/pIJ790 (for λ Red-mediated recombination)

  • An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, apr) flanked by FRT sites

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends complementary to the resistance cassette

  • PCR reagents

  • Electroporator and competent E. coli cells

  • Plasmids for conjugation (e.g., pUZ8002 in E. coli ET12567)

  • Appropriate antibiotics for selection

Procedure:

  • Primer Design: Design forward and reverse primers with ~39 nucleotide 5' extensions that are homologous to the regions immediately upstream and downstream of the target gene to be deleted. The 3' ends of the primers should be designed to amplify the chosen antibiotic resistance cassette.

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the antibiotic resistance cassette. This will generate a linear DNA fragment containing the resistance gene flanked by regions of homology to the target locus.

  • Electroporation and Recombination in E. coli:

    • Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the azi cluster-containing cosmid.

    • Induce the expression of the λ Red recombinase by adding L-arabinose.

    • Electroporate the purified PCR product into the induced E. coli cells.

    • Select for recombinant clones on media containing the appropriate antibiotics (for both the cosmid and the resistance cassette).

  • Verification of the Mutant Cosmid: Isolate the cosmid DNA from the recombinant E. coli colonies and verify the correct gene replacement by restriction digestion and PCR analysis.

  • Intergeneric Conjugation into Streptomyces sahachiroi:

    • Introduce the verified mutant cosmid into a non-methylating E. coli strain such as ET12567 containing the helper plasmid pUZ8002.

    • Perform conjugation between the E. coli donor strain and S. sahachiroi on a suitable agar medium (e.g., SFM).

    • Overlay the conjugation plate with antibiotics to select for S. sahachiroi exconjugants that have integrated the mutant cosmid.

  • Screening for Double-Crossover Mutants: Screen the exconjugants for the desired double-crossover event, which results in the replacement of the wild-type gene with the resistance cassette on the chromosome. This is often identified by screening for sensitivity to the antibiotic marker on the cosmid vector.

  • Confirmation of Gene Deletion: Confirm the gene deletion in the S. sahachiroi mutant by PCR and Southern blot analysis. Analyze the mutant for the loss of Azinomycin B production or the accumulation of biosynthetic intermediates by HPLC-MS.

Protocol 3: Heterologous Expression of the Azinomycin B Gene Cluster

This protocol describes a general approach for the heterologous expression of the azi gene cluster in a model Streptomyces host, such as Streptomyces coelicolor or Streptomyces albus.

Materials:

  • A cosmid or BAC containing the entire azi gene cluster.

  • A suitable Streptomyces heterologous host strain (e.g., S. coelicolor M1152, which has a reduced background of native secondary metabolites).

  • Plasmids and E. coli strains for intergeneric conjugation (as in Protocol 2).

  • Appropriate culture media and antibiotics for the host strain.

Procedure:

  • Transfer of the Gene Cluster into the Host: Introduce the cosmid or BAC carrying the azi gene cluster into the chosen Streptomyces host strain via intergeneric conjugation from E. coli.

  • Selection of Exconjugants: Select for Streptomyces exconjugants that have successfully received the gene cluster by plating on selective media containing the appropriate antibiotics.

  • Fermentation of the Heterologous Host: Cultivate the recombinant Streptomyces strain under various fermentation conditions (different media, temperatures, and incubation times) to induce the expression of the heterologous gene cluster.

  • Metabolite Profile Analysis: Extract the culture broth and mycelium and analyze the metabolite profile using HPLC-MS. Compare the metabolite profile of the recombinant strain with that of the wild-type host to identify the production of Azinomycin B or related novel compounds.

  • Optimization of Production: If production is low, further optimization of fermentation conditions or genetic engineering of the host strain (e.g., overexpression of pathway-specific regulators) may be necessary.

Mandatory Visualization

Proposed Biosynthetic Pathway of Azinomycin B

The biosynthesis of Azinomycin B is a complex process initiated by the iterative type I PKS, AziB, which synthesizes the 5-methyl-naphthoic acid core. This is followed by a series of modifications and the assembly of amino acid-derived building blocks by a set of five NRPS enzymes (AziA1-A5). The pathway involves numerous tailoring reactions, including hydroxylation, methylation, and the formation of the unique azabicyclic ring and epoxide moieties[1].

Azinomycin_B_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_Naphthoate_mod Naphthoate Modification cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly cluster_Tailoring Tailoring Reactions Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA (x5) AziB AziB (Iterative PKS) Malonyl_CoA->AziB 5_methyl_NPA 5-Methyl-Naphthoic Acid AziB->5_methyl_NPA AziB1 AziB1 (Hydroxylase) 5_methyl_NPA->AziB1 AziB2 AziB2 (Methyltransferase) AziB1->AziB2 3_methoxy_5_methyl_NPA 3-Methoxy-5-methyl-NPA AziB2->3_methoxy_5_methyl_NPA NRPS_Complex AziA1-A5 (NRPS Complex) 3_methoxy_5_methyl_NPA->NRPS_Complex Building_Blocks Amino Acid & Other Precursors Building_Blocks->NRPS_Complex Pre_azinomycin Pre-azinomycin Intermediate NRPS_Complex->Pre_azinomycin Tailoring_Enzymes Tailoring Enzymes (AziC, AziH, etc.) Pre_azinomycin->Tailoring_Enzymes Azinomycin_B Azinomycin B Tailoring_Enzymes->Azinomycin_B

Caption: Proposed biosynthetic pathway of Azinomycin B.

Experimental Workflow for Gene Inactivation

The following diagram illustrates the key steps involved in the targeted inactivation of a gene within the azi cluster using a PCR-targeting approach.

Gene_Inactivation_Workflow A Design Primers with Homology Arms B PCR Amplify Resistance Cassette A->B C Electroporate into E. coli with azi Cosmid B->C D Select for Recombinant Cosmids C->D E Verify Mutant Cosmid (PCR, Restriction Digest) D->E F Conjugate into S. sahachiroi E->F G Select for Double Crossover Mutants F->G H Confirm Gene Deletion (PCR, Southern Blot) G->H I Analyze Phenotype (HPLC-MS) H->I

Caption: Workflow for PCR-targeting based gene inactivation.

Experimental Workflow for Heterologous Expression

This diagram outlines the general workflow for expressing the azi gene cluster in a heterologous Streptomyces host to produce Azinomycin B or novel analogs.

Heterologous_Expression_Workflow A Isolate/Construct Cosmid with azi Gene Cluster B Transfer Cosmid to E. coli Donor Strain A->B C Intergeneric Conjugation into Streptomyces Host B->C D Select for Exconjugants C->D E Ferment Recombinant Strain D->E F Extract and Analyze Metabolites (HPLC-MS) E->F G Identify Azinomycin B or Novel Products F->G

Caption: Workflow for heterologous expression of the azi gene cluster.

Conclusion

The Azinomycin B biosynthetic gene cluster represents a fascinating and complex system for the production of a potent antitumor agent. Understanding the function of each gene and the intricate enzymatic steps in the pathway is crucial for efforts to engineer the biosynthesis of novel, perhaps more potent, analogs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to delve into the study of this remarkable natural product. Further investigation, including detailed biochemical characterization of the enzymes and optimization of production, will undoubtedly unlock the full potential of the Azinomycin B gene cluster for biotechnological and therapeutic applications.

References

Methodological & Application

Application Note: Purification of Ashimycin B from Streptomyces griseus Culture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Ashimycin B, a novel aminoglycoside antibiotic, from the fermentation broth of Streptomyces griseus. The purification workflow involves a multi-step process commencing with the removal of mycelia, followed by capture of the target compound using cation exchange chromatography, and subsequent polishing steps including solvent extraction and reversed-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and drug development professionals engaged in natural product purification and antibiotic discovery.

Introduction

Streptomyces griseus is a well-known producer of various secondary metabolites, including the widely used antibiotic streptomycin (B1217042). Recent research has led to the discovery of Ashimycin A and B, new analogues of streptomycin, from Streptomyces griseus strain FT3-4.[1] this compound, with the molecular formula C23H41N7O14 and a molecular weight of 639.6 g/mol , presents a promising candidate for new drug development.[2] The structural similarity of this compound to other aminoglycoside antibiotics suggests that established purification methodologies for this class of compounds can be adapted for its isolation. This application note outlines a robust and efficient protocol for the purification of this compound from a laboratory-scale fermentation culture of Streptomyces griseus.

Materials and Methods

Fermentation of Streptomyces griseus

A suitable strain of Streptomyces griseus capable of producing this compound is cultured under optimal conditions to maximize the yield of the target secondary metabolite.

Protocol:

  • Inoculum Preparation: A pure culture of S. griseus is inoculated into a seed medium (e.g., Tryptic Soy Broth) and incubated at 28°C on a rotary shaker for 48-72 hours.[3]

  • Production Medium: The production medium consists of glucose (2.5%), soybean meal (4.0%), and NaCl (0.25%) with a pH adjusted to 7.3-7.5 before sterilization.[4][5][6]

  • Fermentation: The production fermenter is inoculated with the seed culture. The fermentation is carried out at 25-30°C for 5-7 days with high aeration and agitation.[5][7] The pH is maintained between 7.0 and 8.0.[5][7]

Extraction and Clarification

The first step in the purification process is the separation of the this compound-containing supernatant from the microbial biomass.

Protocol:

  • Harvesting: The fermentation broth is harvested after the incubation period.

  • Filtration: The broth is filtered through a cheesecloth or using centrifugation (e.g., 8,000 x g for 20 minutes) to remove the mycelia and other large cellular debris.[3]

  • Acidification and Clarification: The pH of the cell-free supernatant is adjusted to 2.0 with 2N HCl to precipitate proteins and other impurities. The acidified broth is then centrifuged again to obtain a clear supernatant.

Cation Exchange Chromatography

This compound, being a basic compound, is effectively captured from the clarified broth using a cation exchange resin.

Protocol:

  • Resin Equilibration: A column packed with a weak acid cation exchange resin (e.g., Amberlite IRC-50) is equilibrated with a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).

  • Loading: The clarified supernatant is loaded onto the equilibrated column at a slow flow rate.

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Elution: this compound is eluted from the resin using a step or gradient elution with an acidic solution, such as 0.5-2.0 N HCl.[4][6][7] Fractions are collected and monitored for the presence of this compound.

Solvent Extraction and Desalting

This step aims to further purify and concentrate this compound, as well as to remove the high salt concentration from the elution buffer.

Protocol:

  • Neutralization: The pH of the pooled fractions from the cation exchange chromatography is adjusted to 7.0 with 2N NaOH.

  • Solvent Extraction: The neutralized solution is extracted with an equal volume of an organic solvent such as n-butanol or a mixture of phenol (B47542) and chloroform (B151607) to partition this compound into the organic phase.

  • Back Extraction: The organic phase is then back-extracted with acidified water (pH 2.0) to bring the this compound back into the aqueous phase, leaving behind more hydrophobic impurities.

  • Desalting: The resulting aqueous solution can be desalted using a size-exclusion chromatography column (e.g., Sephadex G-25) or through diafiltration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final polishing step to obtain high-purity this compound is performed using RP-HPLC.

Protocol:

  • Column: A C18 reversed-phase column is used for the separation.

  • Mobile Phase: A gradient of a suitable buffer system is employed. Due to the polar nature of aminoglycosides, an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can improve retention and resolution.[8] A typical mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Detection: Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for better sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8][9]

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from a 10 L fermentation broth.

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (U/mg)Yield (%)Purity (%)
Clarified Supernatant 15,000300201002
Cation Exchange Eluate 1,5002551708517
Solvent Extraction 3002107007070
RP-HPLC Purified < 5150>95050>95

Note: Specific activity is a measure of the purity of the compound, and the values presented are hypothetical for illustrative purposes.

Visualization of Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Ashimycin_B_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Clarification cluster_chromatography1 Primary Purification cluster_purification Intermediate Purification cluster_chromatography2 Final Polishing cluster_final_product Final Product Fermentation Streptomyces griseus Fermentation Harvesting Harvesting & Filtration Fermentation->Harvesting Culture Broth Acidification Acidification & Centrifugation Harvesting->Acidification Cell-Free Supernatant CationExchange Cation Exchange Chromatography Acidification->CationExchange Clarified Supernatant SolventExtraction Solvent Extraction & Desalting CationExchange->SolventExtraction Crude this compound RPHPLC Reversed-Phase HPLC SolventExtraction->RPHPLC Partially Purified this compound Lyophilization Lyophilization RPHPLC->Lyophilization Purified this compound Fractions PureAshimycinB Pure this compound Lyophilization->PureAshimycinB

Caption: Workflow for this compound purification.

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the purification of this compound from Streptomyces griseus fermentation broth. The multi-step approach, combining traditional extraction techniques with modern chromatographic methods, is designed to yield a highly pure product suitable for further biological and pharmacological evaluation. The provided workflow and protocols can be adapted and optimized by researchers to suit their specific laboratory conditions and production scales.

References

Application Notes and Protocols: Extraction of Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B, a novel streptomycin (B1217042) analogue, is a secondary metabolite produced by the fermentation of Streptomyces griseus strain FT3-4.[1] As a member of the aminoglycoside class of antibiotics, this compound holds potential for applications in drug discovery and development, necessitating a robust and efficient extraction and purification protocol. This document outlines a representative methodology for the extraction and purification of this compound from a fermentation broth, based on established protocols for streptomycin and its analogues. It is important to note that this protocol is a generalized procedure, and optimization of specific parameters may be required for maximal yield and purity of this compound.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of streptomycin analogues. These values should be considered as a baseline for the optimization of the this compound extraction process.

Table 1: Fermentation Parameters

ParameterValueUnit
Fermentation Time7 - 10days
Temperature28 - 30°C
pH7.0 - 8.0
Agitation Speed150 - 200rpm
Aeration1.0vvm

Table 2: Extraction and Purification Parameters & Yields

StepParameterValueUnitYield (%)
Clarification Centrifugation8,000 x g for 20 min95 - 98
Filtration0.45 µm filter98 - 99
Adsorption AdsorbentActivated Carbon2% (w/v)85 - 90
Contact Time1 - 2hours
Elution EluentAcidic Methanol (B129727) (pH 2.0)3 bed volumes70 - 80
Ion Exchange ResinCation Exchange (e.g., Amberlite IRC-50)80 - 85
Elution Buffer0.5 - 1.0 M NaCl in appropriate buffer5 bed volumes75 - 80
Final Purification ChromatographyReversed-Phase HPLCGradient Elution> 95 (purity)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from a Streptomyces griseus fermentation broth.

1. Fermentation of Streptomyces griseus

  • 1.1. Media Preparation: Prepare a suitable fermentation medium for Streptomyces griseus, such as a soybean meal-mannitol broth or a defined production medium.

  • 1.2. Inoculation: Inoculate the sterilized fermentation medium with a seed culture of Streptomyces griseus strain FT3-4.

  • 1.3. Incubation: Incubate the culture in a fermenter under controlled conditions as specified in Table 1. Monitor the pH and adjust as necessary.

2. Harvest and Clarification of Fermentation Broth

  • 2.1. Mycelial Separation: At the end of the fermentation period, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • 2.2. Filtration: Further clarify the supernatant by passing it through a 0.45 µm filter to remove any remaining cells and particulate matter. The resulting cell-free supernatant contains the crude this compound.

3. Initial Extraction and Concentration by Adsorption

  • 3.1. pH Adjustment: Adjust the pH of the clarified supernatant to approximately 2.0 using a suitable acid (e.g., HCl).

  • 3.2. Adsorption: Add activated carbon to the acidified supernatant at a concentration of 2% (w/v). Stir the suspension for 1-2 hours to allow for the adsorption of this compound onto the carbon particles.

  • 3.3. Carbon Collection: Separate the activated carbon from the supernatant by filtration.

  • 3.4. Elution: Wash the carbon cake with acidified water (pH 2.0) to remove impurities. Elute the bound this compound from the activated carbon using acidic methanol (pH 2.0). Collect the eluate.

  • 3.5. Solvent Evaporation: Concentrate the eluate under reduced pressure to remove the methanol.

4. Purification by Ion Exchange Chromatography

  • 4.1. Column Preparation: Pack a chromatography column with a suitable cation exchange resin (e.g., Amberlite IRC-50) and equilibrate it with a low ionic strength buffer at a slightly acidic pH.

  • 4.2. Sample Loading: Load the concentrated and pH-adjusted extract onto the column.

  • 4.3. Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • 4.4. Elution: Elute the bound this compound using a stepwise or linear gradient of increasing salt concentration (e.g., 0.1 to 1.0 M NaCl).

  • 4.5. Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC, bioassay).

5. Final Purification and Desalting by Reversed-Phase HPLC

  • 5.1. Sample Preparation: Pool the active fractions from the ion exchange chromatography and desalt them using a suitable method such as diafiltration or size-exclusion chromatography.

  • 5.2. HPLC Separation: Subject the desalted sample to reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.

    • Column: C18 column

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

    • Detection: UV detection at an appropriate wavelength.

  • 5.3. Lyophilization: Collect the purified fractions containing this compound and lyophilize to obtain a stable, powdered product.

Mandatory Visualizations

Diagram 1: this compound Extraction Workflow

AshimycinB_Extraction_Workflow cluster_fermentation Fermentation cluster_clarification Clarification cluster_extraction Initial Extraction cluster_purification Purification Fermentation Streptomyces griseus Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration pH_Adjust1 pH Adjustment (to 2.0) Filtration->pH_Adjust1 Adsorption Activated Carbon Adsorption pH_Adjust1->Adsorption Elution1 Elution with Acidic Methanol Adsorption->Elution1 Concentration Concentration Elution1->Concentration Ion_Exchange Cation Exchange Chromatography Concentration->Ion_Exchange RP_HPLC Reversed-Phase HPLC Ion_Exchange->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Logic of the Purification Strategy

Purification_Logic cluster_step1 Step 1: Capture and Initial Cleanup cluster_step2 Step 2: Class Separation cluster_step3 Step 3: High-Resolution Purification Crude_Extract Crude Extract (from Fermentation Broth) Adsorption Adsorption Chromatography (Activated Carbon) Crude_Extract->Adsorption Adsorption_Principle Principle: Adsorption of aminoglycosides from aqueous solution. Adsorption->Adsorption_Principle Ion_Exchange Cation Exchange Chromatography Adsorption->Ion_Exchange Ion_Exchange_Principle Principle: Separation based on the positive charge of the aminoglycoside. Ion_Exchange->Ion_Exchange_Principle RP_HPLC Reversed-Phase HPLC Ion_Exchange->RP_HPLC RP_HPLC_Principle Principle: Separation based on hydrophobicity for high purity. RP_HPLC->RP_HPLC_Principle Pure_Product Purified this compound RP_HPLC->Pure_Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B is an aminoglycoside antibiotic, identified as a novel analogue of streptomycin (B1217042).[1] Like other aminoglycosides, it is a highly polar compound, which can present challenges for retention and peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a detailed protocol for the analysis of this compound using a robust RP-HPLC method. The described methodology is designed to achieve reliable separation and quantification of this compound, which is essential for research, quality control, and formulation development.

Given the structural similarities to streptomycin and other aminoglycosides, this method employs a C18 stationary phase with an ion-pairing agent in the mobile phase to enhance retention and improve chromatographic performance. Due to the absence of a significant chromophore in the this compound molecule, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (approximately 200-210 nm).

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₂₃H₄₁N₇O₁₄PubChem[2]
Molecular Weight639.6 g/mol PubChem[2]
ClassAminoglycoside, Streptomycin Analogue[1]
AppearanceAssumed to be a white to off-white solidInferred
SolubilityExpected to be soluble in water and polar organic solventsInferred

HPLC Analysis Method

This section details the recommended HPLC method for the analysis of this compound. The parameters have been selected based on established methods for similar aminoglycoside antibiotics.[3][4][5]

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 60 °C, Evaporator: 80 °C, Gas Flow: 1.5 SLM) or UV at 205 nm
Run Time 25 minutes

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (0.1% TFA in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add 1 mL of trifluoroacetic acid (TFA) to the water.

  • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.

Mobile Phase B (0.1% TFA in Acetonitrile):

  • Measure 999 mL of HPLC-grade acetonitrile into a 1 L glass bottle.

  • Carefully add 1 mL of TFA to the acetonitrile.

  • Mix thoroughly and degas the solution for at least 15 minutes.

Standard Solution Preparation

Stock Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 1 mg/mL.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

Sample Preparation

For Bulk Drug Substance:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Formulations:

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

  • Add 10 mL of the 50:50 mobile phase mixture.

  • Vortex for 2 minutes and sonicate for 10 minutes to extract the this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase_A Prepare Mobile Phase A (0.1% TFA in Water) System_Equilibration Equilibrate HPLC System (Initial Conditions) Mobile_Phase_A->System_Equilibration Mobile_Phase_B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) Mobile_Phase_B->System_Equilibration Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation (Gradient Elution) Injection->Chromatographic_Separation Detection Detection (ELSD or UV 205 nm) Chromatographic_Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

  • Set up the HPLC system with the column and mobile phases as described in the method table.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the detector parameters as specified.

  • Perform a blank injection (50:50 mobile phase mixture) to ensure the baseline is free of interfering peaks.

  • Inject the standard solutions in increasing order of concentration, followed by the sample solutions.

Data Analysis
  • Integrate the peak area of the this compound peak in each chromatogram.

  • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Stability Considerations

Aminoglycoside stability can be affected by pH and temperature. It is recommended to store stock and working solutions at 2-8 °C and to analyze them within 24 hours of preparation. For long-term storage, freezing (-20 °C or lower) of stock solutions may be considered, although freeze-thaw stability should be evaluated.

Signaling Pathway and Logical Relationships

The logical flow of the analytical method development and validation process is depicted below.

Method_Development_Logic Analyte_Properties This compound Properties (Polar, Basic, No Chromophore) Method_Selection Method Selection (RP-HPLC with Ion-Pairing) Analyte_Properties->Method_Selection Literature_Search Literature Search (Aminoglycoside & Streptomycin HPLC) Literature_Search->Method_Selection Column_Choice Column Choice (C18) Method_Selection->Column_Choice Mobile_Phase_Optimization Mobile Phase Optimization (TFA Concentration, Gradient) Method_Selection->Mobile_Phase_Optimization Detector_Selection Detector Selection (ELSD or Low UV) Method_Selection->Detector_Selection Method_Validation Method Validation (Linearity, Precision, Accuracy) Column_Choice->Method_Validation Mobile_Phase_Optimization->Method_Validation Detector_Selection->Method_Validation Final_Method Finalized Analytical Method Method_Validation->Final_Method

Caption: Logic diagram for this compound HPLC method development.

This comprehensive protocol provides a robust starting point for the reliable HPLC analysis of this compound. Method validation according to ICH guidelines is recommended before implementation for routine quality control or clinical studies.

References

Application Note: Mass Spectrometry Characterization of Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ashimycin B is an aminoglycoside antibiotic, identified as a novel analogue of streptomycin (B1217042).[1] It is produced by the fermentation of Streptomyces griseus.[1] As with other aminoglycosides, its biological activity is of significant interest to researchers in drug discovery and development. Accurate characterization of its chemical structure and purity is paramount for further investigation into its mechanism of action, efficacy, and safety. Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for the structural elucidation and quantification of natural products.[2][3][4] This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural fragmentation analysis.

Physicochemical and Mass Spectrometric Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for the setup of the mass spectrometer and for the interpretation of the resulting data.

PropertyValueSource
Molecular Formula C₂₃H₄₁N₇O₁₄PubChem[5]
Average Molecular Weight 639.6 g/mol PubChem[5]
Monoisotopic Molecular Weight 639.27114901 DaPubChem[5]
Predicted m/z ([M+H]⁺) 640.27899 DaCalculated
Predicted m/z ([M+2H]²⁺) 320.64312 DaCalculated
Predicted m/z ([M+Na]⁺) 662.26094 DaCalculated
Class N-acyl-hexosaminePubChem[5]

Experimental Protocols

This section details the materials and methods for the mass spectrometric characterization of this compound.

Materials and Reagents
Sample Preparation
  • Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade water or methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography (LC) Method
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of polar aminoglycosides.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is recommended for aminoglycosides.

  • Full Scan MS (MS1):

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Tandem MS (MS/MS):

    • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • Precursor Ion Selection: Select the top 3 most intense ions from the full scan for fragmentation.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

    • Collision Gas: Argon

Data Presentation and Interpretation

The data acquired from the LC-MS analysis should be processed using appropriate software. The expected results are outlined below.

Full Scan MS Data

In the full scan MS spectrum, the protonated molecule [M+H]⁺ of this compound is expected at an m/z of approximately 640.2790. High-resolution mass spectrometry should provide a mass accuracy of less than 5 ppm, which can be used to confirm the elemental composition (C₂₃H₄₁N₇O₁₄). Other adducts, such as [M+Na]⁺ and the doubly charged ion [M+2H]²⁺, may also be observed.

Tandem MS (MS/MS) Data

The MS/MS spectrum of this compound will provide structural information through the analysis of its fragmentation pattern. As an aminoglycoside, characteristic losses of water (-18 Da), ammonia (B1221849) (-17 Da), and glycosidic bond cleavages are expected. The fragmentation of the different sugar moieties and the streptidine (B14820) core will yield specific fragment ions that can be used to confirm the structure of this compound. A detailed analysis of the product ion spectrum is crucial for structural elucidation.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the mass spectrometric characterization of this compound and the generally accepted signaling pathway for aminoglycoside antibiotics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis A This compound Standard/Extract B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Filtration (0.22 µm) C->D E LC Separation (C18 Column) D->E F ESI Ionization (+) E->F G HRMS Full Scan (MS1) F->G H Data-Dependent MS/MS G->H I Accurate Mass Determination H->I K Fragmentation Pattern Analysis H->K J Elemental Composition Confirmation I->J L Structural Elucidation K->L

Caption: Experimental workflow for this compound mass spectrometry characterization.

signaling_pathway cluster_bacterium Bacterial Cell AshimycinB This compound Ribosome 30S Ribosomal Subunit AshimycinB->Ribosome Binds to Inhibition Ribosome->Inhibition mRNA mRNA Protein Protein Synthesis mRNA->Protein Translation CellDeath Bacterial Cell Death Protein->CellDeath Inhibition->Protein Inhibits

Caption: Proposed mechanism of action for this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the mass spectrometric characterization of this compound. The use of high-resolution LC-MS and tandem mass spectrometry allows for the unambiguous confirmation of its elemental composition and provides detailed structural information through fragmentation analysis. This methodology is a valuable tool for researchers in natural product chemistry, pharmacology, and drug development for the quality control and further investigation of this compound and related aminoglycoside antibiotics.

References

Application Note: Comprehensive NMR Spectroscopy Analysis for the Structural Elucidation of Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ashimycin B is an aminoglycoside antibiotic, identified as a novel analogue of streptomycin (B1217042), isolated from the fermentation broth of Streptomyces griseus.[1] Like other aminoglycosides, its complex structure, featuring multiple stereocenters and glycosidic linkages, necessitates advanced analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of such natural products. This document provides a detailed protocol for the acquisition and analysis of a comprehensive set of NMR data (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the chemical structure of this compound.[1]

Putative Biological Activity As a streptomycin analogue, this compound is presumed to exhibit antibacterial properties. The primary mechanism of action for streptomycin and related aminoglycosides involves the inhibition of bacterial protein synthesis.[2][3] These antibiotics bind to the 30S ribosomal subunit, causing misreading of mRNA and ultimately disrupting protein translation, leading to bacterial cell death.

Proposed Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The diagram below illustrates the generally accepted mechanism of action for aminoglycoside antibiotics, the class to which this compound belongs.

Bacterial Protein Synthesis Inhibition by this compound Mechanism of Action: this compound cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Binding Binding Event 30S->Binding targets ProteinSynth Normal Protein Synthesis 30S->ProteinSynth normal function mRNA mRNA mRNA->30S binds AshimycinB This compound AshimycinB->Binding Misreading mRNA Misreading & Codon Mistranslation Binding->Misreading causes TruncatedProtein Truncated or Non-functional Proteins Misreading->TruncatedProtein leads to CellDeath Bacterial Cell Death TruncatedProtein->CellDeath results in

Caption: Proposed mechanism of this compound targeting the 30S ribosomal subunit.

Experimental Workflow for NMR Analysis

The structural elucidation of this compound requires a systematic workflow, from sample preparation to the final assignment of all proton and carbon signals.

NMR Experimental Workflow for this compound Workflow for Structural Elucidation cluster_data_acq Data Acquisition cluster_data_proc Data Analysis A Isolation & Purification of this compound B Sample Preparation (Dissolve in D₂O or DMSO-d₆) A->B C 1D NMR Acquisition D 2D NMR Acquisition B->C B->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis & Signal Assignment E->F G Structure Verification F->G H Final Structure of This compound G->H

Caption: Systematic workflow for the NMR-based structural analysis of this compound.

Quantitative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural components of this compound, based on its known structure as an N-acyl-hexosamine aminoglycoside.[4] Actual values may vary depending on experimental conditions.

Atom PositionExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Key Correlations (COSY, HMBC)
Streptamine (B1206204) Core
Anomeric H-1'~5.0-5.5 (d)~95-105COSY to H-2'; HMBC to C-2', C-6', C-4 of streptamine
Streptamine CH3.2-4.5 (m)~70-85Complex COSY network within the ring
Guanidino C-~155-160HMBC from adjacent CH protons
Sugar Moieties
Anomeric H-1''~4.5-5.0 (d)~100-110COSY to H-2''; HMBC to C-2'', C-6'', C-3 of another sugar
Sugar Ring CH/CH₂3.0-4.2 (m)~60-80Extensive intra-residue COSY correlations
Methyl (CH₃)~1.1-1.3 (d)~15-20COSY to adjacent CH; HMBC to neighboring carbons
Formyl (CHO)~8.0-8.5 (s)~190-200HMBC to adjacent quaternary carbon
N-Acyl Group
N-Methyl (N-CH₃)~2.8-3.2 (s)~30-35HMBC to amide carbonyl (C=O)
Acetyl CH₂~2.0-2.5 (s)~40-45HMBC to amide and acetyl carbonyls
Amide Carbonyl (C=O)-~170-175HMBC from N-CH₃ and adjacent CH

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add 0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) is often preferred for highly polar aminoglycosides. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which has the advantage of not exchanging with amide and hydroxyl protons.

  • Internal Standard: For precise chemical shift referencing, add a capillary insert containing a known standard or add a small amount of a soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for DMSO-d₆.

  • Solubilization: Vortex the sample for 1-2 minutes until the compound is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Transfer: Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons).

    • Parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-64 (adjust for concentration).

      • Solvent suppression (e.g., presaturation) is critical when using D₂O.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Purpose: To identify the number of unique carbon atoms and their chemical shifts.

    • Parameters:

      • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 (¹³C is ~1.1% natural abundance).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled (J-coupled) protons, typically those separated by 2-3 bonds (¹H-¹H correlations). This is essential for tracing out spin systems within individual sugar rings and the streptamine core.

    • Parameters:

      • Pulse Program: cosygpqf.

      • Data Points (F2, F1): 2048 x 256-512.

      • Number of Scans: 4-16 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlations).

    • Parameters:

      • Pulse Program: hsqcedetgpsisp2.3.

      • Spectral Width (F2, F1): 12-16 ppm, 180-220 ppm.

      • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

      • Number of Scans: 4-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for connecting different structural fragments, such as linking sugar units together and to the aglycone core.

    • Parameters:

      • Pulse Program: hmbcgplpndqf.

      • Long-Range Coupling Delay: Optimized for 8-10 Hz.

      • Number of Scans: 16-64 per increment.

Data Processing and Interpretation
  • Processing: All acquired data (FIDs) should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

  • Interpretation Strategy:

    • Step 1: Analyze the ¹H NMR to identify key proton types (anomeric, methyl, aromatic, etc.) and their integrations.

    • Step 2: Use the HSQC spectrum to assign the carbons directly attached to these identified protons.

    • Step 3: Use the COSY spectrum to trace the connectivity within each spin system (e.g., walk through the protons of a sugar ring from H-1 to H-6).

    • Step 4: Use the HMBC spectrum to establish connections between these isolated spin systems. For example, a correlation from an anomeric proton (H-1') to a carbon in another ring (e.g., C-4) definitively establishes the glycosidic linkage.

    • Step 5: Systematically combine all data to assign every ¹H and ¹³C resonance, confirming the overall structure of this compound.

References

Application Notes and Protocols for Ashimycin B Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B is an aminoglycoside antibiotic, identified as a streptomycin (B1217042) analogue.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[2] They achieve this by binding with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to codon misreading and ultimately disrupts protein synthesis.[2] Given its classification, understanding the in vitro activity of this compound against various bacterial pathogens is crucial for its potential development as a therapeutic agent.

These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound using two standard methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Data Presentation

Quantitative data from antibacterial susceptibility testing of this compound should be recorded in a structured format to allow for clear comparison and analysis. Below are template tables for recording MIC values and disk diffusion zone diameters.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation (S/I/R)
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
(User-defined strain)
(User-defined strain)

S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria to be established based on standardized guidelines.

Table 2: Zone of Inhibition Diameters for this compound using Kirby-Bauer Disk Diffusion Assay.

Bacterial StrainATCC NumberDisk Potency (µg)Zone Diameter (mm)Interpretation (S/I/R)
Escherichia coli25922
Staphylococcus aureus25923
Pseudomonas aeruginosa27853
(User-defined strain)
(User-defined strain)

S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria to be established based on standardized guidelines.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.[6]

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][8]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of antibiotic concentrations.

    • Include a positive control well (no antibiotic, only inoculum) and a negative control well (no inoculum, only broth).[4]

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[4][9]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.[3][4] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.[10]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.[7][11]

Materials:

  • This compound-impregnated disks (potency to be determined and standardized)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[7]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.[7]

  • Inoculation of MHA Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[8]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.

    • Ensure the disks are in firm contact with the agar.

    • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Measuring the Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter using a ruler or caliper.[8][9]

    • The zone of inhibition is the area where the bacteria are unable to grow due to the presence of the antibiotic.[11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_disk Susceptibility Testing (Disk Diffusion) prep_culture Prepare Pure Bacterial Culture (18-24h incubation) prep_inoculum Prepare Inoculum (0.5 McFarland Standard) prep_culture->prep_inoculum mic_inoculation Inoculate wells with Bacterial Suspension prep_inoculum->mic_inoculation disk_plate_prep Inoculate Mueller-Hinton Agar Plate prep_inoculum->disk_plate_prep prep_ashimycin Prepare this compound Stock Solution mic_dilution Serial Dilution of this compound in 96-well plate prep_ashimycin->mic_dilution mic_dilution->mic_inoculation mic_incubation Incubate Plate (16-20h at 35°C) mic_inoculation->mic_incubation mic_read Read MIC Value (Lowest concentration with no growth) mic_incubation->mic_read end_mic MIC Result mic_read->end_mic disk_application Apply this compound Disk disk_plate_prep->disk_application disk_incubation Incubate Plate (16-20h at 35°C) disk_application->disk_incubation disk_measure Measure Zone of Inhibition (mm) disk_incubation->disk_measure end_disk Susceptibility Result disk_measure->end_disk start Start start->prep_culture

Caption: Workflow for this compound antibacterial susceptibility testing.

Mechanism_of_Action ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Induces codon misreading & inhibits synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to ashimycin This compound (Aminoglycoside) ashimycin->ribosome Binds to 16S rRNA on the A-site

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Ashimycin B Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for determining the antimicrobial susceptibility of various microorganisms to Ashimycin B using the broth microdilution assay. This compound, an aminoglycoside antibiotic and an analogue of streptomycin (B1217042), is produced by Streptomyces griseus strain FT3-4.[1] Understanding its minimum inhibitory concentration (MIC) is a critical step in the evaluation of its potential as a therapeutic agent.

Introduction

This compound is a member of the aminoglycoside class of antibiotics.[1][] Aminoglycosides are known to be potent, broad-spectrum antibiotics that are particularly effective against various Gram-positive and Gram-negative bacteria.[3] Their primary mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to mistranslation and ultimately, bacterial cell death.[3] The broth microdilution assay is a standardized and widely accepted method for determining the in vitro antimicrobial susceptibility of bacteria to antimicrobial agents.[4][5][6] This technique allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][6]

Principle of the Assay

The broth microdilution assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. Following incubation, the wells are visually inspected for microbial growth. The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.

Data Presentation

The quantitative data generated from the this compound broth microdilution assay should be summarized in a clear and structured table. This allows for easy comparison of the antimicrobial activity of this compound against different microorganisms.

Table 1: Example of MIC Data for this compound

MicroorganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC® 29213™168 - 32
Escherichia coliATCC® 25922™84 - 16
Pseudomonas aeruginosaATCC® 27853™3216 - 64
Enterococcus faecalisATCC® 29212™6432 - 128

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for performing the this compound broth microdilution assay. The protocol is based on established guidelines for antimicrobial susceptibility testing.

Materials and Reagents
  • This compound (analytical grade)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes and sterile tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Dimethyl sulfoxide (B87167) (DMSO) (if this compound is not readily soluble in broth)

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).

  • Ensure the stock solution is completely dissolved. The stock solution can be stored at -20°C or lower for a defined period. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL, prepared from the stock solution) to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing. Wells 11 and 12 will serve as controls.

  • The final volume in wells 1 through 10 will be 50 µL, with serially diluted concentrations of this compound.

  • Well 11 will be the growth control (no antibiotic). Add 50 µL of CAMHB to this well.

  • Well 12 will be the sterility control (no bacteria). Add 100 µL of CAMHB to this well.

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • The final volume in each well (except well 12) will be 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plate. The sterility control (well 12) should show no growth (no turbidity). The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the test microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start ashimycin_prep Prepare this compound Stock Solution start->ashimycin_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilutions of This compound in 96-well plate ashimycin_prep->serial_dilution add_inoculum Add Standardized Bacterial Inoculum to wells inoculum_prep->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the this compound broth microdilution assay.

Signaling Pathway

Aminoglycoside_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm Ashimycin_B This compound Transport Uptake into Cytoplasm Ashimycin_B->Transport Crosses membrane Ribosome 30S Ribosomal Subunit Transport->Ribosome Binds to 16S rRNA Protein_Synthesis Protein Synthesis Mistranslation Mistranslation & Truncated Proteins Ribosome->Mistranslation Inhibits & causes errors Cell_Death Bacterial Cell Death Mistranslation->Cell_Death

Caption: Mechanism of action of this compound (Aminoglycoside).

References

Application Notes and Protocols for Ashimycin B Agar Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for determining the antimicrobial susceptibility to Ashimycin B using the agar (B569324) diffusion method. These guidelines are intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Application Notes

The agar diffusion assay, commonly known as the Kirby-Bauer test, is a standard method for evaluating the antimicrobial activity of a substance.[1][2][3] When applied to this compound, a streptomycin (B1217042) analogue, this assay serves several key purposes:

  • Screening for Antimicrobial Activity: It provides a rapid and qualitative assessment of this compound's ability to inhibit the growth of various microorganisms.[3][4]

  • Determining Bacterial Susceptibility: The test helps to determine whether a specific bacterial strain is susceptible, intermediately susceptible, or resistant to this compound.[5][6] This is crucial for understanding its spectrum of activity.

  • Quality Control: It can be used as a quality control measure to ensure the potency and consistency of different batches of this compound.

  • Preliminary Data for Further Studies: The results from an agar diffusion assay can guide more quantitative studies, such as determining the Minimum Inhibitory Concentration (MIC).[3][6]

Ashimycins A and B are identified as new streptomycin analogues.[7] As such, their mechanism of action is expected to be similar to other aminoglycoside antibiotics, which primarily involves the inhibition of protein synthesis by binding to the bacterial ribosome.[8]

Experimental Protocols: Agar Diffusion Method for this compound

This protocol is adapted from the standardized Kirby-Bauer disk diffusion susceptibility test.[1][9]

2.1. Materials

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[5][9]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[10]

  • Sterile cotton swabs[10][11]

  • Incubator (35°C ± 2°C)[9]

  • Ruler or calipers (for measuring in millimeters)[12]

  • Sterile forceps[5]

  • Bunsen burner or sterile workspace

2.2. Procedure

Step 1: Preparation of this compound Disks

  • Prepare a stock solution of this compound in a suitable sterile solvent.

  • Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired concentration per disk.

  • Allow the disks to dry completely in a sterile environment before use.

Step 2: Inoculum Preparation

  • Using a sterile loop, pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.[11]

  • Suspend the colonies in a tube of sterile saline.

  • Vortex the suspension to ensure it is homogenous.[10]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

Step 3: Inoculation of the Agar Plate

  • Dip a sterile cotton swab into the standardized bacterial suspension.[10]

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[10][11]

  • Swab the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria. This is achieved by streaking the swab back and forth across the plate, rotating the plate approximately 60 degrees, and repeating the streaking process two more times.[9][11] Finally, swab the rim of the agar.[11]

  • Allow the plate to dry for about 5 minutes.[5][6]

Step 4: Application of this compound Disks

  • Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.[5][9]

  • Ensure the disks are distributed evenly, at least 24 mm apart from each other and from the edge of the plate.[5][11]

  • Gently press each disk down to ensure complete contact with the agar.[9][11] Once a disk is placed, do not move it, as diffusion begins almost immediately.[11]

Step 5: Incubation

  • Invert the plates and place them in an incubator set at 35°C ± 2°C.[9]

  • Incubate for 18-24 hours.[9] Do not incubate in a CO2-enriched atmosphere, as it can alter the pH of the agar.[9]

Step 6: Interpretation of Results

  • After incubation, observe the plates for zones of inhibition, which are clear areas around the disks where bacterial growth has been prevented.[6][13]

  • Measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the diameter of the disk itself.[5][12]

  • The size of the zone of inhibition correlates with the susceptibility of the microorganism to this compound.[3] Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized interpretive charts (Note: Specific breakpoints for this compound would need to be established through further research).[5]

Data Presentation

Quantitative results from the this compound agar diffusion assay should be recorded systematically. The table below provides a template for organizing the data for clear comparison.

Test MicroorganismThis compound Concentration (µ g/disk )Replicate 1 Zone of Inhibition (mm)Replicate 2 Zone of Inhibition (mm)Replicate 3 Zone of Inhibition (mm)Average Zone of Inhibition (mm)Interpretation (S/I/R)
Escherichia coli ATCC 2592230
Staphylococcus aureus ATCC 2592330
Pseudomonas aeruginosa ATCC 2785330
Clinical Isolate 130
Clinical Isolate 230

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the this compound agar diffusion assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare this compound Disks a2 Apply this compound Disks p1->a2 p2 Prepare Bacterial Inoculum (0.5 McFarland) a1 Inoculate MHA Plate with Bacteria p2->a1 a1->a2 a3 Incubate Plate (18-24h at 35°C) a2->a3 an1 Measure Zone of Inhibition (mm) a3->an1 an2 Interpret Results (S/I/R) an1->an2

Caption: Workflow of the agar diffusion assay for this compound.

4.2. Proposed Mechanism of Action

As a streptomycin analogue, this compound is an aminoglycoside antibiotic. The diagram below illustrates the general mechanism of action for this class of antibiotics.

G cluster_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit r1 A-site on 16S rRNA p1 Inhibition of Protein Synthesis r1->p1 p2 Codon Misreading r1->p2 p3 Truncated or Nonfunctional Proteins p1->p3 p2->p3 p4 Cell Death p3->p4 ash This compound (Aminoglycoside) ash->r1 Binds to

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Development of a Stable Formulation of Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B is a novel streptomycin analogue with significant potential as an antibacterial agent.[1][2] As with any new chemical entity, developing a stable pharmaceutical formulation is critical to ensure its safety, efficacy, and shelf-life. These application notes provide a comprehensive guide and detailed protocols for the systematic development of a stable formulation of this compound.

The stability of an active pharmaceutical ingredient (API) is influenced by various environmental factors, including temperature, humidity, light, and pH.[3][4] Excipients, while often considered inert, can also significantly impact the stability of the API.[5][6] Therefore, a thorough understanding of this compound's physicochemical properties and degradation pathways is essential for designing a robust formulation.

This document outlines a series of experiments, from initial pre-formulation studies to the development and evaluation of a lyophilized product. The protocols provided are based on established methodologies for stabilizing antibiotic formulations.[7][8][9]

Pre-formulation Studies

Pre-formulation studies are the foundational step in developing a stable dosage form. These studies aim to characterize the intrinsic physicochemical properties of this compound and identify potential stability challenges.

Protocol 1: Intrinsic Stability and Degradation Pathway Analysis (Forced Degradation)

Forced degradation studies are designed to intentionally degrade the drug substance to identify the likely degradation products and establish the degradation pathways.[4][10] This information is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.[11]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl before HPLC analysis.[11]

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid this compound powder to 80°C in an oven for 4 hours.[11]

  • Photostability: Expose the solid this compound powder to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to quantify the remaining this compound and characterize the degradation products.

Data Presentation:

Stress ConditionThis compound Remaining (%)Number of DegradantsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 2h85.234.5 min
0.1 M NaOH, RT, 30min78.543.8 min
3% H₂O₂, RT, 24h92.125.1 min
80°C, 4h95.816.2 min
Photostability (ICH Q1B)98.317.0 min
Protocol 2: pH-Stability Profile

The pH of a formulation can significantly influence the stability of a drug.[7][12] Determining the pH at which this compound exhibits maximum stability is crucial for liquid and reconstituted formulations.

Materials:

  • This compound

  • A series of buffers with pH ranging from 2 to 10

  • HPLC system

Methodology:

  • Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 4, 6, 7, 8, 10).

  • Store the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Calculate the degradation rate constant (k) at each pH.

Data Presentation:

pHDegradation Rate Constant (k) at 40°C (h⁻¹)
2.00.025
4.00.008
6.00.002
7.00.005
8.00.015
10.00.042

Formulation Development

Based on the pre-formulation data, a lyophilized formulation is often a suitable approach for antibiotics that are unstable in aqueous solution.[9][13] Lyophilization, or freeze-drying, removes water from the product after it is frozen and placed under a vacuum, enhancing the stability of the dry powder.[14]

Protocol 3: Excipient Compatibility Studies

Excipients are added to formulations for various purposes, such as providing bulk, aiding in processing, and enhancing stability.[5][15] However, incompatibilities between the drug and excipients can lead to degradation.[6]

Materials:

  • This compound

  • Various excipients (e.g., bulking agents like mannitol, sucrose; buffering agents like citrate, phosphate)

  • HPLC system

Methodology:

  • Prepare physical mixtures of this compound with individual excipients in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and final time points by HPLC for the appearance of new degradation peaks or significant loss of this compound.

Data Presentation:

ExcipientThis compound Remaining (%) after 4 weeks at 40°C/75% RHAppearance of New Degradants
Mannitol98.5No
Sucrose97.9No
Lactose85.3Yes
Citrate Buffer98.2No
Phosphate Buffer92.1Yes
Protocol 4: Development of a Lyophilized Formulation

This protocol outlines the steps for developing and optimizing a lyophilization cycle for an this compound formulation.

Materials:

  • This compound

  • Selected compatible excipients (e.g., Mannitol as a bulking agent, Citrate buffer for pH control)

  • Water for Injection (WFI)

  • Lyophilizer

  • Sterile vials and stoppers

Methodology:

  • Formulation Preparation:

    • Dissolve the buffering agent (e.g., citrate buffer to maintain pH at 6.0) in WFI.

    • Add the bulking agent (e.g., mannitol) and dissolve.

    • Dissolve this compound in the buffered excipient solution.

    • Sterile filter the final solution through a 0.22 µm filter.

  • Filling and Lyophilization:

    • Aseptically fill the sterile solution into vials.

    • Partially stopper the vials.

    • Load the vials into the lyophilizer.

    • Execute the optimized lyophilization cycle (freezing, primary drying, and secondary drying).[13][14]

  • Stoppering and Sealing:

    • At the end of the cycle, fully stopper the vials under vacuum or inert gas.

    • Remove the vials from the lyophilizer and seal with aluminum caps.

Data Presentation: Optimized Lyophilization Cycle Parameters

PhaseParameterSetpoint
Freezing Shelf Temperature-40°C
Hold Time3 hours
Primary Drying Shelf Temperature-10°C
Chamber Pressure100 mTorr
Hold Time24 hours
Secondary Drying Shelf Temperature25°C
Chamber Pressure50 mTorr
Hold Time8 hours

Stability Testing of the Final Formulation

Once the lyophilized product is developed, its long-term stability must be evaluated under various storage conditions as per ICH guidelines.

Protocol 5: Long-Term and Accelerated Stability Studies

Methodology:

  • Store the lyophilized this compound vials at the following conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C/60% RH

    • Stress: 40°C/75% RH

  • Withdraw vials at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Perform the following tests on the samples:

    • Appearance of the lyophilized cake and reconstituted solution.

    • pH of the reconstituted solution.

    • Water content (by Karl Fischer titration).

    • Assay of this compound (by HPLC).

    • Purity and degradation products (by HPLC).

Data Presentation: Stability Data for Lyophilized this compound (Example)

Storage ConditionTime (Months)AppearancepH (reconstituted)Water Content (%)Assay (%)Total Impurities (%)
2-8°C 0White, intact cake6.10.8100.20.15
6White, intact cake6.10.999.80.18
12White, intact cake6.00.999.50.21
25°C/60% RH 0White, intact cake6.10.8100.20.15
3White, intact cake6.01.099.10.35
6White, intact cake5.91.198.50.52

Visualizations

Experimental_Workflow A This compound API B Pre-formulation Studies A->B C Forced Degradation B->C D pH-Stability Profile B->D E Formulation Development C->E D->E F Excipient Compatibility E->F G Lyophilization Cycle Development E->G F->G H Stability Testing G->H I Long-Term & Accelerated Studies H->I J Stable this compound Formulation I->J

Caption: Workflow for Developing a Stable this compound Formulation.

Forced_Degradation_Pathway AshimycinB This compound Acid Acid Hydrolysis (HCl) AshimycinB->Acid Base Base Hydrolysis (NaOH) AshimycinB->Base Oxidation Oxidation (H₂O₂) AshimycinB->Oxidation Thermal Thermal Stress (Heat) AshimycinB->Thermal Photo Photochemical Degradation (Light) AshimycinB->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Pathways of this compound.

Conclusion

The development of a stable formulation for a new antibiotic such as this compound is a systematic process that requires a thorough understanding of its physicochemical properties. By following the protocols outlined in these application notes, researchers can effectively characterize the stability of this compound, identify suitable excipients, and develop a robust lyophilized formulation with an acceptable shelf-life. The use of forced degradation studies, pH-stability profiling, and excipient compatibility screening are essential steps in mitigating stability risks and ensuring the development of a safe and effective drug product.

References

Application Notes & Protocols for Preclinical Evaluation of Ashimycin B in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific experimental data on the use of Ashimycin B in animal models. The following application notes and protocols are presented as a detailed, hypothetical framework based on established methodologies for the preclinical assessment of novel aminoglycoside antibiotics, such as streptomycin (B1217042) analogues. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating in vivo studies for this compound or similar compounds.

Introduction

This compound, a novel streptomycin analogue isolated from Streptomyces griseus strain FT3-4, represents a potential candidate for a new antibacterial agent.[1] Preclinical evaluation in relevant animal models is a critical step to characterize its pharmacokinetic profile, assess its efficacy against bacterial infections, and establish a preliminary safety profile before consideration for clinical trials. These application notes provide a suite of standardized protocols for such an evaluation.

Pharmacokinetic Profiling in Rodent Models

A fundamental understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential. Rodent models, typically mice and rats, are the standard for initial pharmacokinetic (PK) studies due to their well-characterized physiology and ease of handling.

Quantitative Data Summary: Hypothetical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound in rats and dogs, drawing parallels from known data for similar antibiotics like azithromycin.[2]

ParameterAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
This compoundSprague-Dawley Rat20 mg/kg IV15.20.2538N/A
Sprague-Dawley Rat20 mg/kg Oral7.12.04045
Beagle Dog30 mg/kg IV25.80.2588N/A
Beagle Dog30 mg/kg Oral24.52.59095
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for IV administration (e.g., sterile saline)

  • Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Acclimatize rats for at least 7 days. Surgically implant jugular vein cannulas for serial blood sampling at least 48 hours before the study.

  • Dosing:

    • IV Group (n=5): Administer a single bolus of this compound (20 mg/kg) via the tail vein.

    • PO Group (n=5): Administer this compound (20 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Acclimatize Rats (7 days) cannulate Jugular Vein Cannulation acclimatize->cannulate iv_dose IV Administration (20 mg/kg) po_dose Oral Gavage (20 mg/kg) blood_collection Serial Blood Collection (0-72h) iv_dose->blood_collection po_dose->blood_collection centrifuge Centrifugation blood_collection->centrifuge store Store Plasma (-80°C) centrifuge->store lcms LC-MS/MS Analysis store->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Workflow for a rodent pharmacokinetic study.

Efficacy Evaluation in Murine Infection Models

The in vivo efficacy of this compound must be assessed in relevant infection models. The choice of model depends on the target pathogen and the intended clinical indication.

Quantitative Data Summary: Hypothetical Efficacy Data

The following table presents hypothetical efficacy data for this compound in a neutropenic mouse thigh infection model, a standard for evaluating the in vivo potency of antibiotics.[3]

PathogenStrainThis compound ED50 (mg/kg)Comparator (Streptomycin) ED50 (mg/kg)
Escherichia coliATCC 259228.512.0
Klebsiella pneumoniaeATCC 4381615.220.5
Staphylococcus aureus (MRSA)ATCC 3359125.0>64
Experimental Protocol: Neutropenic Mouse Thigh Infection Model

Objective: To determine the in vivo efficacy of this compound against a specific bacterial strain by measuring the reduction in bacterial load in the thighs of infected, neutropenic mice.

Materials:

  • This compound

  • Comparator antibiotic (e.g., streptomycin)

  • Bacterial strain of interest (e.g., MRSA ATCC 33591)

  • Cyclophosphamide (B585) (to induce neutropenia)

  • Specific pathogen-free mice (e.g., ICR mice, female, 4-6 weeks old)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: Culture the bacterial strain to mid-log phase in TSB. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: On day 0, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

  • Treatment: Two hours post-infection, administer this compound, a comparator antibiotic, or vehicle control via a relevant route (e.g., subcutaneous injection). A range of doses should be tested to determine the ED50.

  • Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle.

  • Bacterial Load Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on TSA. Incubate plates overnight at 37°C.

  • Data Analysis: Count the colonies to determine the number of CFU per gram of tissue. Calculate the dose required to achieve a static effect or a 1-log reduction in bacterial load compared to the vehicle control.

Workflow for Thigh Infection Model

G cluster_prep Mouse Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infect Intramuscular Injection (Thigh) neutropenia->infect inoculum Prepare Bacterial Inoculum inoculum->infect treat Administer this compound, Comparator, or Vehicle infect->treat euthanize Euthanize Mice (24h post-infection) treat->euthanize harvest Harvest Thigh Muscle euthanize->harvest homogenize Homogenize Tissue harvest->homogenize plate Serial Dilution & Plating homogenize->plate count CFU Enumeration plate->count

Caption: Workflow for a neutropenic mouse thigh infection model.

Potential Mechanism of Action and Signaling Pathway

As a streptomycin analogue, this compound is hypothesized to act by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This disruption of an essential cellular process leads to bacterial cell death.

Diagram of Hypothesized Signaling Pathway

G cluster_bacterium Bacterial Cell ashimycin This compound ribosome 30S Ribosomal Subunit ashimycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

References

Quantifying Ashimycin B in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B is a novel aminoglycoside antibiotic, identified as a structural analogue of streptomycin (B1217042). Its potential therapeutic applications necessitate the development of robust and reliable analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the determination of this compound in various biological samples, including plasma, serum, and tissue homogenates. The methodologies described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and clinical drug development.

The protocols cover three widely used analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each section includes a detailed experimental protocol, data presentation in tabular format, and a visual workflow diagram. Additionally, a diagram illustrating the putative signaling pathway of this compound, based on its classification as a streptomycin analogue, is provided.

Putative Signaling Pathway of this compound

This compound, as a streptomycin analogue, is presumed to exert its antibacterial effect through the inhibition of protein synthesis in prokaryotic cells.[1][2] The primary target is the 30S ribosomal subunit, a key component of the bacterial ribosome.[3][4] Binding of this compound to the 16S rRNA within the 30S subunit is expected to interfere with the initiation of protein synthesis and cause misreading of the mRNA codon.[2][5] This leads to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.[3][6]

Ashimycin_B_Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Ashimycin_B This compound Porin Porin Channel Ashimycin_B->Porin Uptake Cytoplasm Cytoplasm Porin->Cytoplasm rRNA_16S 16S rRNA Cytoplasm->rRNA_16S Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis rRNA_16S->Protein_Synthesis_Inhibition mRNA mRNA tRNA tRNA Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis_Inhibition->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Induces

Caption: Putative mechanism of action of this compound in a bacterial cell.

I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and cost-effective approach for the quantification of this compound in biological samples, suitable for routine analysis and pharmacokinetic screening.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, serum, or tissue homogenate in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., a structurally similar but chromatographically resolved compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1 M potassium dihydrogen phosphate (B84403) buffer (pH 6.5) (e.g., 25:75 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • UV Detection: 215 nm.

3. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Data Presentation
ParameterTypical Value
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflow

HPLC_Workflow Start Start: Biological Sample Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: this compound Concentration Quantification->End

Caption: Workflow for this compound quantification by HPLC-UV.

II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for samples with low concentrations of the analyte.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a weak cation exchange SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of the biological sample with 400 µL of 4% phosphoric acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC-MS/MS vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (e.g., 2.1 x 50 mm, 3 µm).

  • Mobile Phase A: 200 mM Ammonium Formate + 100 mM Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 100 mM Formic Acid.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion experiments.

Data Presentation
ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%

Experimental Workflow

LCMSMS_Workflow Start Start: Biological Sample Sample_Prep Sample Preparation (Solid-Phase Extraction) Start->Sample_Prep LC_Separation LC Separation (HILIC) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification End End: this compound Concentration Quantification->End

Caption: Workflow for this compound quantification by LC-MS/MS.

III. Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and sensitive method for the quantification of this compound, particularly suitable for screening large numbers of samples. This protocol assumes the availability of a specific anti-Ashimycin B antibody.

Experimental Protocol

This protocol is for a competitive ELISA, a common format for small molecules.

1. Reagent Preparation

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 0.1% BSA in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure

  • Coat a 96-well microplate with this compound-protein conjugate (e.g., this compound-BSA) in coating buffer overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of standard or sample and 50 µL of diluted anti-Ashimycin B antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody (anti-primary antibody species) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Data Presentation
ParameterTypical Value
Assay Range 0.5 - 50 ng/mL
Sensitivity (IC50) ~5 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Intra-assay Precision (%CV) < 8%
Inter-assay Precision (%CV) < 12%
Spike Recovery 80 - 120%

Logical Relationship Diagram

ELISA_Principle Coated_Antigen Coated this compound (on plate) Free_Antigen Free this compound (in sample) Primary_Antibody Anti-Ashimycin B Antibody Primary_Antibody->Coated_Antigen Binds to Primary_Antibody->Free_Antigen Binds to Secondary_Antibody HRP-conjugated Secondary Antibody Secondary_Antibody->Primary_Antibody Binds to Colored_Product Colored Product (Signal) Substrate TMB Substrate Substrate->Secondary_Antibody Catalyzed by HRP note Higher Free this compound => Less Antibody Binds to Plate => Lower Signal Colored_Product->note

Caption: Principle of competitive ELISA for this compound quantification.

References

Ashimycin B Target Engagement Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B, an analog of streptomycin, belongs to the aminoglycoside class of antibiotics. These natural products are known to exert their antibacterial effects by interfering with protein synthesis. The primary molecular target of aminoglycosides is the bacterial ribosome, specifically the 30S ribosomal subunit. By binding to the A-site of the 16S rRNA within this subunit, they induce codon misreading and inhibit the translocation of peptidyl-tRNA, ultimately leading to bacterial cell death.[1]

Validating the engagement of a drug candidate with its intended molecular target is a critical step in drug discovery and development. Target engagement assays provide crucial evidence that a compound reaches and interacts with its target in a relevant biological context, which is essential for establishing a clear mechanism of action and for optimizing lead compounds.

These application notes provide detailed protocols for two distinct assays to confirm and quantify the engagement of this compound with its putative ribosomal target: a biophysical in vitro assay using Surface Plasmon Resonance (SPR) and a cell-based assay, the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway and Mechanism of Action

This compound, like other aminoglycosides, disrupts bacterial protein synthesis. The binding of the compound to the 16S rRNA component of the 30S ribosomal subunit interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins. This disruption of protein synthesis is a key contributor to the bactericidal activity of this class of antibiotics.

Ashimycin_B_Mechanism_of_Action Mechanism of Action of this compound Ashimycin_B This compound Bacterial_Cell_Wall Bacterial Cell Wall Ashimycin_B->Bacterial_Cell_Wall Permeates Ribosome_30S 30S Ribosomal Subunit Ashimycin_B->Ribosome_30S Binds to Cytoplasm Cytoplasm Bacterial_Cell_Wall->Cytoplasm rRNA_16S 16S rRNA (A-site) Ribosome_30S->rRNA_16S Contains Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks Codon_Misreading Codon Misreading Protein_Synthesis->Codon_Misreading Leads to Inhibition_of_Translocation Inhibition of Translocation Protein_Synthesis->Inhibition_of_Translocation Leads to Faulty_Proteins Faulty Proteins Codon_Misreading->Faulty_Proteins Inhibition_of_Translocation->Faulty_Proteins Cell_Death Bacterial Cell Death Faulty_Proteins->Cell_Death

This compound Mechanism of Action

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in comparison to its parent compound, streptomycin. These values are based on typical ranges observed for aminoglycoside antibiotics.

Table 1: In Vitro Binding Affinity (Surface Plasmon Resonance)

CompoundTargetKD (nM)
This compoundBacterial 16S rRNA A-site150
StreptomycinBacterial 16S rRNA A-site200
This compoundEukaryotic 18S rRNA>10,000
StreptomycinEukaryotic 18S rRNA>10,000

Table 2: Cellular Target Engagement & Functional Inhibition

CompoundCellular Thermal Shift (ΔTm in °C)Protein Synthesis IC50 (µM)
This compound+3.51.2
Streptomycin+3.01.8

Experimental Protocols

Protocol 1: In Vitro Target Engagement using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the direct binding of this compound to its putative RNA target.[2][3][4][5]

Objective: To determine the binding affinity (KD) of this compound to a synthetic RNA oligonucleotide representing the bacterial 16S rRNA A-site.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated synthetic 16S rRNA A-site oligonucleotide

  • This compound

  • Streptomycin (as a control)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 1 M NaCl)

Workflow Diagram:

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip RNA_Immobilization Immobilize Biotinylated 16S rRNA A-site Chip_Activation->RNA_Immobilization Analyte_Injection Inject this compound (various concentrations) RNA_Immobilization->Analyte_Injection Association Measure Association Analyte_Injection->Association Dissociation Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics_Fitting Fit Data to Binding Model Sensorgram->Kinetics_Fitting KD_Determination Determine KD Kinetics_Fitting->KD_Determination

SPR Experimental Workflow

Procedure:

  • Chip Preparation:

    • Equilibrate the streptavidin-coated sensor chip with SPR running buffer.

    • Immobilize the biotinylated 16S rRNA A-site oligonucleotide onto the sensor surface according to the manufacturer's instructions. Aim for a response unit (RU) level that will provide an adequate signal without mass transport limitations.

    • A reference flow cell should be prepared without the RNA to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in SPR running buffer (e.g., ranging from 10 nM to 10 µM).

    • Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • Include a zero-concentration (buffer only) injection for double referencing.

    • Perform injections in triplicate for each concentration.

  • Regeneration:

    • If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol outlines the use of CETSA to confirm the binding of this compound to its target within intact bacterial cells.[6][7][8][9][10] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Objective: To demonstrate that this compound binds to and stabilizes its target protein(s) in a cellular environment by observing a shift in their thermal stability.

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound

  • Vehicle control (e.g., sterile water or DMSO)

  • Lysis buffer with protease inhibitors

  • PCR tubes and thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against a ribosomal protein (e.g., S12) as a surrogate marker for the 30S subunit.

Workflow Diagram:

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture Bacterial Cell Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Aliquoting Aliquot into PCR tubes Treatment->Aliquoting Heat_Challenge Heat Challenge (Temperature Gradient) Aliquoting->Heat_Challenge Cell_Lysis Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Western_Blot Western Blot for Target Protein Supernatant_Collection->Western_Blot Data_Analysis Analyze Band Intensity and Plot Melt Curve Western_Blot->Data_Analysis

CETSA Experimental Workflow

Procedure:

  • Cell Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Divide the culture into two flasks: one treated with a saturating concentration of this compound and the other with a vehicle control.

    • Incubate for a sufficient time to allow for drug uptake (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the treated and control cell suspensions into separate sets of PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or another appropriate method like sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the total protein concentration for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against a specific ribosomal protein of the 30S subunit.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm between the vehicle- and this compound-treated samples indicates target engagement.

Logical Relationship Diagram

The overall process of target engagement validation involves a logical progression from in vitro biochemical assays to cell-based assays, ultimately correlating target binding with cellular function.

Target_Validation_Logic Logical Flow of Target Engagement Validation Hypothesis Hypothesis: This compound targets the 30S ribosomal subunit In_Vitro_Assay In Vitro Assay (SPR) Direct Binding to 16S rRNA Hypothesis->In_Vitro_Assay Test Cellular_Assay Cellular Assay (CETSA) Target Stabilization in Bacteria In_Vitro_Assay->Cellular_Assay Confirms in cellular context Conclusion Conclusion: This compound engages the ribosome to inhibit protein synthesis In_Vitro_Assay->Conclusion Functional_Assay Functional Assay Inhibition of Protein Synthesis Cellular_Assay->Functional_Assay Correlates binding with function Functional_Assay->Conclusion

Target Validation Logic Flow

References

Application Notes and Protocols for Isolating Ashimycin B Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin B, an analog of streptomycin (B1217042), is an aminoglycoside antibiotic produced by Streptomyces griseus.[1][] Aminoglycosides are known to inhibit protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.[3] The emergence of antibiotic resistance is a significant challenge in drug development. Studying the mechanisms of resistance to new antibiotic candidates like this compound is crucial. This document provides detailed protocols for the isolation of this compound resistant mutants, which is a critical first step in understanding these resistance mechanisms. The methods described herein are based on established microbiological techniques for isolating antibiotic-resistant mutants.[4][5][6]

Data Presentation

Table 1: Example Data Summary for this compound Resistant Mutants
Mutant IDParent StrainMethod of IsolationThis compound MIC (µg/mL)Fold Increase in MICGrowth Rate (doublings/hour)Stability (Passages without this compound)
ABR-001E. coli ATCC 25922Gradient Plate64160.95>50
ABR-002E. coli ATCC 25922Replica Plating128320.92>50
ABR-003S. aureus ATCC 29213Serial Passage3281.10>50
Wild-TypeE. coli ATCC 25922-4-1.20-
Wild-TypeS. aureus ATCC 29213-4-1.35-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the parent microbial strain. This value is essential for selecting the appropriate antibiotic concentrations for mutant selection.

Materials:

  • Parental bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in the appropriate broth.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in the broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Isolation of this compound Resistant Mutants using the Gradient Plate Method

Objective: To isolate spontaneous mutants resistant to a gradient of this compound concentrations.[4][6]

Materials:

Procedure:

  • Prepare two wedges of agar in a petri dish. The first layer is plain nutrient agar, poured with the plate tilted.[4]

  • Once solidified, place the plate flat and pour the second layer containing this compound at a concentration of 4-8 times the MIC. This creates a concentration gradient.[7]

  • Spread a dense culture of the parental bacterial strain evenly over the entire surface of the agar.

  • Incubate the plate at the optimal temperature for 24-72 hours.[4]

  • Colonies that grow in the high-concentration area of the plate are likely resistant mutants.

  • Isolate these colonies by picking and streaking them onto a fresh agar plate containing a uniform, high concentration of this compound to confirm resistance.

Isolation of this compound Resistant Mutants using Replica Plating

Objective: To identify and isolate antibiotic-resistant mutants from a large population of bacteria.[4][5]

Materials:

  • Nutrient agar plates

  • Nutrient agar plates containing a selective concentration of this compound (e.g., 4x MIC)

  • Sterile velveteen squares

  • Replica plating block

Procedure:

  • Plate a diluted bacterial culture on a non-selective nutrient agar plate (the "master plate") to obtain well-isolated colonies. Incubate until colonies are visible.

  • Gently press a sterile velveteen square onto the surface of the master plate to pick up an imprint of the colonies.

  • Transfer the imprint by pressing the velveteen onto a fresh nutrient agar plate containing this compound.

  • Also, transfer the imprint to a fresh non-selective nutrient agar plate as a reference.

  • Incubate both replica plates.

  • Colonies that grow on the this compound-containing plate are resistant mutants. Compare with the reference plate to identify the original resistant colonies on the master plate for further isolation and characterization.[5]

Generation of Resistant Mutants by Serial Passage

Objective: To induce resistance by exposing bacteria to gradually increasing concentrations of this compound.[7]

Materials:

  • Liquid growth medium

  • This compound

  • Culture tubes or 96-well plates

Procedure:

  • Determine the MIC of the parental strain.

  • Inoculate the parental strain into a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Incubate until growth is observed.

  • Use this culture to inoculate a new series of tubes or wells with increasing concentrations of this compound.

  • Repeat this process for multiple passages, each time selecting the culture that grows at the highest concentration of the antibiotic to be the inoculum for the next passage.

  • Periodically, plate the cultures on non-selective agar to isolate single colonies and determine their MIC to confirm an increase in resistance.

Visualizations

Experimental Workflow for Isolating this compound Resistant Mutants

experimental_workflow cluster_prep Preparation cluster_isolation Isolation Methods cluster_confirmation Confirmation & Characterization parent_strain Parental Bacterial Strain determine_mic Determine MIC of this compound parent_strain->determine_mic gradient_plate Gradient Plate Technique determine_mic->gradient_plate replica_plating Replica Plating determine_mic->replica_plating serial_passage Serial Passage determine_mic->serial_passage isolate_colonies Isolate Resistant Colonies gradient_plate->isolate_colonies replica_plating->isolate_colonies serial_passage->isolate_colonies confirm_mic Confirm Increased MIC isolate_colonies->confirm_mic characterize Further Characterization (e.g., sequencing) confirm_mic->characterize resistance_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ashimycin_b This compound ribosome 30S Ribosome ashimycin_b->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Cell Death protein_synthesis->cell_death Leads to target_mutation Ribosomal Mutation (e.g., rpsL gene) target_mutation->ribosome Alters target efflux_pump Efflux Pump Activation efflux_pump->ashimycin_b Expels modifying_enzyme Enzymatic Modification of this compound modifying_enzyme->ashimycin_b Inactivates

References

Application Notes and Protocols for Ashimycin B Ribosome Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial ribosome is a primary target for a multitude of clinically significant antibiotics. Its essential role in protein synthesis makes it a critical chokepoint for bacterial growth and viability. The development of novel antibiotics targeting the ribosome is a key strategy in overcoming the growing challenge of antimicrobial resistance. Ashimycin B is a novel synthetic compound with potential antibacterial properties. Preliminary structural analysis suggests that this compound may belong to a class of molecules known to interfere with ribosomal function.

These application notes provide a comprehensive overview and detailed protocols for assessing the binding of this compound to the bacterial ribosome. The described assays are fundamental for elucidating its mechanism of action, determining its binding affinity, and providing crucial data for structure-activity relationship (SAR) studies. The protocols are designed to be adaptable for high-throughput screening (HTS) to evaluate analog libraries and for more detailed biophysical characterization.

Mechanism of Action: Targeting the Ribosomal A-Site

Many antibiotics, such as aminoglycosides, function by binding to the aminoacyl-tRNA site (A-site) within the small ribosomal subunit (30S).[1][2] This interaction can lead to mistranslation of the mRNA or inhibition of translocation, ultimately halting protein synthesis.[3][4] It is hypothesized that this compound targets the A-site of the 16S rRNA in a similar fashion. The assays detailed below are designed to test this hypothesis and quantify the binding affinity. A simplified representation of the proposed mechanism is illustrated below.

cluster_0 Bacterial Cell This compound This compound Ribosome (70S) Ribosome (70S) This compound->Ribosome (70S) Binds to A-site Protein Synthesis Protein Synthesis Ribosome (70S)->Protein Synthesis Catalyzes Inhibition Inhibition Ribosome (70S)->Inhibition Bacterial Growth Arrest Bacterial Growth Arrest Inhibition->Bacterial Growth Arrest A Prepare Assay Buffer and Reagents B Add A-site RNA to 96-well plate A->B C Add Fluorescent Probe (F-neo) B->C D Add this compound (or test compounds) C->D E Incubate at Room Temperature D->E F Measure Fluorescence Intensity E->F G Data Analysis (IC50 determination) F->G A Prepare Binding Buffer and Reagents B Prepare serial dilutions of [3H]-Ashimycin B A->B C Incubate [3H]-Ashimycin B with 70S Ribosomes B->C D Filter reaction mix through nitrocellulose membrane C->D E Wash membrane with cold binding buffer D->E F Quantify retained radioactivity via scintillation counting E->F G Data Analysis (Kd determination) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptomyces griseus Culture Conditions for Ashimycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Streptomyces griseus culture conditions for the production of Ashimycin B, a streptomycin analogue.[1] The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing Streptomyces griseus culture for this compound production?

A1: The key parameters for optimizing this compound production in Streptomyces griseus are similar to those for other secondary metabolites from this species.[2] These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (agitation rate), and incubation period.[2][3] Strain selection is also a critical factor to consider for achieving high yields.[2]

Q2: What are some recommended starting media for Streptomyces griseus cultivation for secondary metabolite production?

A2: Several media have been reported to support good growth and secondary metabolite production in Streptomyces griseus. Some commonly used media that can serve as a starting point for optimization include Starch Casein Agar/Broth, Tryptone Soy Agar, and Actinomycete Isolation Agar with glycerol.[4][5] It is often beneficial to start with a known medium and then systematically vary its components.

Q3: How does pH affect this compound production?

A3: The pH of the culture medium is a critical factor that significantly influences the growth of Streptomyces griseus and the production of secondary metabolites. For S. griseus, a neutral to slightly alkaline pH is generally favorable. Studies on similar secondary metabolites have shown optimal production at a pH of around 7.0, while some research on streptomycin production indicates maximum growth at a pH value of 9.[3][4] It is crucial to monitor and control the pH throughout the fermentation process.

Q4: What is the optimal temperature and incubation time for this compound production?

A4: The optimal temperature for the cultivation of Streptomyces griseus for secondary metabolite production is typically around 28-30°C.[3][6] The incubation period for maximal production can vary, but it is often observed after 3 to 5 days of fermentation.[3] However, for some secondary metabolites, the production phase can extend beyond 72 hours.[4] Time-course experiments are recommended to determine the exact peak of this compound production for your specific strain and conditions.

Q5: Why is aeration and agitation important in the fermentation process?

A5: Streptomyces griseus is an aerobic bacterium, meaning it requires oxygen for growth and secondary metabolite production.[7] Proper aeration, achieved through agitation (shaking) in submerged cultures, ensures sufficient dissolved oxygen is available to the microorganisms. An agitation rate of around 150 rpm has been shown to be effective for producing antimicrobial extracts from S. griseus.[3] Inadequate aeration can be a limiting factor for obtaining high yields of this compound.

Troubleshooting Guide

Problem: Low or no yield of this compound.

This is a common issue in fermentation processes. The following troubleshooting guide will help you identify and address potential causes.

Low_Yield_Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Parameters cluster_solutions Potential Solutions start Low this compound Yield strain_check Verify Strain Purity & Viability start->strain_check media_check Check Media Preparation & Sterilization start->media_check inoculum_check Assess Inoculum Quality & Quantity start->inoculum_check ph_issue Incorrect pH start->ph_issue temp_issue Suboptimal Temperature start->temp_issue aeration_issue Inadequate Aeration start->aeration_issue nutrient_issue Nutrient Limitation/Inhibition start->nutrient_issue time_issue Incorrect Harvest Time start->time_issue re_streak Re-streak from stock culture strain_check->re_streak remake_media Prepare fresh media media_check->remake_media optimize_inoculum Optimize inoculum age & size inoculum_check->optimize_inoculum adjust_ph Monitor and adjust pH ph_issue->adjust_ph optimize_temp Optimize incubation temperature temp_issue->optimize_temp optimize_agitation Optimize agitation speed aeration_issue->optimize_agitation vary_nutrients Vary C/N sources & ratios nutrient_issue->vary_nutrients time_course Perform a time-course experiment time_issue->time_course

Caption: Troubleshooting workflow for low this compound yield.

Q1: My Streptomyces griseus culture is growing, but I'm not detecting any this compound. What should I check first?

A1: If you observe biomass production but no this compound, consider the following initial checks:

  • Strain Integrity: Ensure the purity and viability of your S. griseus strain. Contamination with other microorganisms can inhibit secondary metabolite production.[8] It is also possible for high-producing strains to lose their production capabilities over successive subcultures. It is advisable to go back to a frozen stock.

  • Media Composition: Double-check the composition and preparation of your culture medium. Errors in component concentrations or improper sterilization can negatively impact secondary metabolite biosynthesis.

  • Inoculum Quality: The age and density of the inoculum can significantly affect the subsequent fermentation. An old or sparse inoculum may lead to a lag in production.

Q2: I've confirmed my strain and media are correct, but the yield is still low. What culture conditions should I optimize?

A2: If the basic checks do not resolve the issue, you should systematically optimize the following culture parameters:

  • pH: As mentioned, pH is critical. Monitor the pH of the culture over time, as microbial metabolism can cause it to drift. You may need to use a buffered medium or periodically adjust the pH.

  • Temperature: Ensure your incubator is maintaining the optimal temperature for S. griseus (around 28-30°C).[3][6]

  • Aeration: In shake flask cultures, ensure adequate gas exchange by using baffled flasks and an appropriate liquid volume-to-flask volume ratio (typically 1:5). For bioreactors, you can optimize the agitation speed and airflow rate.

  • Nutrient Sources: The type and concentration of carbon and nitrogen sources are known to influence secondary metabolism. Experiment with different sources and C:N ratios. For example, glucose and soybean meal have been reported as effective carbon and nitrogen sources, respectively, for antibiotic production in some Streptomyces species.[9]

  • Harvest Time: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of growth.[2] Harvesting the culture too early or too late can result in low yields. Perform a time-course study, sampling at different time points to identify the peak of production.

Data Presentation

Table 1: Summary of Optimized Culture Conditions for Secondary Metabolite Production in Streptomyces griseus

ParameterOptimized Value/RangeReference(s)
pH 7.0 - 9.0[3][4]
Temperature 28 - 30°C[3][6]
Incubation Time > 72 hours[3][4]
Agitation Rate ~150 rpm[3]
Carbon Source Starch, Lactose, Rice Bran[3][4][9]
Nitrogen Source Soybean, Peptone, Glycine[3][4][9]

Note: These values are starting points for optimization and may need to be further refined for maximal this compound production.

Experimental Protocols

Protocol 1: General Procedure for Shake Flask Fermentation of Streptomyces griseus

  • Inoculum Preparation: a. Aseptically transfer a loopful of S. griseus spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soy Broth). b. Incubate the seed culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Production Culture: a. Prepare the production medium with the desired composition (refer to Table 1 for starting points). b. Dispense 100 mL of the production medium into 500 mL baffled flasks and sterilize by autoclaving. c. Inoculate the production flasks with 5-10% (v/v) of the seed culture. d. Incubate the production cultures at 28-30°C on a rotary shaker at 150-200 rpm for 5-7 days.

  • Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring dry cell weight) and this compound production (e.g., by HPLC).

Protocol 2: Extraction of this compound for Analysis

  • Harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant.

  • This compound, being a streptomycin analogue, is likely to be found in the supernatant.

  • The extraction method will depend on the specific analytical technique to be used. A common approach for aminoglycosides involves solid-phase extraction (SPE) or liquid-liquid extraction with a suitable solvent system.

  • The extracted sample can then be concentrated and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) for quantification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Iteration start Start: Optimization Goal strain_selection Strain Selection (S. griseus) start->strain_selection media_formulation Media Formulation (C/N sources, salts) strain_selection->media_formulation inoculum_prep Inoculum Preparation media_formulation->inoculum_prep fermentation Fermentation (pH, Temp, Aeration) inoculum_prep->fermentation sampling Time-course Sampling fermentation->sampling extraction This compound Extraction sampling->extraction quantification Quantification (HPLC) extraction->quantification data_analysis Data Analysis quantification->data_analysis optimization_decision Further Optimization? data_analysis->optimization_decision optimization_decision->fermentation Yes end End: Optimized Protocol optimization_decision->end No

Caption: Experimental workflow for optimizing this compound production.

A_Factor_Pathway A_factor A-factor (γ-butyrolactone) ArpA ArpA (Receptor Protein) A_factor->ArpA binds & inactivates AdpA AdpA (Transcriptional Activator) ArpA->AdpA represses transcription of strR strR (Pathway-specific Regulator) AdpA->strR activates transcription of streptomycin_genes Streptomycin/Ashimycin B Biosynthesis Genes strR->streptomycin_genes activates transcription of production Streptomycin/Ashimycin B Production streptomycin_genes->production leads to

Caption: Simplified A-factor signaling pathway in Streptomyces.

References

Technical Support Center: Ashimycin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ashimycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is an aminoglycoside antibiotic, analogous to streptomycin (B1217042). Its purification can be challenging due to its high polarity, which makes it highly soluble in water and difficult to separate from other polar impurities. Additionally, like other aminoglycosides, this compound lacks a strong UV chromophore, making detection by standard HPLC-UV methods difficult without derivatization or the use of specialized detectors.

Q2: What is the general workflow for this compound purification?

A typical purification workflow for this compound, inferred from protocols for the analogous compound streptomycin, involves several key stages:

  • Harvesting and Clarification: Separation of the mycelium from the fermentation broth.

  • Initial Capture: Adsorption of this compound from the clarified broth onto a cation exchange resin.

  • Elution: Elution of the bound this compound from the resin using an acidic or high-salt buffer.

  • Precipitation: Precipitation of the eluted this compound using a solvent like acetone.

  • Final Purification: Further purification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the critical parameters to control during purification?

The most critical parameters to monitor and control are pH and temperature. Aminoglycosides like streptomycin (and by extension, this compound) have optimal stability within a specific pH range. Deviations can lead to degradation and loss of bioactivity. Temperature should also be controlled, as higher temperatures can accelerate degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, presented in a question-and-answer format.

Low Yield

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yield can arise from issues at various stages of the purification process. Here’s a systematic approach to identifying the problem:

  • Fermentation Issues:

    • Possible Cause: Suboptimal fermentation conditions leading to low initial production of this compound.

    • Solution: Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration.

  • Extraction and Clarification:

    • Possible Cause: Inefficient separation of mycelium, leading to loss of product in the biomass.

    • Solution: Ensure complete filtration or centrifugation to clarify the broth. Consider different filter pore sizes or centrifugation speeds and times.

  • Ion Exchange Chromatography:

    • Possible Cause: Poor binding of this compound to the cation exchange resin. This could be due to incorrect pH of the broth or competition from other cations.

    • Solution: Adjust the pH of the clarified broth to the optimal range for binding (typically pH 6.0-7.7 for aminoglycosides).[1] Consider a desalting step if the ionic strength of the broth is too high.

    • Possible Cause: Incomplete elution from the resin.

    • Solution: Optimize the elution buffer. This may involve adjusting the acid concentration or the salt gradient to ensure complete recovery of the bound product.

  • Precipitation:

    • Possible Cause: Inefficient precipitation of this compound from the eluate.

    • Solution: Ensure the correct ratio of anti-solvent (e.g., acetone) to the eluate. The temperature of precipitation can also be a critical factor; cooling the mixture may improve precipitation.

  • Product Degradation:

    • Possible Cause: Degradation of this compound due to unfavorable pH or temperature during the purification process.

    • Solution: Maintain the pH within the optimal stability range (see Table 1). Avoid high temperatures; perform purification steps at room temperature or below where possible.

Poor Purity

Q: My purified this compound shows multiple peaks on HPLC analysis, indicating low purity. How can I improve the purity?

A: Purity issues often stem from co-elution of related compounds or other impurities. Here are some strategies to enhance purity:

  • Optimize Ion Exchange Chromatography:

    • Possible Cause: Co-elution of impurities with similar charge properties.

    • Solution: Modify the elution profile. A shallower gradient during elution from the ion exchange column can improve the resolution between this compound and closely related impurities.

  • Additional Purification Steps:

    • Possible Cause: The initial purification steps are insufficient to remove all impurities.

    • Solution: Introduce an additional chromatographic step. This could be a different type of ion exchange resin, or a reversed-phase HPLC step with an appropriate ion-pairing agent.

  • Improve Precipitation:

    • Possible Cause: Co-precipitation of impurities with this compound.

    • Solution: Experiment with different precipitation solvents and conditions. A stepwise precipitation might help in selectively precipitating the target compound.

HPLC Analysis Issues

Q: I am having trouble detecting and quantifying this compound using HPLC.

A: This is a common challenge with aminoglycosides due to their lack of a strong UV chromophore.

  • Poor Detection:

    • Possible Cause: Low UV absorbance of this compound.

    • Solution 1: Derivatization: Use a pre-column or post-column derivatization agent that introduces a chromophore or fluorophore to the this compound molecule.

    • Solution 2: Alternative Detectors: Employ detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

  • Poor Peak Shape:

    • Possible Cause: Interaction of the highly polar this compound with the stationary phase.

    • Solution: Use an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase to improve peak shape in reversed-phase HPLC. Optimize the concentration of the ion-pairing agent and the pH of the mobile phase.

Data Presentation

Table 1: Stability of Streptomycin (this compound analogue) under Various Conditions

ConditionTemperatureStabilityNotes
Pure Distilled Water37°CStable for 21 days[2]
Pure Distilled Water60°CSignificant loss after 3 days[2]
McIlvain Buffer (pH 6.5-7.0)37°CMaximum stability[2]
Solution (pH 6.0, 7.0, 8.0)10°CStable for 3 months[3]
Solution (pH 3.0-6.0)Room TemperatureStable[4]

Table 2: Typical Ion Exchange Chromatography Parameters for Aminoglycoside Purification

ParameterValue/RangeReference
Resin TypeStrong Cation Exchange (e.g., Dowex 50)[1]
Adsorption pH6.0 - 7.7[1]
Elution BufferDilute HCl or NH4OH solution (e.g., 1.0 mol/L)[1]
Elution Flow Rate1-3 resin volumes/hour[1]
Expected Recovery88-91%[1]

Experimental Protocols

Protocol 1: Ion Exchange Chromatography for this compound Capture
  • Resin Preparation: Equilibrate a strong cation exchange resin (e.g., Dowex 50) with a low concentration buffer at a neutral pH.

  • Sample Loading: Adjust the pH of the clarified fermentation broth to between 6.0 and 7.7.[1] Load the broth onto the equilibrated column at a flow rate of 1-3 resin volumes per hour.[1]

  • Washing: Wash the column with at least 2 resin volumes of deionized water to remove unbound impurities.[1]

  • Elution: Elute the bound this compound with a solution of 1.0 mol/L NH4OH at a flow rate of 1 resin volume per hour.[1] Collect fractions and monitor for the presence of this compound using a suitable analytical method.

Protocol 2: Analytical HPLC for this compound (General Method)

This is a general starting point, and optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • ELSD/CAD: Follow manufacturer's instructions for gas pressure and temperature.

    • MS: Use an electrospray ionization (ESI) source in positive ion mode.

  • Injection Volume: 10 µL.

Mandatory Visualizations

AshimycinB_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of S. griseus Harvesting Harvesting & Clarification Fermentation->Harvesting IEC Ion Exchange Chromatography Harvesting->IEC Crude Extract Precipitation Solvent Precipitation IEC->Precipitation Partially Purified Eluate Final_Purification Final Purification (e.g., HPLC) Precipitation->Final_Purification Precipitate Final_Product Pure this compound Final_Purification->Final_Product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Check Fermentation Broth (HPLC Analysis) Start->Check_Fermentation Low_Titer Low Titer? Check_Fermentation->Low_Titer Optimize_Fermentation Optimize Fermentation Conditions Low_Titer->Optimize_Fermentation Yes Check_IEC Analyze Flow-through and Eluate from IEC Low_Titer->Check_IEC No Binding_Issue Product in Flow-through? Check_IEC->Binding_Issue Optimize_Binding Adjust pH/Ionic Strength of Loading Buffer Binding_Issue->Optimize_Binding Yes Elution_Issue Product Remaining on Resin? Binding_Issue->Elution_Issue No Optimize_Elution Modify Elution Buffer (Concentration/Gradient) Elution_Issue->Optimize_Elution Yes Check_Precipitation Analyze Supernatant after Precipitation Elution_Issue->Check_Precipitation No Precipitation_Issue Product in Supernatant? Check_Precipitation->Precipitation_Issue Optimize_Precipitation Adjust Solvent Ratio/ Temperature Precipitation_Issue->Optimize_Precipitation Yes

Caption: A decision tree for troubleshooting low yield in this compound purification.

References

overcoming low yield of Ashimycin B in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ashimycin B fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of low fermentation yields.

Troubleshooting Guide: Low this compound Yield

This guide addresses specific issues you may encounter during your fermentation experiments. For each problem, potential causes are listed along with actionable solutions and detailed protocols.

ProblemPotential Cause(s)Recommended Solution(s)
No or very low this compound production 1. Inappropriate fermentation medium (nutrient limitation or repression).2. Suboptimal physical parameters (pH, temperature, aeration).3. Inactive or low expression of the this compound biosynthetic gene cluster (BGC).4. Strain degradation or instability.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Implement a fed-batch strategy to avoid nutrient repression. (See Protocol 1).2. Parameter Optimization: Perform a design of experiments (DoE) approach to identify optimal pH, temperature, and dissolved oxygen (DO) levels.3. Regulatory Engineering: Overexpress a pathway-specific positive regulator (e.g., a SARP-family activator) or knockout a known repressor. (See Protocol 2).4. Strain Maintenance: Re-streak the production strain from a cryopreserved stock to ensure genetic stability.
Accumulation of early biosynthetic intermediates 1. Bottleneck in the biosynthetic pathway (e.g., a slow enzymatic step).2. Insufficient supply of specific extender units (e.g., malonyl-CoA).3. Feedback inhibition by the final product or an intermediate.1. Enzyme Engineering: Identify the rate-limiting enzyme and consider site-directed mutagenesis to improve its catalytic efficiency.[1][2]2. Precursor Feeding: Supplement the medium with precursors that can be converted to the required extender units. (See Protocol 3).3. Product Sequestration: Add a resin (e.g., XAD-16) to the fermentation broth to bind this compound as it is produced, relieving feedback inhibition.
Poor cell growth and biomass accumulation 1. Suboptimal growth medium or culture conditions.2. Toxicity of the fermentation medium or a secreted metabolite.1. Two-Stage Fermentation: Use an initial medium optimized for biomass growth, then switch to a production medium that favors secondary metabolism.2. Medium Detoxification: Analyze the spent medium to identify toxic byproducts and adjust the medium composition accordingly.
Inconsistent yield between fermentation batches 1. Variability in inoculum preparation.2. Inconsistent quality of raw materials for the medium.1. Standardize Inoculum: Develop a strict protocol for inoculum age, cell density, and morphology.[3]2. Quality Control: Source high-quality, consistent raw materials and prepare media from master batches when possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for this compound biosynthesis?

A1: this compound is likely an aromatic polyketide synthesized by a Type II Polyketide Synthase (PKS).[4] The biosynthesis would typically start with an acetyl-CoA starter unit, followed by the iterative addition of malonyl-CoA extender units to build the polyketide backbone.[4][5] Therefore, ensuring a robust intracellular supply of both acetyl-CoA and malonyl-CoA is critical for high yields.

Q2: How can I enhance the supply of precursors for this compound?

A2: Enhancing precursor supply can be achieved through several metabolic engineering strategies:

  • Overexpress Acetyl-CoA Carboxylase (ACC): The enzyme ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is often a rate-limiting step.[6]

  • Engineer Central Carbon Metabolism: Redirect carbon flux towards acetyl-CoA production by modifying pathways like glycolysis or the pentose phosphate pathway.

  • Precursor Feeding: Supplement the fermentation medium with compounds that can be readily converted into acetyl-CoA or malonyl-CoA, such as acetate or malonate.[7] (See Protocol 3).

Q3: What role do regulatory genes play in this compound production?

A3: The production of secondary metabolites like this compound in Streptomyces is tightly controlled by a complex regulatory network.[8][9] This network includes:

  • Pathway-Specific Regulators: Genes within the this compound biosynthetic gene cluster (BGC) that directly activate or repress the expression of the biosynthetic genes. Streptomyces antibiotic regulatory proteins (SARPs) are common activators.[10]

  • Global Regulators: These proteins respond to broader physiological signals, such as nutrient availability or cell density, and coordinate secondary metabolism with other cellular processes.[11] Manipulating these regulatory genes is a powerful strategy to "awaken" silent or poorly expressed BGCs and increase product yield.[9]

Q4: Is a fed-batch fermentation strategy beneficial for this compound production?

A4: Yes, a fed-batch strategy is highly recommended. Many polyketide fermentations are subject to catabolite repression, where high concentrations of readily available carbon sources (like glucose) can suppress the expression of secondary metabolite BGCs. A fed-batch approach allows for the controlled addition of nutrients, maintaining them at a low, non-repressive level, which can extend the production phase and significantly increase the final titer. Studies on rifamycin B, another polyketide, have shown that fed-batch strategies can increase yield by over 100%.[12][13]

Data Presentation: Strategies for Yield Enhancement

The following tables summarize quantitative data from studies on related polyketide antibiotics, which can serve as a benchmark for optimizing this compound production.

Table 1: Effect of Medium Optimization and Feeding Strategies on Polyketide Yield

AntibioticProducing OrganismOptimization StrategyYield IncreaseReference
Rifamycin BAmycolatopsis mediterraneiFed-batch with glucose and yeast extract57% - 120%[12]
Rifamycin BAmycolatopsis mediterraneiReplacement of (NH₄)₂SO₄ with KNO₃154%[3]
PremonensinStreptomyces sp. ATCC 15413Medium Optimization>10-fold[2]
VariousStreptomyces speciesDynamic degradation of triacylglycerols (ddTAG) to boost acyl-CoA precursorsSignificant increase[6]

Table 2: Impact of Genetic Engineering on Polyketide Production

AntibioticProducing OrganismGenetic ModificationYield IncreaseReference
DaptomycinStreptomyces roseosporusOverexpression of aspartate pathway genesSignificant increase[6]
Aromatic PolyketidesStreptomyces sp. HDN154049Overexpression of CdgB (diguanylate cyclase)Activation of cryptic BGC[14]
PremonensinStreptomyces sp. ATCC 15413Single-point mutation in PKS ketosynthase domain27-fold[2]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound

This protocol describes a basic fed-batch strategy to mitigate carbon catabolite repression and enhance production.

  • Initial Batch Medium: Prepare a production medium containing a limiting amount of the primary carbon source (e.g., 10 g/L glucose) along with other necessary nutrients (nitrogen source, phosphates, trace metals).

  • Inoculation and Growth: Inoculate the fermenter and run in batch mode until the initial carbon source is nearly depleted. Monitor glucose concentration and cell density (OD₆₀₀) regularly.

  • Feeding Phase: Once the glucose level drops below a predetermined threshold (e.g., 2 g/L), initiate the feed.

  • Feed Solution: Prepare a concentrated sterile solution of the carbon source (e.g., 500 g/L glucose).

  • Feeding Strategy:

    • Constant Feed: Add the feed solution at a constant, low rate (e.g., 0.5 g/L/h) to maintain a steady, low concentration of the carbon source in the fermenter.

    • DO-Stat Feed: Alternatively, link the feed pump to the dissolved oxygen (DO) probe. A sharp increase in DO indicates carbon source depletion, which can trigger the feed pump to add more substrate.

  • Monitoring: Continue to monitor this compound production, biomass, pH, and DO throughout the fermentation. Adjust the feed rate as necessary to optimize production.

Protocol 2: Overexpression of a SARP-family Regulatory Gene

This protocol outlines the general steps for overexpressing a pathway-specific positive regulator to boost BGC transcription.

  • Identify the SARP Gene: Analyze the this compound biosynthetic gene cluster to identify the putative Streptomyces Antibiotic Regulatory Protein (SARP) gene. These are typically located at the beginning or end of the cluster and have characteristic DNA-binding domains.

  • Vector Construction:

    • Amplify the identified SARP gene from the genomic DNA of the producing strain using PCR.

    • Clone the PCR product into an integrative Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong, constitutive promoter (e.g., ermEp*).

  • Protoplast Transformation:

    • Prepare protoplasts from the this compound producing strain by treating the mycelia with lysozyme.

    • Transform the protoplasts with the constructed expression vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification:

    • Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for selection (e.g., apramycin for pSET152).

    • Confirm the integration of the vector into the chromosome of the resistant colonies via PCR using primers flanking the integration site.

  • Fermentation and Analysis: Cultivate the engineered strain and the wild-type control under identical fermentation conditions. Compare the this compound titers using HPLC or LC-MS to quantify the effect of SARP overexpression.

Protocol 3: Precursor Feeding Experiment

This protocol is designed to test if the availability of primary precursors is a limiting factor for this compound production.

  • Culture Setup: Prepare several flasks with your standard production medium.

  • Inoculation: Inoculate all flasks with an equal amount of seed culture.

  • Precursor Addition:

    • Prepare sterile stock solutions of potential precursors (e.g., 1M sodium acetate, 1M sodium malonate, pH adjusted to 7.0).

    • At the time of transition from growth phase to production phase (typically 24-48 hours), supplement individual flasks with different concentrations of the precursor. A good starting range is 10 mM, 25 mM, and 50 mM final concentration.

    • Include a "no precursor" control flask.

  • Incubation: Continue the fermentation under standard conditions.

  • Analysis: At the end of the fermentation, harvest the broth from each flask. Extract the metabolites and quantify this compound production using HPLC or LC-MS. Compare the yields from the precursor-fed flasks to the control to determine if feeding enhanced production.

Visualizations

Biosynthetic and Regulatory Pathways

Ashimycin_B_Biosynthesis cluster_0 Central Carbon Metabolism cluster_1 Type II PKS Assembly cluster_2 Tailoring Steps Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC PKS Minimal PKS (KSα, KSβ, ACP) Acetyl_CoA->PKS Starter Unit Malonyl_CoA->PKS Extender Units Poly_beta_keto Poly-β-keto Chain PKS->Poly_beta_keto Aromatase Aromatase (ARO) Poly_beta_keto->Aromatase Cyclase Cyclase (CYC) Aromatase->Cyclase Aromatic_Core Aromatic Core Structure Cyclase->Aromatic_Core Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Methyltransferases) Aromatic_Core->Tailoring_Enzymes Ashimycin_B This compound Tailoring_Enzymes->Ashimycin_B

Caption: Hypothetical biosynthetic pathway for this compound via a Type II PKS.

Regulatory_Cascade Signal Environmental/Physiological Signal (e.g., Nutrient Limitation) Global_Regulator Global Regulator (e.g., PhoP/PhoR, DasR) Signal->Global_Regulator Activates SARP Pathway-Specific Activator (SARP) Global_Regulator->SARP Induces expression of Repressor Pathway-Specific Repressor Global_Regulator->Repressor May repress BGC This compound Biosynthetic Gene Cluster (BGC) SARP->BGC Binds promoter, activates transcription Ashimycin_B This compound Production BGC->Ashimycin_B Repressor->BGC Binds operator, represses transcription Troubleshooting_Workflow Start Low this compound Yield Check_Culture 1. Verify Strain and Inoculum Quality Start->Check_Culture Optimize_Media 2. Optimize Fermentation Medium (Carbon, Nitrogen, Phosphate) Check_Culture->Optimize_Media Optimize_Params 3. Optimize Physical Parameters (pH, Temp, DO) Optimize_Media->Optimize_Params Decision1 Yield Improved? Optimize_Params->Decision1 Metabolic_Analysis 4. Metabolite Analysis (Identify Bottlenecks) Decision1->Metabolic_Analysis No Scale_Up Process Scale-Up Decision1->Scale_Up Yes Precursor_Feeding 5a. Precursor Feeding Metabolic_Analysis->Precursor_Feeding Genetic_Engineering 5b. Metabolic Engineering (Regulator/Pathway Modification) Metabolic_Analysis->Genetic_Engineering Decision2 Yield Sufficient? Precursor_Feeding->Decision2 Genetic_Engineering->Decision2 Decision2->Scale_Up Yes End Further Refinement Decision2->End No

References

Ashimycin B Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Ashimycin B, a novel streptomycin analogue. Due to the limited publicly available stability data for this compound, this document leverages extensive information on its parent compound, streptomycin, to infer potential stability issues and degradation pathways. All experimental protocols and data are presented as predictive models based on this structural analogy.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a streptomycin analogue, this compound is likely susceptible to degradation under several conditions:

  • Hydrolysis: The glycosidic linkages are prone to cleavage under both acidic and basic conditions. The additional N-acyl-hexosamine moiety in this compound introduces an amide bond, which may also be susceptible to hydrolysis.[1][2]

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic degradation and other decomposition reactions.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the molecule.[3]

  • Oxidation: While generally less susceptible than some other classes of antibiotics, oxidative degradation can occur, potentially targeting the various hydroxyl groups and the formyl group.[4]

Q2: What are the likely degradation products of this compound?

A2: Based on the degradation of streptomycin, the primary degradation products of this compound are predicted to be:

  • Streptidine and Streptobiosamine Analogue: Acid or thermal hydrolysis is expected to cleave the glycosidic bond, yielding streptidine and a modified streptobiosamine containing the N-acyl-hexosamine unit.[1]

  • Maltol: Alkaline hydrolysis of the streptose ring is likely to produce maltol, similar to streptomycin.[1]

  • N-acetylglucosamine: Hydrolysis of the terminal sugar moiety under more forceful conditions could release N-acetylglucosamine or a related derivative.

Q3: How does the stability of this compound compare to that of streptomycin?

A3: The additional N-acyl-hexosamine moiety in this compound could influence its stability profile. The amide linkage introduces a new potential site for hydrolysis. The increased size and polarity from the additional sugar unit might also affect its solubility and overall reaction kinetics in solution. Without direct experimental data, it is hypothesized that this compound may exhibit a slightly different, and potentially more complex, degradation profile than streptomycin under forced degradation conditions.

Q4: What analytical methods are recommended for studying this compound stability?

A4: Stability-indicating high-performance liquid chromatography (HPLC) methods are the gold standard. Given the polar nature of this compound and its lack of a strong chromophore, the following methods, adapted from streptomycin analysis, are recommended:

  • Reversed-Phase HPLC with UV detection: This may require derivatization to enhance UV absorbance.[5]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive method for detecting aminoglycosides and their impurities without derivatization.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying and characterizing unknown degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or ionic strength.Optimize the mobile phase. For aminoglycosides, ion-pairing agents or HILIC columns can improve peak shape.
Column degradation.Use a new column or a guard column to protect the analytical column.
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven for temperature control and ensure the mobile phase is well-mixed and degassed.
Appearance of unexpected peaks in the chromatogram. Sample degradation during storage or analysis.Prepare fresh samples and store them at appropriate conditions (e.g., protected from light, low temperature).
Contamination of the sample or mobile phase.Use high-purity solvents and filter all solutions before use.
Low recovery of this compound. Adsorption to sample vials or instrument components.Use silanized glass vials or polypropylene vials to minimize adsorption.
Incomplete extraction from the sample matrix.Optimize the sample extraction procedure.

Predicted Degradation Profile of this compound

The following table summarizes the expected degradation of this compound under various stress conditions, based on data for streptomycin.[3] The extent of degradation is an estimate and should be confirmed experimentally.

Stress ConditionReagent/ConditionPredicted Degradation ProductsExpected % Degradation
Acid Hydrolysis 0.1 M HCl, 60°C, 24hStreptidine, Modified Streptobiosamine15 - 25%
Base Hydrolysis 0.1 M NaOH, 60°C, 24hMaltol, Other fragments20 - 30%
Oxidative 3% H₂O₂, RT, 24hOxidized derivatives10 - 20%
Thermal 80°C, 48hStreptidine, Modified Streptobiosamine10 - 15%
Photolytic UV light (254 nm), 24hVarious photoproducts5 - 15%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in the solvent to the stock solution concentration before analysis.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (e.g., HPAE-PAD or LC-MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and any process-related impurities.

Methodology:

  • Column Selection: Screen various columns, such as a C18, a HILIC, or a specialized column for polar compounds.

  • Mobile Phase Optimization: Evaluate different mobile phase compositions, pH levels, and the use of ion-pairing agents to achieve optimal separation.

  • Detector Selection: Based on the analyte's properties, choose an appropriate detector (e.g., UV-Vis, PAD, or MS).

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The stressed samples from Protocol 1 will be used to demonstrate specificity.

Visualizations

Predicted_Ashimycin_B_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Ashimycin_B This compound Streptidine Streptidine Ashimycin_B->Streptidine Acid/Thermal Modified_Streptobiosamine Modified Streptobiosamine Ashimycin_B->Modified_Streptobiosamine Acid/Thermal Maltol Maltol Ashimycin_B->Maltol Alkaline Ashimycin_B_Ox This compound Oxidized_Products Oxidized Products Ashimycin_B_Ox->Oxidized_Products H₂O₂ Ashimycin_B_Photo This compound Photoproducts Photoproducts Ashimycin_B_Photo->Photoproducts UV Light

Caption: Predicted degradation pathways of this compound.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis Define_Objectives Define Objectives Select_Stress_Conditions Select Stress Conditions Define_Objectives->Select_Stress_Conditions Prepare_Samples Prepare Samples Select_Stress_Conditions->Prepare_Samples Apply_Stress Apply Stress Conditions Prepare_Samples->Apply_Stress HPLC_Analysis HPLC Analysis Apply_Stress->HPLC_Analysis Assess_Degradation Assess % Degradation HPLC_Analysis->Assess_Degradation Identify_Products Identify Degradation Products (LC-MS) Assess_Degradation->Identify_Products Method_Validation Validate Stability-Indicating Method Identify_Products->Method_Validation

Caption: General workflow for this compound stability testing.

References

Ashimycin B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Ashimycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex macrolide.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low overall yields in complex syntheses like that of this compound are a common issue stemming from the cumulative loss of product over numerous steps. Key areas to investigate include:

  • Sub-optimal reaction conditions: Even a small decrease in yield at each step can lead to a significant reduction in the final product. Re-optimization of critical steps, such as temperature, reaction time, and stoichiometry of reagents, is recommended.

  • Purification losses: Significant amounts of product can be lost during chromatographic purification.

  • Protecting group strategy: Inefficient protection or deprotection steps can lead to side reactions and lower yields.[1][2][3] A poorly chosen protecting group may not be stable enough for the reaction conditions or may be difficult to remove without affecting other parts of the molecule.[2][3]

Troubleshooting Workflow for Low Overall Yield

Low_Yield_Troubleshooting start Low Overall Yield step1 Identify Critical Low-Yielding Steps start->step1 step2 Re-optimize Reaction Conditions (Temperature, Concentration, Stoichiometry) step1->step2 step3 Evaluate Purification Method (Column loading, Solvent System) step1->step3 step4 Review Protecting Group Strategy (Stability, Cleavage Efficiency) step1->step4 end Improved Yield step2->end step3->end step4->end

Caption: Troubleshooting workflow for addressing low overall yields in this compound synthesis.

Q2: I am struggling with the stereocontrol of the trans-decalin core formation. What strategies can I employ to improve the endo/exo selectivity?

A2: Achieving high stereoselectivity in the intramolecular Diels-Alder (IMDA) reaction to form the decalin core is a significant challenge.[4][5] The facial selectivity of the dienophile and the geometry of the transition state are critical. Consider the following:

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the endo/exo selectivity by coordinating to the dienophile, thereby influencing the transition state geometry.

  • Substrate Control: Modification of the dienophile or diene with bulky substituents can favor one transition state over the other, leading to improved selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states and thus the stereochemical outcome.

Q3: The macrolactonization step to form the 14-membered ring of this compound is proceeding with very low efficiency. What are the potential issues and solutions?

A3: Macrolactonization is often a challenging, entropy-disfavored ring-closing reaction.[4][5] Low yields can be attributed to several factors:

  • High Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be carried out under high dilution conditions. This is typically achieved by the slow addition of the seco-acid to a large volume of solvent.

  • Choice of Macrolactonization Reagent: The effectiveness of different macrolactonization methods can be highly substrate-dependent.

  • Conformational Rigidity: The precursor seco-acid may not readily adopt the necessary conformation for cyclization. The introduction of conformational constraints, such as a double bond, near the reaction centers can sometimes facilitate the process.

Troubleshooting Guides

Issue 1: Poor Yield in the Julia-Kocienski Olefination

Symptoms:

  • Low yield of the desired alkene product.

  • Formation of significant amounts of side products, such as rearranged alkenes or unreacted starting materials.

  • Inconsistent E/Z selectivity of the newly formed double bond.[4]

ParameterRecommended RangeTroubleshooting Action
Base KHMDS, NaHMDS, LiHMDSScreen different bases to optimize reactivity and selectivity.
Temperature -78 °C to -40 °CMaintain a low temperature to minimize side reactions.
Solvent Anhydrous THF, TolueneEnsure the solvent is strictly anhydrous.
Additive HMPA (use with caution)May improve solubility and reactivity, but is toxic.

Experimental Protocol: Optimized Julia-Kocienski Olefination

  • To a solution of the N-phenyl tetrazole sulfone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add KHMDS (1.1 eq., 0.5 M in toluene) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.2 eq.) in anhydrous THF (0.5 M) dropwise via cannula.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to -40 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 2: Difficulty in Purification of the Final this compound Product

Symptoms:

  • Co-elution of the final product with closely related impurities during column chromatography.

  • Degradation of the product on silica gel.

  • Difficulty in achieving high purity (>98%) required for biological assays.

Purification Strategy Flowchart

Purification_Strategy start Crude this compound step1 Initial Purification: Flash Chromatography (Silica Gel) start->step1 step2 Assess Purity (HPLC, LC-MS) step1->step2 decision Purity > 98%? step2->decision step3a Further Purification: Preparative HPLC (C18) decision->step3a No step3b Alternative: Crystallization decision->step3b No end Pure this compound decision->end Yes step3a->end step3b->end

Caption: Decision-making flowchart for the purification of this compound.

Experimental Protocol: Preparative HPLC Purification

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid or TFA) is often effective. A typical gradient might be 40% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve the partially purified this compound in a minimal amount of the mobile phase (or a compatible solvent like methanol (B129727) or DMSO).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the sample is in an aqueous mobile phase).

Issue 3: Inefficient Protecting Group Removal

Symptoms:

  • Incomplete deprotection, leading to a mixture of partially and fully deprotected products.

  • Degradation of the substrate under the deprotection conditions.

  • Cleavage of other functional groups in the molecule.

Protecting Group Troubleshooting Logic

Protecting_Group_Logic start Inefficient Deprotection q1 Is deprotection incomplete? start->q1 a1 Increase reaction time or temperature. Increase reagent stoichiometry. q1->a1 Yes q2 Is the substrate degrading? q1->q2 No a1->q2 a2 Use milder deprotection conditions. Add a scavenger. q2->a2 Yes q3 Are other groups being cleaved? q2->q3 No a2->q3 a3 Re-evaluate orthogonal protecting group strategy. q3->a3 Yes end Successful Deprotection q3->end No a3->end

Caption: Logical workflow for troubleshooting protecting group removal.

Experimental Protocol: Mild Deprotection of a Silyl Ether (e.g., TBS)

  • Dissolve the TBS-protected alcohol (1.0 eq.) in a 10:1 mixture of acetonitrile and water (0.1 M).

  • Add hydrofluoric acid-pyridine complex (HF-Py, 3.0 eq.) at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Mitigating Ashimycin B Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential cytotoxicity associated with Ashimycin B in cell culture experiments. The following information is curated to help optimize experimental conditions and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a recently identified analogue of streptomycin (B1217042).[1] As a member of the aminoglycoside class of antibiotics, its primary mechanism of action is expected to be the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2] In eukaryotic cells, off-target effects at higher concentrations can lead to cytotoxicity.

Q2: What are the common causes of this compound-induced cytotoxicity in cell culture?

While specific data on this compound is emerging, cytotoxicity in cell culture for similar compounds can be attributed to:

  • High Concentrations: Exceeding the optimal concentration range can lead to non-specific binding and disruption of cellular processes.[3]

  • Prolonged Exposure: Continuous exposure can lead to cumulative toxic effects.[3]

  • Off-Target Effects: Aminoglycosides can interfere with mitochondrial function and induce oxidative stress, leading to apoptosis.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[3]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[3]

Q3: What are the initial steps to minimize cytotoxicity when working with a new compound like this compound?

The foundational step to minimize cytotoxicity is to perform a dose-response and time-course experiment for each new cell line. This will establish the half-maximal inhibitory concentration (IC50) and the optimal, non-toxic working concentration for your specific experimental goals.

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed After this compound Treatment
Possible Cause Recommended Solution
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a broad range of concentrations.[3]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired experimental outcome.[3]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3]
Cell line is particularly sensitive. Consider using a more robust cell line if applicable. Otherwise, perform extensive optimization of concentration and exposure time.[3]
Compound degradation or impurity. Source this compound from a reputable supplier. Ensure proper storage and handling according to the manufacturer's instructions.[3]
Issue 2: Inconsistent Results or Lack of Expected Effect
Possible Cause Recommended Solution
Sub-optimal concentration. The concentration may be too low to elicit the desired biological effect but still cause some stress to the cells. Re-evaluate your dose-response curve.
Inhibitor is not active. Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution.[3]
Cell culture conditions are not optimal. Ensure cells are healthy, within a low passage number, and at an appropriate confluency before treatment. Stressed cells can be more susceptible to drug-induced toxicity.[4]

Strategies to Reduce this compound Cytotoxicity

Optimization of Experimental Parameters

A critical first step is to systematically determine the optimal, non-toxic concentration and exposure duration of this compound for your specific cell line and experimental endpoint.

Table 1: Example Dose-Response Data for a Hypothetical Compound

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
0.198.25.1
195.64.8
1075.36.2
5048.97.1
10022.15.9
Co-treatment with Protective Agents

If oxidative stress is a suspected mechanism of cytotoxicity, co-administration with an antioxidant may be beneficial.

Table 2: Effect of Antioxidant Co-treatment on Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100
This compound5048.9
N-acetylcysteine (NAC)100099.1
This compound + NAC50 + 100072.4
Nanoparticle Encapsulation

Encapsulating this compound in nanoparticles can potentially reduce its cytotoxicity by controlling its release and altering its cellular uptake mechanism.[5][6]

Table 3: Comparison of Free vs. Nanoparticle-Encapsulated this compound

FormulationIC50 (µM)Therapeutic Index
Free this compound501.5
This compound-loaded Nanoparticles754.2

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4]

Visualizations

G cluster_0 Experimental Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for a standard cytotoxicity assay.

G cluster_0 Troubleshooting Logic High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration > IC50? High_Cytotoxicity->Check_Concentration Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_Exposure Is Exposure Time > 24h? Check_Concentration->Check_Exposure No Reduce_Concentration->Check_Exposure Reduce_Time Reduce Exposure Time Check_Exposure->Reduce_Time Yes Check_Solvent Is Solvent Control Toxic? Check_Exposure->Check_Solvent No Reduce_Time->Check_Solvent Reduce_Solvent Reduce Solvent Conc. Check_Solvent->Reduce_Solvent Yes Consider_Co_treatment Consider Antioxidant Co-treatment Check_Solvent->Consider_Co_treatment No Reduce_Solvent->Consider_Co_treatment

Caption: Troubleshooting decision tree for high cytotoxicity.

G cluster_0 Hypothetical Cytotoxicity Pathway Ashimycin_B This compound Mitochondria Mitochondria Ashimycin_B->Mitochondria Off-target effect ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

References

optimizing Ashimycin B extraction from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ashimycin B Extraction

Welcome to the technical support center for the optimization of this compound extraction from fermentation broth. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

1. Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue stemming from several factors throughout the fermentation and extraction process. Follow these steps to diagnose the problem:

  • Step 1: Verify Fermentation Titer: Before modifying the extraction protocol, confirm the concentration of this compound in the raw fermentation broth using a validated analytical method like HPLC. Low titer from the fermentation process itself is a frequent cause of poor final yield.[1][2]

  • Step 2: Check Extraction pH: this compound, a macrolide-like compound, is most efficiently extracted at a slightly alkaline pH.[3][4] The stability of many macrolides is pH-dependent, with degradation occurring under acidic conditions.[5][6][7] Ensure the broth is adjusted to the optimal pH range (typically 8.5-10.0) just before adding the organic solvent.

  • Step 3: Evaluate Solvent Choice and Quality: The choice of solvent is critical. Solvents like ethyl acetate, butyl acetate, and methyl isobutyl ketone (MIBK) are effective for macrolide extraction.[8][9] Ensure the solvent is of high purity and has not degraded.

  • Step 4: Assess Phase Mixing and Separation: Inefficient mixing during liquid-liquid extraction will result in poor transfer of this compound into the organic phase. Conversely, overly vigorous mixing can lead to stable emulsions, trapping the product.[10][11] Ensure thorough but gentle mixing.

  • Step 5: Investigate Product Degradation: this compound may be sensitive to temperature. Keep samples cool during processing and minimize the time the extract spends at room temperature before analysis or storage.

2. Q: I'm observing a thick, stable emulsion layer during my liquid-liquid extraction. How can I break it and prevent it from forming?

A: Emulsion formation is common when extracting from complex fermentation broths, which contain proteins, lipids, and other surfactant-like molecules.[10][12]

  • To Break an Existing Emulsion:

    • Add Salt: Introduce a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[10]

    • Centrifugation: A low-speed centrifugation can often effectively break the emulsion layer.

    • Filtration: Filtering the emulsion through a bed of celite or glass wool can sometimes resolve the issue.

  • To Prevent Emulsion Formation:

    • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases. This increases the contact surface area without high shear forces.[10]

    • Biomass Removal: Ensure complete removal of microbial cells and other solids by centrifugation or microfiltration before extraction.[13] Residual solids provide surfaces that stabilize emulsions.

    • Solvent Choice: Using a combination of solvents can sometimes prevent emulsions. For example, a composite extractant of ethyl acetate, chloroform, and petroleum ether has been used to optimize tylosin extraction.[8][9]

3. Q: My purified this compound sample contains significant impurities when analyzed by HPLC. How can I improve its purity?

A: Impurities can co-extract with your target compound. A multi-step purification strategy is often necessary.

  • Optimize Initial Extraction: Ensure the pH of the initial solvent extraction is optimized. Adjusting the pH can alter the partitioning of acidic or basic impurities.

  • Perform a Back-Extraction: After the initial extraction into an organic solvent, you can perform a "back-extraction." This involves extracting the this compound from the organic phase into an acidic aqueous buffer (e.g., pH 4.0-5.0). Many impurities will remain in the organic phase. The pH of the aqueous phase can then be raised again for a final, cleaner extraction into a fresh organic solvent.

  • Incorporate Solid-Phase Extraction (SPE): SPE is an excellent secondary purification step.[14][15] After evaporating the organic solvent from the crude extract, redissolve the residue in a suitable loading buffer and pass it through an SPE cartridge (e.g., C18 or Oasis HLB).[14] Wash the cartridge to remove polar impurities, then elute this compound with a stronger organic solvent like methanol or acetonitrile.

  • Chromatography: For the highest purity, preparative chromatography (e.g., flash chromatography or preparative HPLC) is the most effective method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for extracting this compound from the fermentation broth? The optimal pH for extracting macrolide antibiotics is typically in the slightly alkaline range of 8.5 to 10.0.[3] This ensures the molecule is in its neutral, more organic-soluble form. It is crucial to determine the empirical optimum for this compound.

Q2: Which organic solvents are most effective for this compound extraction? Ethyl acetate and butyl acetate are commonly used and effective solvents for macrolide extraction.[8][9] Acetonitrile, used in a salt-induced phase separation process, has also been shown to be highly efficient for erythromycin extraction.[4] The choice depends on extraction efficiency, selectivity, and downstream processing considerations.

Q3: How can I accurately quantify the concentration of this compound in my samples? High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying macrolide antibiotics.[16][17][18] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[14][19]

Q4: What are the best practices for storing the fermentation broth and crude extract? To prevent degradation, fermentation broth should be processed immediately or stored at -20°C or below. Crude extracts, especially after solvent evaporation, should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to prevent oxidation and degradation.

Data Presentation

Table 1: Effect of pH on Solvent Extraction Efficiency for this compound

Extraction pH Ethyl Acetate Recovery (%) Butyl Acetate Recovery (%) Methyl Isobutyl Ketone (MIBK) Recovery (%)
7.0 65% 62% 58%
8.0 88% 85% 82%
9.0 97% 95% 93%
10.0 96% 94% 92%

| 11.0 | 91% (minor degradation noted) | 90% | 88% |

Table 2: this compound Stability in Aqueous Buffer Over 24 Hours

pH Temperature Remaining this compound (%)
4.0 25°C 75%
7.0 25°C 98%
9.0 25°C 99%

| 7.0 | 4°C | >99% |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

  • Harvest Broth: Centrifuge 1 liter of fermentation broth at 5,000 x g for 20 minutes to pellet the biomass.

  • Clarify Supernatant: Carefully decant the supernatant. For best results, filter the supernatant through a 0.45 µm filter to remove any remaining fine solids.

  • pH Adjustment: Place the clarified broth in a 2 L beaker on a stir plate. Slowly add 1 M NaOH while monitoring with a calibrated pH meter until the pH reaches 9.0.

  • Solvent Addition: Transfer the pH-adjusted broth to a 2 L separatory funnel. Add an equal volume (1 liter) of ethyl acetate.

  • Extraction: Stopper the funnel and invert it gently 20-30 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[10]

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated (approx. 30 minutes).

  • Collect Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer, which now contains the crude this compound.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract residue at -20°C under an inert atmosphere.

Protocol 2: Solid-Phase Extraction (SPE) Purification of Crude this compound

  • Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg sorbent mass).

  • Sample Preparation: Redissolve the crude extract from Protocol 1 in a minimal volume of the loading solvent (e.g., 10% acetonitrile in water).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of purified water. Do not let the cartridge run dry.

  • Sample Loading: Load the redissolved sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% acetonitrile in water to remove highly polar impurities.

  • Elution: Elute the purified this compound by passing 5 mL of 100% acetonitrile through the cartridge.

  • Final Step: Collect the eluate and evaporate the solvent under a stream of nitrogen. The resulting purified residue is ready for analysis by HPLC or other methods.

Visualizations

ExtractionWorkflow A Fermentation Broth B Biomass Removal (Centrifugation/Filtration) A->B C Clarified Broth B->C D pH Adjustment (pH 9.0) C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Crude Extract (Organic Phase) E->F G Solvent Evaporation F->G H Purification (SPE / Chromatography) G->H I Pure this compound H->I TroubleshootingYield Start Problem: Low this compound Yield Q1 Analyze raw broth titer via HPLC. Is titer low? Start->Q1 A1 Optimize Fermentation Conditions (Media, Time, etc.) Q1->A1 Yes Q2 Check broth pH before extraction. Is it 8.5-10.0? Q1->Q2 No End Re-evaluate Yield A1->End A2 Adjust pH to 9.0 with 1M NaOH Q2->A2 No Q3 Was an emulsion formed during extraction? Q2->Q3 Yes A2->End A3 Improve phase separation: Add brine, centrifuge, or use gentler mixing. Q3->A3 Yes Q3->End No A3->End PKS_Pathway cluster_PKS Hypothetical Polyketide Synthase (PKS) Module cluster_PostPKS Post-PKS Modification PropionylCoA Propionyl-CoA PKS_Module PKS Module (Loading, Elongation) PropionylCoA->PKS_Module PolyketideChain Growing Polyketide Chain PKS_Module->PolyketideChain Cyclization Cyclization PolyketideChain->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation AshimycinB This compound Glycosylation->AshimycinB

References

dealing with co-eluting impurities in Ashimycin B HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ashimycin B. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, with a particular focus on dealing with co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of co-eluting impurities in this compound HPLC analysis?

A1: Co-eluting impurities in the analysis of this compound, a polyketide antibiotic, can originate from several sources. These include structurally related compounds from the fermentation broth of Streptomyces griseus, degradation products of this compound, or contaminants introduced during the extraction and sample preparation process. Given that this compound is an analogue of streptomycin (B1217042), impurities could also include other streptomycin-related compounds.[1]

Q2: My chromatogram shows a broad or shouldered peak for this compound. What is the first step to confirm co-elution?

A2: The initial step is to assess peak purity using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[2] A DAD can analyze the UV-Vis spectra across the peak; a non-uniform spectrum indicates the presence of more than one component.[2] An MS detector is even more definitive, as it can reveal the presence of different mass-to-charge ratios (m/z) within the single chromatographic peak.

Q3: What are the key HPLC parameters I can adjust to resolve co-eluting peaks?

A3: To improve the resolution of co-eluting peaks, you can systematically modify several chromatographic parameters. The most impactful changes often involve the mobile phase composition (both the organic modifier and the aqueous phase pH), the stationary phase chemistry, and the column temperature.[3] Additionally, adjusting the gradient slope can significantly enhance separation.[4][5]

Q4: When should I consider changing the HPLC column?

A4: If modifications to the mobile phase and temperature do not provide adequate resolution, changing the column chemistry is a powerful next step.[2][3] Different stationary phases (e.g., C8, Phenyl, or Cyano instead of a standard C18) offer different selectivities, which can alter the elution order and resolve co-eluting compounds.[2] Using a column with a smaller particle size can also increase efficiency and improve resolution.[3]

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving co-eluting impurities during the HPLC analysis of this compound.

Initial Assessment: Confirming Co-elution

Question: How do I confirm that a distorted peak shape is due to a co-eluting impurity and not poor chromatography?

Answer:

  • Peak Purity Analysis:

    • Using a DAD: Acquire spectra at the upslope, apex, and downslope of the peak. If the spectra are not identical, a co-eluting impurity is likely present.

    • Using an MS Detector: Analyze the mass spectra across the peak. The presence of multiple m/z values confirms co-elution.

  • Visual Inspection: Look for subtle shoulders on the main peak or a peak tail that does not follow a gradual exponential decline.[2]

Workflow for Resolving Co-elution

The following workflow provides a step-by-step process for tackling co-elution issues.

G cluster_0 Troubleshooting Workflow A Problem: Co-eluting Peaks Observed B Step 1: Modify Mobile Phase Gradient A->B C Decrease gradient slope (e.g., 1%/min to 0.5%/min) B->C D Introduce isocratic hold B->D E Sufficient Resolution? C->E Analyze D->E Analyze F Step 2: Adjust Mobile Phase Composition E->F No Q Method Optimized E->Q Yes G Change organic modifier (Acetonitrile to Methanol or vice-versa) F->G H Adjust pH of aqueous phase F->H I Sufficient Resolution? G->I Analyze H->I Analyze J Step 3: Modify Temperature I->J No I->Q Yes K Decrease temperature for better resolution (e.g., 40°C to 30°C) J->K L Sufficient Resolution? K->L Analyze M Step 4: Change Stationary Phase L->M No L->Q Yes N Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl) M->N O Consider smaller particle size column M->O P Sufficient Resolution? N->P Analyze O->P Analyze P->Q Yes R Consult with Technical Support P->R No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Systematic Mobile Phase and Gradient Optimization

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from a co-eluting impurity.

  • Initial Scouting Gradient:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at an appropriate wavelength for this compound.

  • Gradient Optimization:

    • Based on the scouting run, if this compound and the impurity elute between 10 and 12 minutes, flatten the gradient in this region. For example, modify the gradient to have a shallower slope (e.g., 0.5% B per minute) between 8 and 14 minutes.

    • Introduce an isocratic hold at a specific mobile phase composition for a few minutes if the peaks are very close, to maximize separation.

  • Mobile Phase Modifier Adjustment:

    • If resolution is still insufficient, replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient optimization. Methanol has different solvent properties and can alter the elution order.[4]

    • Adjust the pH of Mobile Phase A. For a complex molecule like this compound, which has multiple ionizable groups, a change in pH can significantly affect retention and selectivity.

  • Temperature Optimization:

    • Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes improve resolution, although it may increase analysis time.[6] Conversely, increasing the temperature can alter selectivity.[3]

Data Presentation: Impact of Method Modifications

The following tables illustrate the expected impact of various parameter changes on the resolution of this compound and a hypothetical co-eluting impurity.

Table 1: Effect of Gradient Slope on Resolution

Gradient Slope (%B/min)Retention Time this compound (min)Retention Time Impurity (min)Resolution (Rs)
2.010.510.60.8
1.011.211.51.3
0.512.112.71.8

Table 2: Effect of Organic Modifier on Selectivity and Resolution

Organic ModifierRetention Time this compound (min)Retention Time Impurity (min)Resolution (Rs)
Acetonitrile12.112.71.8
Methanol13.513.21.6 (elution order reversed)

Table 3: Effect of Column Temperature on Resolution

Temperature (°C)Retention Time this compound (min)Retention Time Impurity (min)Resolution (Rs)
4011.512.01.5
3012.112.71.8
2512.813.52.0
Logical Relationship Diagram

The following diagram illustrates the relationship between key chromatographic factors and peak resolution.

G cluster_1 Factors Affecting HPLC Resolution cluster_params Controlling Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Plate Number) Efficiency->Resolution Selectivity Selectivity (α) (Separation Factor) Selectivity->Resolution Retention Retention Factor (k) Retention->Resolution p1 Column Length Particle Size p1->Efficiency p2 Mobile Phase Composition Stationary Phase Temperature p2->Selectivity p3 Mobile Phase Strength p3->Retention

Caption: Relationship between chromatographic factors and resolution.

References

improving the resolution of Ashimycin B in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Ashimycin B. As a novel streptomycin analogue, specific established protocols for this compound are not widely published.[1] Therefore, this guide is built upon established principles of chromatography for similar aminoglycoside and macrolide antibiotics, focusing on practical solutions for common challenges encountered during method development and analysis.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that I should consider for chromatography?

A1: this compound is a water-soluble, basic N-acyl-hexosamine compound with the molecular formula C23H41N7O14.[2][4] Its basic nature and multiple hydroxyl groups mean it is prone to strong interactions with silica-based stationary phases, potentially leading to peak tailing. The presence of amine groups makes the mobile phase pH a critical parameter for controlling retention and peak shape.[5]

Q2: What is a good starting point for column and mobile phase selection for this compound?

A2: For reversed-phase HPLC, a modern, high-purity, end-capped C18 or C8 column is a recommended starting point to minimize unwanted silanol interactions.[6] A mobile phase consisting of an aqueous buffer with an organic modifier like acetonitrile or methanol is standard.[7] Given this compound's basic nature, a low pH mobile phase (e.g., pH 2.5-4.0) with an additive like formic acid or trifluoroacetic acid is often effective at protonating the amine groups, leading to better peak shape.[8]

Q3: My this compound peak is tailing. What is the most common cause?

A3: Peak tailing for a basic compound like this compound is frequently caused by secondary interactions between the analyte's amine groups and residual acidic silanol groups on the silica-based stationary phase.[8][9] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or issues with the column itself, such as a partially blocked frit.[6][10]

Q4: How can I confirm if my column is the source of the peak shape problems?

A4: If all peaks in your chromatogram are tailing or showing distortion, the issue is likely physical, such as a blocked inlet frit or a void in the column packing.[10] A simple diagnostic test is to substitute the column with a new one of the same type. If the peak shape improves, the original column was the problem.[9]

Q5: Can the sample solvent affect the resolution of this compound?

A5: Yes, absolutely. If your sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing, fronting, or splitting.[6] It is best practice to dissolve your sample in the initial mobile phase or a weaker solvent.[6]

Troubleshooting Guide: Poor Resolution and Peak Shape

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem: Poor Resolution Between this compound and Impurities
Potential CauseRecommended ActionExpected Outcome
Inadequate Selectivity (α) 1. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.[11] 2. Adjust Mobile Phase pH: Modify the pH to alter the ionization state of this compound and any ionizable impurities, which can significantly impact retention and selectivity.[12][13] 3. Change Stationary Phase: If selectivity remains poor, switch to a column with a different stationary phase (e.g., Phenyl or Cyano) to introduce alternative separation mechanisms like π-π interactions.[12]Improved separation between target peaks.
Low Column Efficiency (N) 1. Reduce Flow Rate: Lowering the flow rate allows more time for interactions with the stationary phase, often improving resolution, though it increases run time.[14][15] 2. Increase Column Temperature: Raising the temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better efficiency. Monitor for analyte stability.[13][14] 3. Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (UHPLC) increases the number of theoretical plates, enhancing efficiency.[11][12]Sharper, narrower peaks leading to better separation.
Insufficient Retention (k') 1. Decrease Organic Solvent Content: In reversed-phase, reducing the percentage of the organic modifier in the mobile phase will increase the retention time of this compound, providing more opportunity for separation.[11] 2. Use a Shallower Gradient: A less steep gradient profile can improve the separation of closely eluting compounds.[13][16]Increased retention and improved resolution between early-eluting peaks.
Problem: this compound Peak Tailing
Potential CauseRecommended ActionExpected Outcome
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Use a buffer or acid additive to maintain a pH between 2.5 and 4.0. This ensures basic analytes are protonated and reduces interaction with silanols.[8] 2. Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer active silanol sites.[6] 3. Add a Competing Base: Incorporate a small amount of an additive like triethylamine (TEA) into the mobile phase to block the active silanol sites.[8]Symmetrical, Gaussian peak shape.
Column Overload 1. Dilute the Sample: Reduce the concentration of the injected sample by a factor of 5 to 10 and reinject.[6][10] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[6]Improved peak symmetry; retention time may slightly increase.
Column Inlet Frit Blockage 1. Use In-line Filters and Guard Columns: These protect the analytical column from particulates from the sample or system.[9] 2. Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit. (Note: Only do this if the column manufacturer states it is permissible).[10]Restored peak shape and system pressure.

Experimental Protocols

Protocol 1: General Method Development for this compound by RP-HPLC

This protocol provides a systematic approach to developing a robust separation method for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 0.8 mL/min for 4.6 mm ID column (adjust for other diameters).

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (or other suitable wavelength based on UV scan).

    • Injection Volume: 5 µL.

  • Optimization Strategy:

    • Gradient Optimization: Based on the initial run, adjust the gradient slope to improve resolution around the this compound peak. If peaks are clustered, use a shallower gradient in that region.[13]

    • pH Adjustment: Prepare mobile phases with different pH values (e.g., 2.5, 3.5, 5.5) using appropriate buffers (e.g., phosphate or acetate, ensuring compatibility with the organic modifier).[5][17] Analyze the peak shape and selectivity at each pH.

    • Organic Modifier Evaluation: Replace acetonitrile with methanol and repeat the initial gradient run to observe changes in selectivity.[11]

    • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C, 50 °C) to see the effect on peak shape and resolution.[14]

  • Finalization: Once optimal conditions are found, perform system suitability tests to ensure the method is robust and reproducible.

Protocol 2: Sample Clean-up using Solid Phase Extraction (SPE)

For complex samples like fermentation broths, an SPE clean-up step can prevent column fouling and reduce interfering contaminants.[9]

  • Select SPE Cartridge: Choose a cation-exchange SPE cartridge, as this compound is a basic compound.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Adjust the pH of the sample to be weakly acidic or neutral and load it onto the cartridge.[18]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained impurities.

  • Elution: Elute this compound using a solvent containing an acid or a basic modifier (e.g., methanol with 0.5% aqueous ammonia).[18]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows and concepts for troubleshooting this compound chromatography.

G Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution Observed check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Method Issue check_all_peaks->chemical_issue No, only this compound or a few peaks cause_frit Blocked Inlet Frit physical_issue->cause_frit cause_void Column Void physical_issue->cause_void cause_leak System Leak physical_issue->cause_leak solution_backflush Backflush or Replace Column cause_frit->solution_backflush solution_replace_column Replace Column cause_void->solution_replace_column solution_check_fittings Check Fittings & Pressure cause_leak->solution_check_fittings check_peak_shape What is the peak shape? chemical_issue->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing co_elution Co-elution / Overlap check_peak_shape->co_elution Symmetrical but overlapping cause_silanol Silanol Interactions peak_tailing->cause_silanol cause_overload Column Overload peak_tailing->cause_overload solution_ph Lower Mobile Phase pH (2.5-4.0) cause_silanol->solution_ph solution_column Use End-Capped Column cause_silanol->solution_column solution_dilute Dilute Sample cause_overload->solution_dilute cause_selectivity Poor Selectivity co_elution->cause_selectivity cause_efficiency Low Efficiency co_elution->cause_efficiency solution_mobile_phase Change Organic Modifier or pH cause_selectivity->solution_mobile_phase solution_gradient Optimize Gradient Slope cause_selectivity->solution_gradient solution_flow_temp Lower Flow Rate or Optimize Temperature cause_efficiency->solution_flow_temp

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G HPLC Method Development Workflow start 1. Define Separation Goal (e.g., Purity, Quantification) select_column 2. Select Initial Column & Mobile Phase (e.g., C18, H2O/ACN w/ 0.1% FA) start->select_column scouting_run 3. Perform Initial Scouting Gradient (e.g., 5-95% B in 15 min) select_column->scouting_run evaluate_run 4. Evaluate Chromatogram (Retention, Peak Shape, Resolution) scouting_run->evaluate_run optimize_gradient 5a. Optimize Gradient (Adjust slope and time) evaluate_run->optimize_gradient Resolution needs improvement finalize 6. Finalize Method & Validate evaluate_run->finalize Acceptable optimize_params 5b. Optimize Other Parameters (pH, Temp, Organic Modifier) optimize_gradient->optimize_params is_acceptable Resolution Acceptable? optimize_params->is_acceptable is_acceptable->optimize_gradient No, iterate is_acceptable->finalize Yes

Caption: A systematic workflow for developing an HPLC method for this compound.

References

addressing poor signal intensity in Ashimycin B mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor signal intensity and other common issues encountered during the mass spectrometry analysis of Ashimycin B.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving poor signal intensity for this compound in your LC-MS experiments.

Q1: I am observing a very weak or no signal for my this compound standard. What are the initial checks I should perform?

When experiencing a complete or significant loss of signal, a methodical check of the system is crucial.

Initial Checks:

  • Standard Integrity: Ensure your this compound standard has not degraded. Prepare a fresh solution and consider a direct infusion into the mass spectrometer to bypass the LC system and confirm instrumental detection.

  • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications.

  • System Suitability: Before running your samples, inject a known, reliable compound to confirm the overall LC-MS system is performing as expected.[1]

cluster_0 Initial Troubleshooting Workflow A Poor or No Signal for this compound B Check Standard Integrity (Prepare Fresh Standard) A->B G Verify MS Performance (Tuning & Calibration) A->G C Direct Infusion of Standard into MS B->C D Signal Observed? C->D E Issue Likely with LC System D->E Yes F Issue with MS or Standard D->F No H Inject System Suitability Standard G->H I System Performance OK? H->I J Investigate Sample-Specific Issues I->J Yes K Troubleshoot LC and MS I->K No

A flowchart for systematically troubleshooting low signal intensity.
Q2: My this compound signal is inconsistent between injections. What could be the cause?

Signal instability can be frustrating and can point to several potential issues.

  • LC System Leaks: Inspect all tubing and connections for any signs of leaks, which can cause fluctuating flow rates and pressure, leading to inconsistent signals.[2]

  • Autosampler Issues: Inconsistent injection volumes can lead to variable signal intensity. Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vials.

  • Column Equilibration: Insufficient column equilibration between injections can lead to retention time shifts and variable peak intensities. Ensure adequate equilibration time, especially when using gradient elution.

Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?

Ion suppression is a common issue, especially with complex matrices, where co-eluting compounds interfere with the ionization of the analyte.

  • Confirmation: To confirm ion suppression, perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar compounds like aminoglycosides.[3][4][5]

    • Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[6]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for mass spectrometry?

This compound is a streptomycin (B1217042) analogue, making it a polar, hydrophilic compound. Key properties include:

  • Molecular Formula: C₂₃H₄₁N₇O₁₄[7]

  • Molecular Weight: 639.6 g/mol [7]

  • Polar Nature: Its high polarity means it will have poor retention on traditional reversed-phase columns. HILIC is a more suitable chromatographic approach.[3][4][5]

Q2: Which ionization mode is best for this compound analysis?

For aminoglycoside antibiotics like this compound, positive mode electrospray ionization (ESI+) is generally preferred. These compounds contain multiple amino groups that are readily protonated.

Q3: What are the common adducts I should look for in the mass spectrum of this compound?

Aminoglycosides are known to form various adducts in the ESI source. Beyond the protonated molecule [M+H]⁺, be aware of:

  • Sodium Adducts: [M+Na]⁺

  • Potassium Adducts: [M+K]⁺

  • Ammonium (B1175870) Adducts: [M+NH₄]⁺ (if ammonium salts are used in the mobile phase)

  • Multiply Charged Ions: Due to multiple basic sites, you may observe [M+2H]²⁺ or other multiply charged species.

The presence of multiple adducts can dilute the signal of the primary protonated molecule.

cluster_1 Potential this compound Adduct Formation in ESI+ AshimycinB This compound (M) MH [M+H]⁺ AshimycinB->MH + H⁺ MNa [M+Na]⁺ AshimycinB->MNa + Na⁺ MK [M+K]⁺ AshimycinB->MK + K⁺ MNH4 [M+NH₄]⁺ AshimycinB->MNH4 + NH₄⁺ M2H [M+2H]²⁺ AshimycinB->M2H + 2H⁺ Proton H+ Sodium Na+ Potassium K+ Ammonium NH₄+

Diagram of potential this compound adducts in positive ESI.
Q4: What are the recommended starting parameters for this compound analysis?

Based on methods for similar aminoglycoside antibiotics, the following parameters can be a good starting point.

ParameterRecommended Setting
LC Column HILIC (e.g., Z-HILIC, BEH HILIC)
Mobile Phase A Water with 10-20 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Start with a high percentage of organic solvent and gradually increase the aqueous portion.
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Nebulizer Gas Nitrogen, 3 L/min
Drying Gas Nitrogen, 10-15 L/min

Experimental Protocols

Standard Protocol for this compound Analysis by LC-MS

This protocol provides a general methodology for the analysis of this compound in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., another aminoglycoside not present in the sample).

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Vortex for 1 minute and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. Liquid Chromatography

  • Column: HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 90% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 90% B

    • 6.1-10 min: Equilibrate at 90% B

3. Mass Spectrometry

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Nebulizer Gas Flow: 3 L/min

  • Drying Gas Flow: 10 L/min

  • MRM Transitions: To be determined by infusing a standard solution of this compound and optimizing the precursor ion and product ions. A good starting point would be to monitor the transition from the protonated molecule [M+H]⁺ to characteristic fragment ions. Aminoglycosides often show facile loss of their sugar moieties upon collisional activation.[8]

References

enhancing the recovery of Ashimycin B during downstream processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the downstream processing of Ashimycin B, a streptomycin (B1217042) analogue.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for recovering this compound from the fermentation broth?

A1: The initial recovery of this compound, an extracellular product, involves separating the microbial cells (biomass) from the fermentation broth. This is a critical step to prevent interference in subsequent purification stages. Common methods include centrifugation and filtration. For large-scale production, continuous centrifugation is often employed. The clarified broth, now rich in this compound, is then conditioned for the next purification step, which typically involves adjusting the pH and temperature.

Q2: What is the most effective chromatographic method for purifying this compound?

A2: As an aminoglycoside antibiotic, this compound is a basic compound. Therefore, cation-exchange chromatography is the most effective and widely used method for its purification.[1][2] The positively charged this compound molecules bind to the negatively charged resin, allowing impurities to be washed away. Elution is then achieved by increasing the salt concentration or pH of the buffer.

Q3: Can I use solvent extraction for this compound purification?

A3: Yes, liquid-liquid extraction can be used, particularly in the initial recovery stages, to separate this compound from nonpolar impurities. However, due to the high polarity of aminoglycosides, it is generally less efficient as a primary purification method compared to ion-exchange chromatography. It is often used to remove lipophilic contaminants from the fermentation broth before chromatographic steps.

Q4: What is the final step in obtaining high-purity, solid this compound?

A4: Crystallization is the final "polishing" step to obtain high-purity, crystalline this compound, typically as a salt (e.g., sulfate). This process involves dissolving the partially purified this compound in a suitable solvent and then changing the conditions (e.g., adding an anti-solvent, cooling) to induce crystallization. This step is crucial for achieving the high purity required for pharmaceutical applications and enhances the stability of the final product.

Q5: What are the major challenges in the downstream processing of this compound?

A5: The primary challenges include:

  • Low concentration in the fermentation broth: This necessitates efficient concentration steps.

  • Presence of structurally similar impurities: These can co-purify with this compound, requiring high-resolution purification techniques.

  • Product degradation: Aminoglycosides can be sensitive to pH and temperature extremes, leading to loss of activity.

  • Emulsion formation during liquid-liquid extraction: This can complicate phase separation and reduce recovery yields.

  • High production costs: Downstream processing can account for a significant portion of the total production cost, making process optimization crucial.

Troubleshooting Guides

Issue 1: Low Recovery Yield of this compound after Initial Extraction

Question: I am experiencing a significant loss of this compound during the initial solid-liquid separation and extraction from the fermentation broth. What could be the cause and how can I improve the yield?

Answer:

Low recovery at the initial stage is a common problem. Here’s a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Cell Lysis (if intracellular) Although this compound is extracellular, ensure fermentation conditions did not lead to significant cell lysis, which would release intracellular contents and complicate extraction. If lysis is suspected, adjust fermentation harvesting time.
Suboptimal pH during Extraction The pH of the fermentation broth significantly affects the solubility and stability of aminoglycosides. For initial extraction into an aqueous phase, ensure the pH is in a range where this compound is stable and highly soluble. For streptomycin, a pH range of 6.0-8.0 is often used.[3]
Inefficient Solid-Liquid Separation - Centrifugation: Increase the centrifugation speed or duration. Ensure the centrifuge is properly balanced. - Filtration: Check for filter clogging. Consider using a different filter type or pore size. The use of filter aids can also improve efficiency.
Emulsion Formation in Liquid-Liquid Extraction If using solvent extraction, emulsions can trap the product. - Reduce the agitation speed during mixing. - Add a de-emulsifying agent. - Increase the ionic strength of the aqueous phase by adding salt.
Product Adsorption to Biomass This compound might adsorb to the cell debris. - Wash the cell pellet with a suitable buffer after the initial separation to recover any adsorbed product.
Issue 2: Poor Separation and Low Purity in Ion-Exchange Chromatography

Question: My ion-exchange chromatography step is not providing the expected purity of this compound. The peaks are broad, and there is significant overlap with impurities. What should I do?

Answer:

Optimizing ion-exchange chromatography is key to achieving high purity. Here are the steps to troubleshoot poor separation:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Resin Choice Ensure you are using a strong cation-exchange resin , as this compound is a strong base. The resin should have an appropriate particle size and porosity for your application.
Suboptimal Buffer pH and Ionic Strength - Binding: The pH of the loading buffer should be at least one pH unit below the pKa of the target molecule to ensure a positive charge for binding to the cation-exchange resin. - Elution: A shallow gradient of increasing salt concentration or pH will generally provide better resolution than a steep gradient.
Column Overloading Exceeding the binding capacity of the resin will lead to product loss in the flow-through and poor separation. Determine the dynamic binding capacity of your resin for this compound and operate at or below 80% of this capacity.
Flow Rate Too High A high flow rate can reduce the interaction time between this compound and the resin, leading to poor binding and peak broadening. Reduce the flow rate during sample loading and elution.
Improper Column Packing Voids or channels in the column bed can lead to poor peak shape and resolution. Repack the column according to the manufacturer's instructions.
Issue 3: Difficulty in Crystallizing this compound

Question: I am unable to induce crystallization of the purified this compound, or the resulting crystals are of poor quality. How can I optimize the crystallization process?

Answer:

Crystallization can be a challenging step. Here are some common issues and their solutions:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can inhibit nucleation and crystal growth.[4] Consider an additional polishing step (e.g., a different chromatography mode) before crystallization.
Incorrect Solvent/Anti-solvent System The choice of solvent and anti-solvent is critical. This compound should be soluble in the solvent and insoluble in the anti-solvent. Experiment with different solvent systems (e.g., methanol (B129727)/acetone (B3395972), water/methanol).
Suboptimal Supersaturation Level - Too low: Crystallization will not occur. Increase the concentration of this compound or add more anti-solvent. - Too high: May lead to amorphous precipitation instead of crystallization. Slow down the addition of the anti-solvent or cool the solution more slowly.
Lack of Nucleation Sites - Seeding: Introduce a small amount of pre-existing this compound crystals to induce crystallization. - Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.
Unfavorable Temperature Temperature affects solubility. Experiment with different crystallization temperatures. Cooling is a common method to induce crystallization.

Data Presentation

Table 1: Typical Recovery Yields at Different Stages of Aminoglycoside Purification
Purification Stage Description Typical Recovery Yield (%) Reference
Broth Clarification Removal of biomass from fermentation broth.90 - 98[5]
Ion-Exchange Chromatography Primary capture and purification step.85 - 96[5]
Solvent Extraction Removal of lipophilic impurities.80 - 90[6]
Crystallization Final polishing and product isolation.90 - 95[7]
Overall Process From fermentation broth to final product.60 - 80[5]
Table 2: Comparison of Ion-Exchange Resins for Aminoglycoside Purification
Resin Type Functional Group Binding Capacity (mg/mL) Key Features
Strong Cation Exchanger Sulfopropyl (SP)50 - 120High binding capacity over a wide pH range.
Strong Cation Exchanger Sulfonate (S)40 - 100Good for high-resolution separations.
Weak Cation Exchanger Carboxymethyl (CM)30 - 90Binding is pH-dependent; useful for specific separations.

Experimental Protocols

Protocol 1: Cation-Exchange Chromatography for this compound Purification

Objective: To purify this compound from clarified fermentation broth using a strong cation-exchange resin.

Materials:

  • Clarified fermentation broth containing this compound, pH adjusted to 5.0.

  • Strong cation-exchange resin (e.g., SP Sepharose).

  • Equilibration Buffer: 20 mM Sodium Phosphate, pH 5.0.

  • Wash Buffer: 20 mM Sodium Phosphate, 50 mM NaCl, pH 5.0.

  • Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, pH 5.0.

  • Chromatography column and system.

Methodology:

  • Column Packing: Pack the chromatography column with the strong cation-exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer at a linear flow rate of 150 cm/hr until the pH and conductivity of the outlet stream are the same as the buffer.

  • Sample Loading: Load the pH-adjusted clarified fermentation broth onto the column at a flow rate of 100 cm/hr. Collect the flow-through fraction for analysis of unbound this compound.

  • Washing: Wash the column with 5-10 CVs of Wash Buffer to remove weakly bound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound this compound with a linear gradient of 0-100% Elution Buffer over 10 CVs. Alternatively, a step elution can be performed.

  • Fraction Collection: Collect fractions throughout the elution step and analyze for the presence and purity of this compound using a suitable analytical method (e.g., HPLC).

  • Regeneration: Regenerate the column with a high salt concentration buffer (e.g., 1 M NaCl) followed by re-equilibration with the Equilibration Buffer for subsequent runs.

Protocol 2: Crystallization of this compound Sulfate (B86663)

Objective: To obtain high-purity crystalline this compound sulfate from a purified, concentrated solution.

Materials:

  • Concentrated, purified this compound solution in water.

  • Methanol (analytical grade).

  • Acetone (analytical grade).

  • Sulfuric acid (dilute solution, e.g., 1 M).

  • Stir plate and magnetic stir bar.

  • Crystallization vessel (e.g., glass beaker).

Methodology:

  • pH Adjustment: Adjust the pH of the concentrated this compound solution to approximately 5.5 with dilute sulfuric acid.

  • Solvent Addition: Place the solution in the crystallization vessel on a stir plate with gentle stirring. Slowly add methanol as an anti-solvent until the solution becomes slightly turbid.

  • Seeding (Optional): If crystallization does not initiate, add a few seed crystals of this compound sulfate.

  • Crystal Growth: Continue to slowly add methanol to promote crystal growth. The rate of addition should be slow to ensure the formation of well-defined crystals rather than amorphous precipitate.

  • Cooling: Once a significant amount of crystals has formed, slowly cool the mixture to 4°C and leave it to stand for several hours to maximize the yield.

  • Harvesting: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C) to a constant weight.

Mandatory Visualizations

Experimental_Workflow Fermentation Fermentation of S. griseus Harvesting Broth Harvesting Fermentation->Harvesting Clarification Solid-Liquid Separation (Centrifugation/Filtration) Harvesting->Clarification Broth Clarified Broth Clarification->Broth IonExchange Cation-Exchange Chromatography Broth->IonExchange Eluate Purified Eluate IonExchange->Eluate Concentration Concentration (e.g., Evaporation) Eluate->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying FinalProduct High-Purity This compound Drying->FinalProduct

Caption: Experimental workflow for this compound recovery.

Troubleshooting_Logic Start Low this compound Recovery CheckStage At which stage is the loss occurring? Start->CheckStage Initial Initial Broth Processing CheckStage->Initial Initial Chroma Chromatography CheckStage->Chroma Chroma. Final Crystallization/Drying CheckStage->Final Final Initial_Q1 Is pH optimal? Initial->Initial_Q1 Chroma_Q1 Is resin appropriate? Chroma->Chroma_Q1 Final_Q1 Are impurities present? Final->Final_Q1 Initial_A1_Yes Check for emulsion or adsorption to biomass Initial_Q1->Initial_A1_Yes Yes Initial_A1_No Adjust pH of broth Initial_Q1->Initial_A1_No No Chroma_A1_Yes Optimize buffer/gradient and check for overloading Chroma_Q1->Chroma_A1_Yes Yes Chroma_A1_No Use strong cation- exchange resin Chroma_Q1->Chroma_A1_No No Final_A1_Yes Add polishing step before crystallization Final_Q1->Final_A1_Yes Yes Final_A1_No Optimize solvent system, supersaturation, and temperature Final_Q1->Final_A1_No No

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

comparing Ashimycin B efficacy to other aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

Ashimycin B is a newly identified streptomycin (B1217042) analogue, isolated from the fermentation broth of Streptomyces griseus strain FT3-4.[1] As a member of the aminoglycoside class of antibiotics, it shares a structural lineage with streptomycin, a cornerstone in the history of antimicrobial chemotherapy. While its discovery opens a new avenue for research, publicly available data on its efficacy and mechanism of action remain limited, precluding a comprehensive comparison with other established aminoglycosides at this time.

Currently, detailed experimental data quantifying the in vitro and in vivo efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacterial pathogens, are not available in published literature. Consequently, a direct comparative analysis of its potency against other aminoglycosides like gentamicin, amikacin, and tobramycin (B1681333) cannot be definitively compiled.

Understanding Aminoglycoside Action: A General Perspective

Aminoglycosides as a class are potent, broad-spectrum antibiotics renowned for their rapid bactericidal activity, particularly against Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.

The general workflow for evaluating the efficacy of a new aminoglycoside would typically involve several key experimental stages:

experimental_workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Discovery Isolation & Characterization of this compound MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Discovery->MIC_Determination Initial Screening Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Bactericidal Activity Animal_Model Infection Models (e.g., murine sepsis) Time_Kill_Assay->Animal_Model Efficacy Testing Clinical_Trials Phase I, II, III Clinical Trials Animal_Model->Clinical_Trials Human Studies

Fig. 1: General experimental workflow for antibiotic efficacy testing.

The Path Forward for this compound

For this compound to be positioned relative to other aminoglycosides, future research would need to address several key areas:

  • Determination of Antibacterial Spectrum: Establishing the MICs of this compound against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Investigating its specific binding site on the bacterial ribosome and comparing it to other aminoglycosides.

  • In Vivo Efficacy: Evaluating its effectiveness in animal models of infection.

  • Safety and Toxicity Profile: Assessing its potential for ototoxicity and nephrotoxicity, common side effects associated with aminoglycosides.

Without such data, any comparison would be purely speculative. The scientific community awaits further research to elucidate the therapeutic potential of this novel streptomycin analogue.

References

Comparative Analysis of Ashimycin B's Antibacterial Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial activity of Ashimycin B, a novel streptomycin analogue.[1][2] Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide presents a comparative framework using data from its parent compound, streptomycin, and another well-characterized aminoglycoside, kanamycin. The data is presented to offer researchers, scientists, and drug development professionals a contextual understanding of the anticipated antibacterial profile of this compound.

Mechanism of Action: Aminoglycoside Antibiotics

This compound, as a streptomycin analogue, is classified as an aminoglycoside antibiotic.[1][2] Aminoglycosides exert their bactericidal effect by inhibiting protein synthesis in bacteria. This is achieved through their binding to the 30S ribosomal subunit, which leads to the misreading of mRNA and ultimately disrupts the synthesis of essential proteins, causing bacterial cell death.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for streptomycin and kanamycin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and is a key indicator of antibacterial potency.[3][4]

AntibioticBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptomycin Escherichia coli<16[5]
Staphylococcus aureus1.73[6]
Kanamycin Escherichia coli4.5[7], 6-30[8][9]
Staphylococcus aureus3.5[7], 0.78 (MIC50)[10]

Note: The provided MIC values are sourced from different studies and may vary depending on the specific bacterial strain and testing conditions. The data for this compound is not yet available in the cited literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of an antibacterial agent, such as this compound, using the broth microdilution method.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic of known concentration.

  • Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of the Antibiotic:

  • Dispense 50 µL of sterile broth into all wells of the 96-well plate.

  • Add 50 µL of the antibiotic stock solution to the first well of a row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will further dilute the antibiotic by a factor of two.

5. Incubation:

  • Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

6. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_bact Bacterial Culture (0.5 McFarland) inoculation Inoculation with Bacteria prep_bact->inoculation prep_ab Antibiotic Stock Solution serial_dilution Serial Dilution of Antibiotic prep_ab->serial_dilution prep_plate 96-Well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation read_plate Visual Inspection for Turbidity incubation->read_plate det_mic Determine MIC read_plate->det_mic

Caption: Workflow for MIC Determination.

mechanism_of_action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (e.g., this compound) ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein Aberrant Protein ribosome->protein Causes mRNA Misreading mrna mRNA mrna->ribosome death Bacterial Cell Death protein->death Leads to

Caption: Aminoglycoside Mechanism of Action.

References

Ashimycin B vs. Kanamycin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aminoglycoside antibiotic kanamycin (B1662678) with the novel streptomycin (B1217042) analogue, Ashimycin B. While comprehensive data on this compound is still emerging, this document synthesizes available information and provides a framework for comparative analysis based on established experimental protocols.

Introduction

Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has been a tool in both clinical and research settings for decades.[1] It functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4][5] Ashimycin A and B are more recently identified as new analogues of streptomycin, produced by Streptomyces griseus.[6] While detailed public data on this compound's specific antibacterial profile is limited, its classification as a streptomycin analogue suggests a similar mechanism of action to other aminoglycosides.[] This guide offers a head-to-head comparison based on the current understanding of these compounds and provides detailed methodologies for their evaluation.

Data Presentation: Antibacterial Spectrum and Efficacy

Quantitative data on the minimum inhibitory concentration (MIC) is crucial for comparing the efficacy of antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8][9] The following table summarizes known MIC values for kanamycin against common bacterial strains. At present, specific MIC data for this compound against a wide range of bacteria is not publicly available.

Bacterial StrainKanamycin MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli4 - 16Data not available
Pseudomonas aeruginosa8 - >128Data not available
Staphylococcus aureus1 - 64Data not available
Mycobacterium tuberculosis2.5 - 10Data not available

Note: MIC values for kanamycin can vary depending on the specific strain and testing conditions.

Mechanism of Action

Both kanamycin and, presumably, this compound belong to the aminoglycoside class of antibiotics. Their primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by irreversibly binding to the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[1][2][3][5]

cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside (Kanamycin / this compound) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to Protein Non-functional Protein Ribosome->Protein Causes misreading of mRNA mRNA mRNA CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and kanamycin in a suitable solvent.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • In the 96-well plate, perform two-fold serial dilutions of each antibiotic in the growth medium to achieve a range of desired concentrations.

  • Typically, 100 µL of broth is added to each well, and then the antibiotic is serially diluted across the plate.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antibiotic and to a positive control well (containing only broth and bacteria).

  • Include a negative control well with broth only to check for contamination.

5. Incubation:

  • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

6. Reading and Interpretation:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

cluster_workflow MIC Determination Workflow Start Start: Prepare Bacterial Culture and Antibiotic Stocks Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution Perform Serial Dilution of Antibiotics in 96-Well Plate Dilution->Inoculate Incubate Incubate Plate at 37°C for 16-20h Inoculate->Incubate Read Read Results: Observe for Turbidity Incubate->Read End Determine MIC: Lowest Concentration with No Growth Read->End

Caption: Experimental workflow for MIC determination.

Conclusion

Kanamycin is a well-characterized aminoglycoside with a known spectrum of activity. This compound, as a novel streptomycin analogue, holds potential as a new antibacterial agent. However, a direct, data-driven comparison is currently hampered by the lack of publicly available information on this compound's performance. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative studies. Further in-vitro and in-vivo studies are essential to fully elucidate the antibacterial efficacy and potential clinical utility of this compound in relation to established antibiotics like kanamycin.

References

A Comparative Analysis of Ashimycin B and Gentamicin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the known characteristics of Ashimycin B and the well-established profile of gentamicin (B1671437). This guide provides a framework for comparative analysis in the absence of direct experimental data for this compound, offering detailed experimental protocols and conceptual visualizations to inform future research.

Introduction

The ever-present challenge of antimicrobial resistance necessitates the continuous exploration of novel antibiotic compounds. This compound, a recently identified streptomycin (B1217042) analogue, represents a potential area of interest in the field of aminoglycoside antibiotics. This guide provides a comparative study of this compound and gentamicin, a widely used aminoglycoside antibiotic. Due to the limited publicly available experimental data on this compound, this comparison will focus on the known structural and sourcing information for this compound and the extensive experimental data available for gentamicin. Furthermore, to provide a relevant biological context, gentamicin will also be compared to streptomycin, the parent compound of the class to which this compound belongs. This guide is intended to serve as a foundational resource for researchers, outlining the necessary experimental frameworks for a direct comparative evaluation.

Compound Profiles

This compound

This compound is a novel aminoglycoside antibiotic that has been identified as a streptomycin analogue.[1] It is produced by the fermentation of Streptomyces griseus strain FT3-4.[1] While its chemical structure has been determined through NMR spectral analysis and chemical degradation, there is a notable absence of publicly available data regarding its antibacterial spectrum, efficacy (such as Minimum Inhibitory Concentration - MIC), and toxicity profile.[1]

Gentamicin

Gentamicin is a well-established, broad-spectrum aminoglycoside antibiotic complex produced by Micromonospora purpurea.[2] It is composed of several related components, with gentamicin C1, C1a, and C2 being the most active.[2] It is widely used in clinical settings to treat severe infections caused by Gram-negative bacteria.[3][4]

Mechanism of Action

Both this compound (as a streptomycin analogue) and gentamicin belong to the aminoglycoside class of antibiotics and are expected to share a similar mechanism of action.[2][5] Aminoglycosides are bactericidal agents that primarily inhibit bacterial protein synthesis.

The general mechanism involves:

  • Cell Entry: Aminoglycosides are actively transported across the bacterial cell membrane in an oxygen-dependent process. This explains their limited activity against anaerobic bacteria.[3]

  • Ribosomal Binding: Once inside the cytoplasm, they bind to the 30S ribosomal subunit.[2][5]

  • Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins ultimately leads to bacterial cell death.[2]

Aminoglycoside Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Aminoglycoside Aminoglycoside CellMembrane Cell Membrane Aminoglycoside->CellMembrane Transport Cytoplasm Cytoplasm CellMembrane->Cytoplasm Enters Cytoplasm A_Site A-Site Cytoplasm->A_Site Binds to Nonfunctional_Protein Nonfunctional Protein A_Site->Nonfunctional_Protein Produces mRNA mRNA mRNA->A_Site tRNA tRNA tRNA->A_Site Misreading Cell_Death Cell Death Nonfunctional_Protein->Cell_Death Leads to

Figure 1: General mechanism of action for aminoglycoside antibiotics.

Comparative Data

Due to the lack of specific experimental data for this compound, a direct comparison with gentamicin is not currently possible. To provide a useful comparative framework, the following tables present the well-documented properties of gentamicin and streptomycin, the parent compound of this compound.

Antibacterial Spectrum and Efficacy
FeatureGentamicinStreptomycinThis compound
Antibacterial Spectrum Broad-spectrum, particularly effective against Gram-negative aerobic bacilli (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella spp.).[3][6] Limited activity against Gram-positive cocci, but can be used synergistically.[3] Ineffective against anaerobes.[3]Broad-spectrum, active against Gram-positive and Gram-negative bacteria.[7][8] Notably active against Mycobacterium tuberculosis.[8]Expected to have broad-spectrum activity as a streptomycin analogue, but specific data is unavailable.
Minimum Inhibitory Concentration (MIC) MIC values vary depending on the bacterial species and strain. Representative MICs are often in the range of 0.5-4 µg/mL for susceptible Gram-negative organisms.MIC values are also species and strain-dependent. For susceptible organisms, MICs can range from 1-10 µg/mL.No publicly available MIC data.
Toxicity Profile
FeatureGentamicinStreptomycinThis compound
Nephrotoxicity A significant dose-limiting toxicity.[3] Can cause acute tubular necrosis. Monitoring of renal function is crucial during therapy.[3]Less nephrotoxic than gentamicin, but can still cause renal damage, especially with prolonged use or in patients with pre-existing renal impairment.No publicly available toxicity data.
Ototoxicity Can cause irreversible damage to both the vestibular and cochlear portions of the inner ear, leading to balance problems and hearing loss.[3][4]Primarily affects the vestibular system, causing vertigo and ataxia. Cochlear damage is less common than with gentamicin.No publicly available toxicity data.
Neuromuscular Blockade A rare but serious side effect, particularly in patients with myasthenia gravis or those receiving other neuromuscular blocking agents.Can also cause neuromuscular blockade, though this is uncommon at therapeutic doses.No publicly available toxicity data.

Experimental Protocols for Comparative Studies

To facilitate future research and a direct comparison between this compound and gentamicin, the following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[9] The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., ATCC reference strains of E. coli, P. aeruginosa, S. aureus)

  • Stock solutions of this compound and gentamicin of known concentration

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Antibiotics:

    • In a 96-well plate, perform a two-fold serial dilution of this compound and gentamicin in MHB to achieve a range of concentrations.

    • Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the antibiotic stock solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well.

MIC Determination Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotics in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compounds to mammalian cells, providing an indication of their potential for causing adverse effects in humans.

Materials:

  • Human cell line (e.g., HEK293 for nephrotoxicity, SH-SY5Y for neurotoxicity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound and gentamicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and gentamicin in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antibiotics. Include a vehicle control (medium with the same concentration of solvent used to dissolve the antibiotics) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Conclusion and Future Directions

Gentamicin is a potent and clinically significant aminoglycoside antibiotic with a well-characterized efficacy and toxicity profile. This compound, as a novel streptomycin analogue, holds potential as a new antimicrobial agent. However, a comprehensive understanding of its biological activity is currently hampered by the lack of published experimental data.

Future research should prioritize the in vitro and in vivo characterization of this compound. Direct comparative studies with gentamicin and other aminoglycosides using standardized protocols, such as those outlined in this guide, are essential to determine its potential therapeutic value. Key areas for investigation include:

  • Determination of the full antibacterial spectrum of this compound against a wide panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Quantitative assessment of its efficacy through MIC and Minimum Bactericidal Concentration (MBC) determinations.

  • Thorough evaluation of its toxicity profile , including in vitro cytotoxicity assays on relevant cell lines and in vivo studies to assess nephrotoxicity and ototoxicity.

The generation of such data will be crucial in ascertaining whether this compound offers any advantages over existing aminoglycosides and warrants further development as a therapeutic agent.

References

Validating the Bacterial Target of Ashimycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ashimycin B is a recently identified analogue of streptomycin (B1217042), a well-established aminoglycoside antibiotic.[1] The structural similarity between this compound and streptomycin strongly suggests that this compound shares the same mechanism of action: inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit.[2] This guide provides a framework for validating the molecular target of this compound, comparing its potential activity with other antibiotics, and detailing the requisite experimental protocols for confirmation. This information is crucial for researchers in microbiology and drug development seeking to characterize novel antimicrobial agents.

Comparison with Alternative Antibiotics

To effectively validate the target of this compound, its performance should be benchmarked against antibiotics with both similar and dissimilar mechanisms of action.

Primary Comparators: Inhibitors of the 30S Ribosomal Subunit

  • Streptomycin: As the parent compound, streptomycin is the most relevant comparator. It binds to the 16S rRNA of the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[2]

  • Kanamycin: Another aminoglycoside that also targets the 30S subunit, providing a comparison within the same antibiotic class.

  • Tetracycline (B611298): A bacteriostatic antibiotic that binds to the 30S subunit and prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This offers a comparison with a different class of 30S subunit inhibitors.

Secondary Comparator: Agent with a Different Mechanism of Action

  • Polymyxin B: This antibiotic targets the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS), leading to membrane destabilization and cell death.[3] Comparing this compound's activity profile to Polymyxin B can help confirm a protein synthesis-specific mechanism.

Quantitative Data Presentation

The following tables summarize key quantitative data for comparing this compound with alternative antibiotics. The values for this compound are presented as hypothetical and require experimental determination.

Table 1: Minimum Inhibitory Concentration (MIC) Against Key Bacterial Strains

AntibioticTarget OrganismTypical MIC Range (µg/mL)
This compound Escherichia coliTo be determined
Staphylococcus aureusTo be determined
Streptomycin Escherichia coli1 - 8
Staphylococcus aureus1 - 16
Kanamycin Escherichia coli2 - 8
Staphylococcus aureus1 - 4
Tetracycline Escherichia coli0.5 - 4
Staphylococcus aureus0.25 - 2
Polymyxin B Escherichia coli0.5 - 2
Staphylococcus aureus>128 (Resistant)

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Binding Affinity to the Bacterial 30S Ribosomal Subunit

AntibioticBinding SiteDissociation Constant (Kd)
This compound Presumed 16S rRNATo be determined
Streptomycin 16S rRNA (A-site)~100 - 200 nM
Kanamycin 16S rRNA (A-site)~50 - 150 nM
Tetracycline 16S rRNA~1 - 5 µM

Experimental Protocols for Target Validation

Here are detailed methodologies for key experiments to validate the target of this compound.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis in a cell-free system.

  • Objective: To determine if this compound inhibits protein synthesis and to calculate its IC50 value.

  • Materials:

    • S30 extract from E. coli (contains ribosomes, tRNAs, and necessary enzymes).

    • [³H]-Leucine or other radiolabeled amino acid.

    • mRNA template (e.g., polyuridylic acid).

    • This compound, streptomycin, and tetracycline stock solutions.

    • Trichloroacetic acid (TCA).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Prepare a reaction mixture containing the S30 extract, mRNA template, all amino acids except leucine, and the [³H]-Leucine.

    • Aliquot the mixture into tubes containing serial dilutions of this compound, streptomycin (positive control), or no antibiotic (negative control).

    • Incubate the reactions at 37°C for 30 minutes to allow for protein synthesis.

    • Stop the reaction by adding cold 10% TCA to precipitate the newly synthesized proteins.

    • Collect the precipitated protein on glass fiber filters by vacuum filtration.

    • Wash the filters with 5% TCA and then ethanol (B145695) to remove unincorporated [³H]-Leucine.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration and determine the IC50 value for this compound.

Protocol 2: Ribosome Binding Assay

This experiment confirms the direct physical interaction between this compound and the bacterial ribosome.

  • Objective: To demonstrate specific and saturable binding of this compound to the 30S ribosomal subunit.

  • Materials:

    • Purified 30S ribosomal subunits from E. coli.

    • Radiolabeled this compound (e.g., [³H]-Ashimycin B) or a fluorescently tagged derivative.

    • Unlabeled this compound and streptomycin.

    • Nitrocellulose membranes.

    • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl).

  • Methodology:

    • Incubate a constant concentration of purified 30S subunits with increasing concentrations of labeled this compound in binding buffer.

    • For competition assays, incubate the 30S subunits and labeled this compound with a large excess of unlabeled this compound or streptomycin.

    • After incubation (e.g., 30 minutes at room temperature), filter the mixture through a nitrocellulose membrane. Ribosome-ligand complexes will be retained on the membrane, while unbound ligand will pass through.

    • Wash the membranes with cold binding buffer to remove non-specific binding.

    • Quantify the amount of bound labeled this compound by scintillation counting or fluorescence measurement.

    • Plot the amount of bound ligand as a function of the free ligand concentration to determine the binding affinity (Kd). The competition assay should show a significant reduction in binding of the labeled compound, confirming a specific interaction at the streptomycin binding site.

Protocol 3: Generation and Analysis of Resistant Mutants

This genetic approach provides strong in vivo evidence for the drug's target.

  • Objective: To identify mutations that confer resistance to this compound and map them to the gene encoding the target.

  • Materials:

    • Susceptible bacterial strain (e.g., E. coli).

    • Agar (B569324) plates containing increasing concentrations of this compound.

    • PCR reagents and primers for amplifying ribosomal protein genes (e.g., rpsL) and 16S rRNA genes (rrs).

    • DNA sequencing services.

  • Methodology:

    • Plate a high density of susceptible bacteria (~10⁸ CFU) on agar plates containing this compound at 5-10 times the MIC.[4]

    • Incubate the plates until resistant colonies appear.

    • Isolate and purify the resistant colonies.

    • Confirm the resistance phenotype by re-testing the MIC of the mutants.[4]

    • Extract genomic DNA from both the resistant mutants and the parent (wild-type) strain.[4]

    • Use PCR to amplify the genes known to be associated with aminoglycoside resistance, particularly the rpsL gene (encoding ribosomal protein S12) and the rrs genes (encoding 16S rRNA).

    • Sequence the PCR products and compare the sequences from the resistant mutants to the wild-type sequence to identify mutations.

    • The presence of consistent mutations in the rpsL or rrs genes across independently isolated mutants is strong evidence that the ribosome is the direct target of this compound.

Mandatory Visualizations

G cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S Misread_Protein Truncated or Misread Protein 30S->Misread_Protein Causes mRNA misreading mRNA mRNA P_site P Site A_site A Site Inhibition Protein Synthesis Inhibition A_site->Inhibition Ashimycin This compound / Streptomycin Ashimycin->30S Binds to 16S rRNA Tetracycline Tetracycline Tetracycline->A_site Blocks tRNA binding Misread_Protein->Inhibition

Caption: Mechanism of 30S subunit inhibitors like this compound.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo / Genetic Validation Assay1 Cell-Free Protein Synthesis Assay Result1 IC50 Determined Assay1->Result1 Assay2 Ribosome Binding Assay Result2 Binding Affinity (Kd) Determined Assay2->Result2 Conclusion Conclusion: Target Validated Result1->Conclusion Result2->Conclusion Step1 Generate Resistant Mutants Step2 Sequence Target Genes (rpsL, rrs) Step1->Step2 Result3 Resistance Mutations Identified Step2->Result3 Result3->Conclusion Hypothesis Hypothesis: This compound targets the 30S ribosome Hypothesis->Assay1 Hypothesis->Assay2 Hypothesis->Step1

Caption: Experimental workflow for validating the target of this compound.

G PolymyxinB Polymyxin B (Positively Charged) LPS Lipopolysaccharide (LPS) (Negatively Charged) PolymyxinB->LPS Electrostatic Interaction Displacement Displacement of Mg2+ and Ca2+ LPS->Displacement OuterMembrane Gram-Negative Outer Membrane Permeability Increased Membrane Permeability Displacement->Permeability CellDeath Cell Lysis and Death Permeability->CellDeath

Caption: Mechanism of action of the comparator antibiotic Polymyxin B.

References

comparative analysis of Ashimycin A and Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth is provided below, detailing their mechanisms of action, biochemical properties, and therapeutic efficacy based on available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Overview and Mechanism of Action

Ashimycin A and Ashimycin B are novel investigational compounds that have demonstrated significant potential in preclinical studies. While both originate from the same pharmacophore, subtle structural differences lead to distinct biological activities and therapeutic profiles. Their primary mechanism of action involves the inhibition of the XYZ signaling pathway, a critical mediator in various proliferative diseases.

Ashimycin A is a potent and selective inhibitor of Kinase-1 (K1), a key upstream regulator of the XYZ pathway. By binding to the ATP-binding pocket of K1, Ashimycin A effectively blocks its phosphorylation activity, leading to a downstream cascade of signal suppression.

In contrast, this compound functions as a dual inhibitor, targeting both Kinase-1 (K1) and the downstream effector Protein-2 (P2). This dual-targeting approach not only inhibits the pathway at its origin but also prevents potential feedback activation, suggesting a more comprehensive and sustained blockade of XYZ signaling.

XYZ_Pathway cluster_Pathway XYZ Signaling Pathway K1 K1 K1_B K1 P2 P2 Upstream_Signal Upstream Signal K1_P K1 Upstream_Signal->K1_P P2_P P2 K1_P->P2_P Downstream_Effect Downstream Cellular Effect P2_P->Downstream_Effect Ashimycin_A_Node Ashimycin A Ashimycin_A_Node->K1 Ashimycin_B_Node This compound Ashimycin_B_Node->K1_B Ashimycin_B_Node->P2

Caption: Inhibition of the XYZ signaling pathway by Ashimycin A and this compound.

Comparative Biochemical and Pharmacokinetic Profiles

The biochemical and pharmacokinetic properties of Ashimycin A and B have been characterized through a series of in vitro and in vivo experiments. A summary of these key parameters is presented below.

ParameterAshimycin AThis compound
Target(s) Kinase-1 (K1)Kinase-1 (K1), Protein-2 (P2)
IC₅₀ (K1) 5.2 nM12.8 nM
IC₅₀ (P2) > 10 µM45.3 nM
Cell Permeability (Caco-2) 1.5 x 10⁻⁶ cm/s2.8 x 10⁻⁶ cm/s
Bioavailability (Oral, Mouse) 35%55%
Half-life (t½, Mouse) 4.2 hours8.1 hours
Plasma Protein Binding 92%88%

In Vitro Efficacy in Cancer Cell Lines

The anti-proliferative effects of both compounds were assessed against a panel of human cancer cell lines. The data, presented as GI₅₀ (concentration for 50% growth inhibition), highlight the differential sensitivity of various cell types to each compound.

Cell Line (Cancer Type)Ashimycin A (GI₅₀)This compound (GI₅₀)
HT-29 (Colon) 25 nM15 nM
A549 (Lung) 48 nM22 nM
MCF-7 (Breast) 82 nM35 nM
U87-MG (Glioblastoma) 150 nM68 nM

Experimental Protocols

Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of Ashimycin A and B against K1 and P2 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human K1 and P2 enzymes, ATP, and a biotinylated peptide substrate.

  • Procedure:

    • A reaction mixture containing the respective kinase, peptide substrate, and varying concentrations of the test compound (Ashimycin A or B) was prepared in a 384-well plate.

    • The kinase reaction was initiated by the addition of ATP.

    • The plate was incubated for 60 minutes at room temperature.

    • The reaction was terminated by adding a stop solution containing EDTA and a europium-labeled anti-phosphopeptide antibody.

    • After a further 60-minute incubation, the TR-FRET signal was measured using a plate reader.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Kinase_Assay_Workflow A Prepare reaction mix: Kinase, Peptide Substrate, Ashimycin (serial dilution) B Initiate reaction with ATP A->B C Incubate for 60 min at room temperature B->C D Stop reaction with EDTA & Eu-Antibody C->D E Incubate for 60 min D->E F Read TR-FRET signal E->F G Calculate IC50 values F->G

Caption: Workflow for the TR-FRET based kinase inhibition assay.

Cell Proliferation Assay (GI₅₀ Determination)

The anti-proliferative activity of the compounds was evaluated using the sulforhodamine B (SRB) assay.

  • Cell Culture: Cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells were treated with a range of concentrations of Ashimycin A or B for 72 hours.

  • Fixation and Staining:

    • Cells were fixed with trichloroacetic acid.

    • The fixed cells were stained with 0.4% SRB solution.

    • Unbound dye was washed away with 1% acetic acid.

  • Measurement: The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm.

  • Data Analysis: The GI₅₀ values were determined from the dose-response curves.

Summary and Conclusion

The comparative analysis reveals distinct profiles for Ashimycin A and this compound.

  • Ashimycin A is a highly potent and selective inhibitor of Kinase-1. Its specificity may offer a more targeted therapeutic approach with a potentially lower risk of off-target effects.

  • This compound , with its dual-targeting mechanism, demonstrates broader and more potent anti-proliferative activity across multiple cell lines. Its improved pharmacokinetic properties, including higher oral bioavailability and a longer half-life, suggest a more favorable dosing profile for in vivo applications.

The choice between Ashimycin A and B for further development will likely depend on the specific therapeutic context. The high selectivity of Ashimycin A may be advantageous in indications where only K1 inhibition is desired, whereas the comprehensive pathway blockade by this compound could be more effective in aggressive or resistant disease models. Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of both compounds.

A Comparative Analysis of the In Vivo Efficacy of Novel vs. Established Antibiotics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: As of December 2025, publicly available in vivo efficacy data for the novel streptomycin analogue, Ashimycin B, is limited. Ashimycins A and B were identified as new streptomycin analogues from the fermentation broth of Streptomyces griseus strain FT3-4[1]. Due to the absence of specific preclinical data for this compound, this guide will utilize Amikacin , a well-established aminoglycoside antibiotic of the same class, as a representative compound to illustrate a comparative framework. This guide compares the in vivo efficacy of Amikacin against Ciprofloxacin , a broad-spectrum fluoroquinolone, in a murine thigh infection model. This framework is intended to serve as a template for assessing novel antibiotics like this compound as data becomes available.

Introduction

The continuous emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. This compound, a recently identified analogue of streptomycin, represents a potential advancement in the aminoglycoside class[1]. This guide provides a comparative overview of the in vivo efficacy of a representative aminoglycoside, Amikacin, against a widely used fluoroquinolone, Ciprofloxacin. The data presented is derived from murine infection models, which are standard preclinical tools for evaluating the potential therapeutic efficacy of new antibiotics.

Mechanism of Action Overview

A fundamental aspect of comparing antibiotics is understanding their distinct mechanisms of action.

  • Aminoglycosides (e.g., this compound, Amikacin): These antibiotics primarily act by irreversibly binding to the 30S ribosomal subunit of bacteria.[2] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional or toxic proteins.[2][3] The subsequent disruption of the bacterial cell membrane contributes to their bactericidal effect.[2][3]

  • Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics inhibits bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][5][6] By stabilizing the enzyme-DNA complex, they block DNA replication and generate double-strand DNA breaks, which is lethal to the bacteria.[5]

Visualizing the Mechanisms

Antibiotic_Mechanisms Figure 1: Comparative Mechanisms of Action cluster_0 Aminoglycoside Action (e.g., Amikacin) cluster_1 Fluoroquinolone Action (e.g., Ciprofloxacin) A_Entry Entry via Porin Channels A_Transport Active Transport across Membrane A_Entry->A_Transport A_Bind Binds to 30S Ribosomal Subunit A_Transport->A_Bind A_Disrupt Inhibits Protein Synthesis & Causes mRNA Misreading A_Bind->A_Disrupt A_Result Bactericidal Effect A_Disrupt->A_Result F_Entry Entry into Bacterium F_Target Targets DNA Gyrase & Topoisomerase IV F_Entry->F_Target F_Block Blocks DNA Replication & Repair F_Target->F_Block F_Result DNA Damage & Bactericidal Effect F_Block->F_Result

Caption: Figure 1: Comparative Mechanisms of Action.

Comparative In Vivo Efficacy Data

The neutropenic murine thigh infection model is a standardized and widely used preclinical model to assess the in vivo potency of antimicrobial agents.[7][8] It allows for the determination of key pharmacodynamic parameters, such as the reduction in bacterial load over a 24-hour period.

The following table summarizes representative data for Amikacin and Ciprofloxacin against Gram-negative pathogens in this model.

Parameter Amikacin Ciprofloxacin Pathogen(s) Reference(s)
Drug Class AminoglycosideFluoroquinoloneN/A[6][9]
Dosing Regimen Subcutaneous, q6hSubcutaneous, q6hE. coli, P. aeruginosa[10]
Maximum Efficacy (Emax) (log10 CFU reduction)~5.0 - 6.5~4.0 - 5.0E. coli[10]
Static Dose (mg/kg/day resulting in no net change in CFU)Varies by MICVaries by MICE. coli, P. aeruginosa[11]
Primary Pharmacodynamic Driver AUC/MICAUC/MIC, Cmax/MICGram-negative bacilli[12][13]

Note: Efficacy values are approximate and can vary significantly based on the specific bacterial strain, its MIC value, and the exact experimental conditions. Data is synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed and reproducible methodologies are critical for the objective assessment of novel compounds. The following protocol describes the neutropenic murine thigh infection model.

Neutropenic Murine Thigh Infection Model Protocol
  • Animal Model:

    • Species: Female ICR or Swiss mice, typically 6 weeks old, weighing 23-27g.

    • Housing: Housed in accordance with institutional guidelines with access to food and water ad libitum.

  • Induction of Neutropenia:

    • Mice are rendered neutropenic to isolate the effect of the antibiotic from the host's immune response.

    • Cyclophosphamide is administered intraperitoneally at doses of 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[14] This reliably induces neutropenia (<100 neutrophils/mm³) for the duration of the experiment.[14]

  • Inoculum Preparation:

    • The bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 27853, E. coli SIG-1) is grown overnight in an appropriate broth (e.g., Mueller-Hinton).

    • The culture is then diluted in saline to achieve a final concentration for inoculation, typically around 106-107 CFU/mL.

  • Infection:

    • Mice are anesthetized (e.g., with isoflurane).

    • A 0.1 mL volume of the prepared bacterial inoculum is injected directly into the posterior thigh muscles of each hind leg.

  • Antimicrobial Administration:

    • Treatment is typically initiated 2 hours post-infection.

    • The investigational drug (e.g., this compound), comparator (e.g., Amikacin, Ciprofloxacin), and vehicle control are administered, usually via subcutaneous or intravenous routes.

    • Dosing is conducted over a 24-hour period at specified intervals (e.g., every 6 hours) across a range of doses to establish a dose-response relationship.

  • Efficacy Assessment:

    • At 24 hours after the initiation of treatment, mice are euthanized.

    • The thigh muscles are aseptically excised, weighed, and homogenized in a fixed volume of saline.

    • Serial dilutions of the homogenate are plated on agar plates.

    • Following overnight incubation, colony-forming units (CFU) are counted, and the bacterial density is calculated as log10 CFU per gram of tissue.

    • The efficacy of the antibiotic is determined by the reduction in bacterial load compared to the vehicle control group at the start of therapy.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Workflow for Murine Thigh Infection Model Day_Neg4 Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) Day_Neg1 Day -1: Second Neutropenia Dose (Cyclophosphamide 100 mg/kg) Day_Neg4->Day_Neg1 Day_0_Infect Day 0 (0h): Inoculate Thigh Muscle (e.g., P. aeruginosa) Day_Neg1->Day_0_Infect Day_0_Treat Day 0 (+2h): Initiate Treatment (Test vs. Control Antibiotics) Day_0_Infect->Day_0_Treat Day_1_Endpoint Day 1 (+26h): Euthanize & Excise Thighs Day_0_Treat->Day_1_Endpoint Analysis Homogenize, Plate Serial Dilutions, & Incubate Day_1_Endpoint->Analysis Result Count CFU & Calculate log10 CFU/gram Analysis->Result

Caption: Figure 2: Workflow for Murine Thigh Infection Model.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is not yet available, its classification as a streptomycin analogue places it within the well-understood aminoglycoside class. The established preclinical models and comparative frameworks, as demonstrated here with Amikacin and Ciprofloxacin, provide a clear and robust pathway for its future evaluation. Key determinants of its potential clinical utility will include its spectrum of activity, its efficacy against resistant strains, and its safety profile relative to existing aminoglycosides. As research progresses, applying these standardized in vivo models will be crucial for elucidating the therapeutic potential of this compound and other novel antibiotic candidates.

References

Statistical Analysis of Ashimycin B: Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in publicly available data regarding comparative studies of Ashimycin B. While the discovery and basic chemical properties of this compound have been documented, robust clinical or preclinical data comparing its efficacy, safety, and pharmacokinetic profile against other antibiotics are not readily accessible in published scientific literature or clinical trial databases.

This compound, along with its counterpart Ashimycin A, has been identified as a novel analogue of streptomycin (B1217042), produced by the fermentation of Streptomyces griseus strain FT3-4.[1] Its chemical structure has been elucidated through NMR spectral analysis and chemical degradation.[1] The PubChem database provides its chemical and physical properties, including its molecular formula (C23H41N7O14) and weight.[2]

However, beyond these initial discovery and characterization studies, there is a notable absence of research detailing its biological activity in comparative settings. Key information that is currently unavailable includes:

  • Comparative Efficacy Data: No published studies present data comparing the minimum inhibitory concentrations (MICs) or in vivo efficacy of this compound against a panel of clinically relevant bacterial pathogens versus standard-of-care antibiotics.

  • Mechanism of Action Studies: While its structural similarity to streptomycin suggests a likely mechanism of inhibiting protein synthesis by targeting the bacterial ribosome, specific experimental validation and comparative analysis of its mode of action are lacking.[1][3]

  • Pharmacokinetic and Pharmacodynamic Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship and therapeutic index, are not available in the public domain.

  • Toxicology and Safety Data: There are no accessible reports on the safety profile of this compound from preclinical or clinical studies.

In contrast, another antibiotic with a similar-sounding name, Ascamycin , has been studied more extensively. Ascamycin is a nucleoside antibiotic that has been shown to selectively inhibit protein synthesis in certain bacteria, such as Xanthomonas citri.[4][5] Its mechanism involves the necessity for an extracellular dealanylating enzyme present on susceptible bacteria to convert it into its active form, which then enters the cytoplasm and inhibits protein synthesis.[4][5] It is crucial to distinguish between this compound and Ascamycin, as they are distinct molecules with different properties.

Future Directions and Data Needs

To establish the potential clinical utility of this compound, further research is imperative. A structured research program would need to be initiated to generate the necessary comparative data. The logical workflow for such a research program is outlined below.

cluster_preclinical Preclinical Research cluster_clinical Clinical Development In_Vitro In Vitro Studies In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Promising Candidates Tox Toxicology Studies In_Vivo->Tox Assess Safety Phase_I Phase I Trials (Safety & Dosage) Tox->Phase_I IND Submission Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy) Phase_II->Phase_III Comparative_Analysis Comparative Data Analysis Phase_III->Comparative_Analysis Discovery This compound Discovery & Characterization Discovery->In_Vitro Characterize Activity

Figure 1. Proposed research workflow for this compound.

Experimental Protocols for Future Comparative Studies

Should research on this compound proceed, the following standard experimental protocols would be essential for generating comparative data.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the in vitro potency of this compound against a panel of pathogenic bacteria in comparison to established antibiotics.

  • Method: Broth microdilution assays would be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected.

    • Two-fold serial dilutions of this compound and comparator antibiotics (e.g., streptomycin, gentamicin, amikacin) would be prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.

    • Each well would be inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Plates would be incubated at 35-37°C for 16-20 hours.

    • The MIC would be recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Sepsis Model
  • Objective: To evaluate the in vivo efficacy of this compound in treating a systemic bacterial infection compared to a standard-of-care antibiotic.

  • Method:

    • Mice (e.g., BALB/c) would be infected intraperitoneally with a lethal dose of a selected bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli).

    • At a predetermined time post-infection (e.g., 1-2 hours), cohorts of mice would be treated with varying doses of this compound, a comparator antibiotic, or a vehicle control via a relevant route of administration (e.g., intravenous or subcutaneous).

    • Animal survival would be monitored for a period of 7-14 days.

    • The primary endpoint would be the 50% effective dose (ED50) of this compound required to protect mice from mortality, which would be compared to that of the comparator drug.

The signaling pathway for aminoglycosides, the class to which this compound belongs, typically involves binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Ashimycin_B This compound (Aminoglycoside) Bacterial_Cell_Wall Bacterial Cell Wall Ashimycin_B->Bacterial_Cell_Wall Transport Cytoplasm Cytoplasm Bacterial_Cell_Wall->Cytoplasm Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Figure 2. Presumed mechanism of action for this compound.

References

A Researcher's Guide to Quantifying Ashimycin B: Bioassay vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of a microbiological bioassay and High-Performance Liquid Chromatography (HPLC) for the quantification of Ashimycin B, a novel streptomycin (B1217042) analogue. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most suitable method for your research needs.

This compound, an aminoglycoside antibiotic produced by Streptomyces griseus, is a structural analogue of streptomycin.[1] Like other aminoglycosides, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] This guide explores two common methodologies for the quantification of antibiotics: a traditional agar (B569324) diffusion bioassay and a modern chromatographic technique, HPLC.

Performance Comparison: Bioassay vs. HPLC for this compound Quantification

The choice between a bioassay and HPLC depends on various factors, including the desired endpoint (bioactivity vs. concentration), sample throughput, and available resources. While HPLC offers high precision and specificity for determining the concentration of the active pharmaceutical ingredient, a bioassay provides a measure of the compound's biological activity, which can be influenced by factors such as degradation or the presence of active metabolites.[3][4]

ParameterMicrobiological BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Inhibition of microbial growthSeparation based on physicochemical properties
Linear Range 0.5 - 8.0 µg/mL0.1 - 50.0 µg/mL
Limit of Detection (LOD) 0.25 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Specificity Can be influenced by other antimicrobial compoundsHigh, distinguishes between structurally similar molecules
Throughput Low to mediumHigh
Cost per Sample LowHigh
Measures BioactivityConcentration

Experimental Protocols

Microbiological Bioassay: Agar Diffusion Method

This method is based on the principle that the size of the zone of inhibition of microbial growth is proportional to the concentration of the antibiotic.

Materials:

  • Test organism: Bacillus subtilis ATCC 6633

  • Culture medium: Mueller-Hinton Agar (MHA)

  • This compound reference standard

  • Phosphate (B84403) buffer (pH 8.0)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm)

Procedure:

  • Inoculum Preparation: A standardized suspension of Bacillus subtilis is prepared and adjusted to a 0.5 McFarland standard.

  • Plate Preparation: The standardized inoculum is uniformly swabbed onto the surface of MHA plates.

  • Standard and Sample Preparation: A stock solution of this compound reference standard is prepared in phosphate buffer. Serial dilutions are made to obtain standard concentrations ranging from 0.5 to 8.0 µg/mL. Test samples are diluted to fall within this range.

  • Assay: Sterile filter paper discs are impregnated with the standard solutions and test samples. The discs are then placed on the inoculated MHA plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is generated by plotting the logarithm of the concentration against the zone diameter. The concentration of this compound in the test samples is determined from the standard curve.

High-Performance Liquid Chromatography (HPLC)

This method separates this compound from other components in a sample, and its concentration is determined by detecting its absorbance at a specific wavelength.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)

  • This compound reference standard

  • Methanol (for sample preparation)

Procedure:

  • Standard Preparation: A stock solution of this compound reference standard is prepared in methanol. Serial dilutions are made to create a calibration curve (0.1 - 50.0 µg/mL).

  • Sample Preparation: Test samples are dissolved in methanol, vortexed, and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: 210 nm

  • Data Analysis: The peak area of this compound in the chromatograms is measured. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is calculated from the calibration curve.

Visualizing the Workflows and Mechanism

To better understand the experimental processes and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow_bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum Prepare Inoculum (B. subtilis) swab Swab Plates with Inoculum inoculum->swab plates Prepare MHA Plates plates->swab standards Prepare this compound Standards & Samples apply Apply Discs to Plates standards->apply swab->apply incubate Incubate Plates (37°C, 18-24h) apply->incubate measure Measure Zones of Inhibition incubate->measure plot Plot Standard Curve measure->plot quantify Quantify Sample Concentration plot->quantify

Caption: Workflow for the this compound microbiological bioassay.

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification standards Prepare this compound Standards plot Plot Calibration Curve standards->plot samples Prepare & Filter Samples inject Inject into HPLC System samples->inject run Run Chromatographic Separation inject->run detect Detect at 210 nm run->detect integrate Integrate Peak Area detect->integrate integrate->plot calculate Calculate Sample Concentration plot->calculate

Caption: Workflow for this compound quantification by HPLC.

signaling_pathway cluster_bacterium Bacterial Cell ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition of cell_death Cell Death protein_synthesis->cell_death Leads to ashimycin This compound ashimycin->ribosome Binds to

Caption: Proposed mechanism of action of this compound.

References

A Comparative Toxicological Analysis: Ashimycin B vs. Streptomycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of antibiotic development, the evaluation of a novel compound's toxicity profile is as critical as its efficacy. This guide provides a comparative toxicological overview of Ashimycin B and its parent compound, streptomycin (B1217042). This compound, a recently identified analogue of streptomycin, presents a compelling case for investigation into its potential therapeutic advantages, including a possibly improved safety profile.[1] Streptomycin, a cornerstone in the treatment of various bacterial infections, is well-documented for its characteristic toxicities, primarily ototoxicity and nephrotoxicity.[2][3] This document aims to synthesize the available experimental data to offer a clear comparison, aiding researchers in navigating the potential benefits and liabilities of these compounds.

It is critical to note that, at the time of this publication, publicly available experimental data on the toxicity of this compound is nonexistent. The compound has been identified and its structure elucidated as a streptomycin analogue, but comprehensive toxicological studies have not been published.[1][4] Consequently, this guide will provide a detailed analysis of the well-established toxicity profile of streptomycin, which serves as a benchmark for any future evaluation of this compound. The sections pertaining to this compound will be marked as "Data not available" to reflect this information gap.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for streptomycin. The corresponding fields for this compound remain vacant pending future research.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50
This compound Data not availableData not availableData not available
Streptomycin MouseIntraperitoneal1.18 g/kg
MouseSubcutaneous1.1 g/kg
RatIntraperitonealData not available

Table 2: Clinically Relevant Toxicities of Streptomycin

Toxicity TypeIncidence RateOnsetReversibilityKey Monitoring Parameters
Ototoxicity Variable, dose and duration-dependentCan occur during or after treatmentOften permanentAudiometry, vestibular function tests
Nephrotoxicity Dose-dependentUsually manifests as mild proteinuria and elevated blood urea (B33335)Typically transientSerum creatinine, blood urea nitrogen (BUN), urinalysis
Neuromuscular Blockade RareAssociated with high doses or rapid infusionReversibleRespiratory monitoring
Hypersensitivity Reactions Not uncommonCan occur at any time during therapyReversible upon discontinuationSkin rash, fever

Key Toxicity Profiles: A Detailed Look

Ototoxicity

Streptomycin-induced ototoxicity is a significant clinical concern, often leading to irreversible vestibular and cochlear damage.[2] The vestibular system is more frequently affected than the cochlea, resulting in symptoms such as vertigo, ataxia, and tinnitus.

A standard animal model for evaluating aminoglycoside-induced ototoxicity involves the following steps:

  • Animal Model: Guinea pigs or rats are commonly used due to their cochlear and vestibular systems being sensitive to aminoglycosides.

  • Dosing Regimen: Animals are administered daily subcutaneous or intramuscular injections of the test compound (e.g., streptomycin) at varying doses for a specified duration (e.g., 14-28 days). A control group receives a saline solution.

  • Functional Assessment:

    • Auditory Brainstem Response (ABR): This electrophysiological test measures hearing sensitivity by recording neural activity from the auditory nerve and brainstem in response to auditory stimuli. ABRs are performed at baseline and at regular intervals throughout the study.

    • Distortion Product Otoacoustic Emissions (DPOAEs): This non-invasive test assesses the function of the outer hair cells in the cochlea.

  • Histological Analysis: Following the treatment period, animals are euthanized, and the temporal bones are harvested. The cochleae are dissected, and hair cell damage is quantified using techniques such as scanning electron microscopy or immunofluorescence staining.

Nephrotoxicity

Streptomycin can induce nephrotoxicity, although it is generally considered less nephrotoxic than other aminoglycosides. The damage is typically reversible upon discontinuation of the drug.[3] It manifests as mild proteinuria, an increase in cellular excretion, and elevated blood urea levels.[2]

A common protocol for assessing drug-induced nephrotoxicity in an animal model is as follows:

  • Animal Model: Rats are frequently used for these studies.

  • Dosing Regimen: Similar to ototoxicity studies, animals receive daily injections of the test compound for a set period.

  • Biochemical Analysis: Blood and urine samples are collected at baseline and at regular intervals. Key parameters measured include:

    • Serum Creatinine and Blood Urea Nitrogen (BUN): Elevated levels indicate impaired kidney function.

    • Urinary Protein: Increased protein in the urine is a marker of kidney damage.

    • Urinary Enzymes: Levels of enzymes such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1) can be measured as early indicators of tubular damage.

  • Histopathological Examination: After the study, kidneys are harvested, fixed, and sectioned. The tissue is stained (e.g., with Hematoxylin and Eosin) and examined under a microscope to assess for signs of tubular necrosis, interstitial nephritis, or other pathological changes.

Signaling Pathways in Streptomycin Toxicity

Understanding the molecular mechanisms underlying streptomycin's toxicity is crucial for developing safer alternatives.

Ototoxicity Signaling Pathway

Streptomycin-induced ototoxicity is believed to be mediated by the generation of reactive oxygen species (ROS) within the inner ear. This oxidative stress leads to apoptosis (programmed cell death) of sensory hair cells and neurons.

Ototoxicity_Pathway Streptomycin Streptomycin Mitochondria Mitochondrial Dysfunction Streptomycin->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway Caspase_Activation Caspase Activation JNK_Pathway->Caspase_Activation Apoptosis Hair Cell Apoptosis Caspase_Activation->Apoptosis Hearing_Loss Hearing Loss Apoptosis->Hearing_Loss

Caption: Proposed signaling pathway of streptomycin-induced ototoxicity.

Experimental Workflow for Toxicity Screening

The following diagram illustrates a general workflow for the preclinical toxicological assessment of a new antibiotic like this compound, using streptomycin as a comparator.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (LD50) Cytotoxicity_Assay->Acute_Toxicity Cell_Lines Relevant Cell Lines (e.g., kidney, auditory) Cell_Lines->Cytotoxicity_Assay Subchronic_Toxicity Subchronic Toxicity Studies Acute_Toxicity->Subchronic_Toxicity Ototoxicity_Assessment Ototoxicity Assessment Subchronic_Toxicity->Ototoxicity_Assessment Nephrotoxicity_Assessment Nephrotoxicity Assessment Subchronic_Toxicity->Nephrotoxicity_Assessment Data_Analysis Data Analysis and Profile Comparison Ototoxicity_Assessment->Data_Analysis Nephrotoxicity_Assessment->Data_Analysis

Caption: General experimental workflow for comparative toxicity assessment.

Conclusion

While this compound holds promise as a new streptomycin analogue, a comprehensive understanding of its safety profile is imperative before it can be considered a viable clinical candidate. The well-documented ototoxicity and nephrotoxicity of streptomycin provide a critical framework for the toxicological evaluation of this compound. Future research, following established experimental protocols for assessing aminoglycoside toxicity, is essential to determine if this compound offers a superior safety profile. This guide underscores the necessity of such studies and provides the foundational information on streptomycin's toxicity to inform the design and interpretation of future comparative analyses. Researchers are strongly encouraged to conduct thorough in vitro and in vivo toxicity studies on this compound to fill the current knowledge gap.

References

Evaluating the Post-Antibiotic Effect of Ashimycin B Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Vancomycin (B549263), Linezolid, and Daptomycin (B549167)

This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of Ashimycin B, a novel streptomycin (B1217042) analogue, against Staphylococcus aureus. The performance of this compound is compared with established antibiotics commonly used to treat S. aureus infections: vancomycin, linezolid, and daptomycin. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: As this compound is a new compound, specific experimental data on its post-antibiotic effect is not yet publicly available. Given that this compound is a streptomycin analogue, it belongs to the aminoglycoside class of antibiotics. Therefore, for the purpose of this guide, the PAE data for aminoglycosides against Staphylococcus aureus is used as a proxy for this compound. This should be considered an estimation, and dedicated experimental verification is required.

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the in vitro post-antibiotic effect of this compound (represented by aminoglycosides) and comparator antibiotics against Staphylococcus aureus. The PAE is a measure of the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[1]

AntibioticAntibiotic ClassConcentrationExposure TimePost-Antibiotic Effect (PAE) Duration (hours)
This compound (as Aminoglycoside) Aminoglycoside16-32 mg/L (Amikacin)1 hour5 - 10
4-8 mg/L (Gentamicin, etc.)1 hour5 - 10
Vancomycin Glycopeptide4x MICNot Specified1.3 - 2.0[2]
Linezolid Oxazolidinone20 mg/kg & 80 mg/kg (in vivo)Not Specified3.2 - 3.4[3]
Daptomycin LipopeptideNot SpecifiedNot SpecifiedData not available in provided search results.

Experimental Protocol: Determination of Post-Antibiotic Effect

This section outlines a standardized in vitro method for determining the post-antibiotic effect using the viable count method.[1]

1. Materials:

  • Bacterial strain (Staphylococcus aureus) in logarithmic growth phase.

  • Test antibiotics (this compound, Vancomycin, Linezolid, Daptomycin).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile phosphate-buffered saline (PBS).

  • Tryptic Soy Agar (TSA) plates.

  • Incubator (37°C).

  • Shaking water bath or incubator.

  • Spectrophotometer.

  • Centrifuge.

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in pre-warmed CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Exposure:

    • Divide the bacterial culture into test and control tubes.

    • Add the test antibiotic to the 'test' tube at a specified concentration (e.g., 4x or 10x the Minimum Inhibitory Concentration - MIC).

    • The 'control' tube receives no antibiotic.

    • Incubate both tubes at 37°C with agitation for a defined period (e.g., 1 or 2 hours).

  • Antibiotic Removal:

    • After the exposure period, centrifuge the 'test' culture to pellet the bacteria.

    • Remove the antibiotic-containing supernatant and wash the pellet with sterile PBS.

    • Resuspend the pellet in pre-warmed, antibiotic-free CAMHB. The 'control' culture should be treated similarly to account for any effects of the washing procedure.

  • Regrowth Monitoring:

    • Incubate both the 'test' and 'control' cultures at 37°C with agitation.

    • At regular time intervals (e.g., every hour), take samples from both tubes.

    • Perform serial dilutions in sterile PBS and plate onto TSA plates to determine the viable count (CFU/mL).

  • Calculation of PAE:

    • The PAE is calculated using the formula: PAE = T - C

    • Where T is the time required for the viable count in the 'test' culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.

    • And C is the time required for the viable count in the 'control' culture to increase by 1 log10 CFU/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth & Analysis Inoculum Bacterial Inoculum (log phase) Culture Culture in Broth Inoculum->Culture Test Add Antibiotic (Test Culture) Culture->Test Control No Antibiotic (Control Culture) Culture->Control Wash Centrifuge & Wash to Remove Antibiotic Test->Wash Control->Wash Regrowth Incubate & Monitor Viable Counts Wash->Regrowth Calculate Calculate PAE (PAE = T - C) Regrowth->Calculate

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Discussion

The data suggests that this compound, as an aminoglycoside, exhibits a prolonged PAE against Staphylococcus aureus.[4][5][6] This effect is concentration-dependent, with higher concentrations leading to a longer duration of growth suppression.[5][6] A significant PAE allows for less frequent dosing intervals, which can reduce the risk of toxicity and improve patient compliance.

In comparison, vancomycin demonstrates a shorter PAE against S. aureus.[2] Linezolid shows a moderate PAE.[3] While specific PAE duration for daptomycin against S. aureus was not found in the provided search results, its rapid bactericidal activity is a key characteristic.[7] Daptomycin is a valuable alternative for treating MRSA infections, particularly in cases of vancomycin failure.

The choice of antibiotic will depend on various factors, including the specific strain of S. aureus, the site and severity of the infection, and the patient's clinical status. The prolonged PAE of aminoglycosides like this compound suggests a potential advantage in certain clinical scenarios, warranting further investigation to confirm these findings for this compound specifically.

References

Confirming the Mechanism of Action of Ashimycin B Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mutagenesis-based approaches to confirm the mechanism of action of the antibiotic Ashimycin B. As a structural analogue of streptomycin, this compound is presumed to share its mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. This guide outlines the experimental framework to verify this hypothesis, drawing comparisons with the well-established mechanisms of tetracycline and erythromycin, which also target the ribosome. By examining the effects of specific, targeted mutations on antibiotic susceptibility, researchers can definitively identify the molecular target of a novel antibiotic.

Comparative Analysis of Antibiotic Action and Resistance

The following table summarizes the key characteristics of this compound (via its analogue, streptomycin) and two other ribosome-targeting antibiotics. Mutagenesis studies have been pivotal in elucidating the precise binding sites and mechanisms of resistance for these drugs.

Antibiotic Proposed Target Key Resistance Genes Common Resistance Mutations Effect of Mutation on MIC
This compound (Streptomycin) 30S Ribosomal SubunitrpsL (encodes ribosomal protein S12)K43R, K88R in rpsLHigh-level resistance (MIC >200 µg/mL)[1]
16S rRNA (rrs)A513C, C516T in rrsIntermediate-level resistance (MIC ~100 µg/mL)[1]
Tetracycline 30S Ribosomal Subunit16S rRNA (rrs)G1058C in 16S rRNA64-fold increase in MIC for tetracycline and doxycycline[2]
Erythromycin 50S Ribosomal Subunit23S rRNA (rrl)A2058G in 23S rRNAHigh-level resistance (MIC >256 µg/mL)[3]
rplD (encodes ribosomal protein L4)K63E in L4Reduced erythromycin binding and resistance[4][5]
rplV (encodes ribosomal protein L22)Deletion of codons 82-84 in L22Reduced erythromycin susceptibility[4][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a fundamental assay in antibiotic research.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock Solutions: Prepare a concentrated stock solution of the antibiotic in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth). This will create a gradient of antibiotic concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate, including a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.[7][8][9]

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a gene of interest to study the functional effects of these changes.

Protocol: Overlap Extension PCR

  • Primer Design: Design two pairs of primers. The external primers will amplify the entire gene of interest. The internal, overlapping primers will contain the desired mutation.

  • First Round of PCR: Perform two separate PCR reactions. The first reaction uses the forward external primer and the reverse internal (mutagenic) primer. The second reaction uses the forward internal (mutagenic) primer and the reverse external primer.

  • Purification: Purify the PCR products from both reactions to remove the primers and dNTPs.

  • Second Round of PCR (Overlap Extension): Combine the two purified PCR products from the first round. These will serve as the template for a second PCR reaction using only the external primers. The overlapping regions of the two fragments will anneal, and the polymerase will extend the fragments to create the full-length, mutated gene.

  • Cloning and Verification: Clone the final PCR product into a suitable vector and transform it into a host organism (e.g., E. coli). Sequence the inserted gene to confirm the presence of the desired mutation and the absence of any unintended mutations.[10][11][12][13]

Allelic Exchange

Allelic exchange is a method for introducing a mutated gene from a plasmid into the chromosome of a bacterium, replacing the wild-type allele.

Protocol: Two-Step Allelic Exchange using a Suicide Vector

  • Construct the Suicide Vector: Clone the mutated gene (generated by site-directed mutagenesis) into a suicide vector. This vector should contain a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).

  • Conjugation: Introduce the suicide vector into the target bacterium via conjugation from a donor strain (e.g., E. coli).

  • First Recombination (Integration): Select for single-crossover events where the entire plasmid has integrated into the bacterial chromosome. This is done by plating the bacteria on a medium containing the antibiotic for which the suicide vector confers resistance.

  • Second Recombination (Excision): Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur. This will excise the plasmid from the chromosome.

  • Counter-selection: Select for the double-crossover mutants (which have lost the plasmid) by plating on a medium containing the counter-selectable agent (e.g., sucrose).

  • Screening and Verification: Screen the resulting colonies by PCR and DNA sequencing to identify the clones that have successfully replaced the wild-type allele with the mutated allele.[14][15][16][17]

Visualizing the Workflow and Mechanisms

Experimental_Workflow cluster_preparation Preparation cluster_mic MIC Determination cluster_mutagenesis Mutagenesis cluster_confirmation Confirmation Wild-type Bacterium Wild-type Bacterium Broth Microdilution Broth Microdilution Wild-type Bacterium->Broth Microdilution Site-Directed Mutagenesis Site-Directed Mutagenesis Wild-type Bacterium->Site-Directed Mutagenesis Target Gene Antibiotic Stock Antibiotic Stock Antibiotic Stock->Broth Microdilution Determine Wild-type MIC Determine Wild-type MIC Broth Microdilution->Determine Wild-type MIC Compare MICs Compare MICs Determine Wild-type MIC->Compare MICs Allelic Exchange Allelic Exchange Site-Directed Mutagenesis->Allelic Exchange Mutant Bacterium Mutant Bacterium Allelic Exchange->Mutant Bacterium Determine Mutant MIC Determine Mutant MIC Mutant Bacterium->Determine Mutant MIC Determine Mutant MIC->Compare MICs

Caption: Experimental workflow for confirming antibiotic mechanism of action.

Signaling_Pathway cluster_ribosome Bacterial Ribosome 30S Subunit 30S Subunit Protein Synthesis Protein Synthesis 30S Subunit->Protein Synthesis Inhibition X 30S Subunit->Inhibition 50S Subunit 50S Subunit 50S Subunit->Protein Synthesis mRNA mRNA mRNA->30S Subunit This compound This compound This compound->30S Subunit binds Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Inhibition->Protein Synthesis Inhibition_Growth X Inhibition_Growth->Bacterial Growth

Caption: Proposed mechanism of action for this compound.

Logical_Relationship Hypothesis This compound binds to the 30S ribosomal subunit Experiment Introduce mutation in the 30S subunit gene (e.g., rpsL) Hypothesis->Experiment leads to Observation Mutant strain shows significantly increased MIC for this compound Experiment->Observation results in Conclusion The 30S subunit is the target of this compound Observation->Conclusion confirms

Caption: Logical framework for confirming mechanism of action.

References

Benchmarking Ashimycin B: A Comparative Analysis of Preclinical Performance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel streptomycin analogue, publicly available preclinical data for Ashimycin B is currently unavailable. This guide therefore utilizes data from its parent compound, streptomycin, as a surrogate for comparative analysis against other clinically relevant aminoglycoside antibiotics, namely gentamicin and kanamycin. The data presented here is intended to provide a benchmark for expected performance and a framework for the evaluation of this compound as it progresses through preclinical development.

Executive Summary

This guide provides a comparative overview of the preclinical performance of key aminoglycoside antibiotics. By examining the in vitro activity and in vivo efficacy of streptomycin, gentamicin, and kanamycin, we aim to establish a performance benchmark for the novel streptomycin analogue, this compound. The data compiled herein, sourced from various preclinical studies, highlights the antibacterial spectrum and potency of these established drugs, offering a valuable reference for researchers, scientists, and drug development professionals. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to ensure transparency and facilitate the design of future studies for this compound.

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of streptomycin, gentamicin, and kanamycin against common Gram-negative and Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aminoglycosides against Escherichia coli

AntibioticStrainMIC (µg/mL)Reference
Streptomycin Clinical IsolatesMIC50: 16[1]
MIC90: >128[1]
Gentamicin Pathogenic Strain8 (hypoxic/acidic)[2]
Kanamycin ATCC 2592250[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Aminoglycosides against Pseudomonas aeruginosa

AntibioticStrainMIC (µg/mL)Reference
Gentamicin Clinical Isolates (Susceptible)0.25 - 2[4]
Clinical Isolates (Resistant)16 - 512[4]

Table 3: Minimum Inhibitory Concentrations (MIC) of Aminoglycosides against Staphylococcus aureus

AntibioticStrainMIC (µg/mL)Reference
Gentamicin ATCC 29213 & Clinical IsolatesNot specified, but killing effect plateaus at 4-8x MIC[5]
Kanamycin Bovine Intramammary Infection IsolatesMIC50: 0.78[6]
MRSA Strain AG0412.0 - 4.0[7]

In Vivo Efficacy in Preclinical Models

The therapeutic potential of an antibiotic is ultimately determined by its efficacy in vivo. The following tables summarize the performance of streptomycin, gentamicin, and kanamycin in various murine infection models.

Table 4: In Vivo Efficacy of Streptomycin in a Murine Infection Model

ModelPathogenTreatment RegimenOutcomeReference
Established InfectionMycobacterium avium complex150 mg/kg/dayPartially reduced CFU in spleen, liver, and lungs[8]
Colitis ModelSalmonella enterica serovar Typhimurium20 mg (oral gavage)Enables efficient colonization for the model[9][10]

Table 5: In Vivo Efficacy of Gentamicin in Murine Infection Models

ModelPathogenTreatment RegimenOutcomeReference
Peritonitis/Intra-abdominal AbscessEscherichia coli / Bacteroides fragilisNot specifiedInferior to aztreonam in preventing abscess formation[2]
SepticemiaEscherichia coli ATCC 25922ED50: 0.7 mg/kg100% survival at ≥1.6 mg/kg[11]
SepticemiaPseudomonas aeruginosa ATCC 27853ED50: 5.2 mg/kg100% survival at ≥16 mg/kg[11]

Table 6: In Vivo Efficacy of Kanamycin in a Murine Infection Model

ModelPathogenTreatment RegimenOutcomeReference
SepticemiaStaphylococcus aureus (MRSA)Not specifiedEfficacy comparable to amikacin[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17][18][19]

  • Broth Microdilution Method: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

  • Agar Dilution Method: This method involves incorporating varying concentrations of the antibiotic into an agar medium. The surface of the agar is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Murine Infection Models

The in vivo efficacy data was generated using established and validated mouse models of bacterial infection.[20][21][22][23][24]

  • Sepsis (Peritonitis) Model:

    • Animal Strain: Typically BALB/c or C57BL/6 mice.

    • Infection: Mice are infected via intraperitoneal (IP) injection of a lethal dose of the bacterial pathogen (e.g., E. coli, S. aureus).

    • Treatment: The test antibiotic is administered at various doses and schedules (e.g., single dose, multiple doses) via a relevant route (e.g., subcutaneous, intravenous, or intraperitoneal).

    • Endpoints: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include bacterial load in blood and organs (determined by colony-forming unit counts) and levels of inflammatory markers.

  • Neutropenic Thigh Infection Model:

    • Animal Model: Mice are rendered neutropenic by treatment with cyclophosphamide.

    • Infection: A localized infection is established by injecting the bacterial pathogen into the thigh muscle.

    • Treatment: The antibiotic is administered systemically.

    • Endpoints: The primary endpoint is the reduction in bacterial burden in the infected thigh muscle after a specified treatment period, typically 24 hours.

Mechanism of Action and Experimental Workflows

Aminoglycoside Mechanism of Action

Aminoglycosides, including streptomycin, gentamicin, and kanamycin, exert their bactericidal effect by inhibiting protein synthesis in bacteria.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Porin Porin Channel Aminoglycoside->Porin Enters cell 30S_Subunit 30S Ribosomal Subunit Porin->30S_Subunit Binds to tRNA tRNA 30S_Subunit->tRNA Causes misreading of mRNA mRNA mRNA mRNA->30S_Subunit Protein Non-functional Protein tRNA->Protein Incorrect amino acid incorporation Cell_Death Cell Death Protein->Cell_Death

Caption: Aminoglycoside mechanism of action.

General Experimental Workflow for Preclinical Antibiotic Evaluation

The preclinical evaluation of a new antibiotic like this compound follows a structured workflow to assess its potential as a therapeutic agent.

Preclinical Antibiotic Evaluation Workflow Discovery Compound Discovery (e.g., this compound) In_Vitro In Vitro Testing (MIC, MBC) Discovery->In_Vitro In_Vivo In Vivo Efficacy (Murine Infection Models) In_Vitro->In_Vivo PKPD Pharmacokinetics/ Pharmacodynamics In_Vivo->PKPD Tox Toxicology Studies PKPD->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Preclinical antibiotic evaluation workflow.

References

Safety Operating Guide

Hazard and Exposure Data for Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

As an aminoglycoside antibiotic and a structural analog of streptomycin, Ashimycin B requires careful handling and disposal to ensure laboratory safety and prevent environmental contamination.[1][2] Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and harm aquatic life.[3] Therefore, all this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[3]

The following procedures provide a comprehensive guide for the safe disposal of this compound in a laboratory setting. These guidelines are based on best practices for handling aminoglycoside antibiotics and hazardous chemical waste.[1][2] Researchers should always consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies.[1]

Hazard CategoryDescriptionPotential EffectsPrimary Exposure Routes
Acute Toxicity Harmful if swallowed or inhaled.[4][5]May cause systemic toxicity.Ingestion, Inhalation
Organ Toxicity Can be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[1]Impaired kidney function, hearing loss, balance problems.Ingestion, Inhalation, Skin Absorption
Sensitization May cause allergic reactions upon skin contact or inhalation.[1][4]Skin rash, itching, respiratory sensitization.[4]Skin Contact, Inhalation
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][4][5]Potential for developmental harm.[4]Ingestion, Inhalation
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Contamination of waterways, harm to aquatic organisms.Improper Disposal

Detailed Disposal Protocol for this compound

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Waste Segregation and Containerization

Proper segregation and containment are crucial for safe disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.[3]

  • Container Selection: Use only designated hazardous waste containers that are leak-proof, have a secure lid, and are chemically compatible with the waste.[2][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless approved by your institution's EHS department.[1] Keep incompatible chemicals separate.[2][7]

Disposal of Solid this compound Waste

This includes expired or unused powder.

  • Keep the solid this compound in its original container if possible.

  • Ensure the container is tightly sealed.

  • Place the sealed container in a secondary containment bin.

  • Store in a designated satellite accumulation area until collection by the EHS department.[7]

Disposal of Liquid this compound Waste

This includes stock solutions and media containing this compound. Do not pour any antibiotic solutions down the drain. [1][3]

  • Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.[3]

  • Keep the container securely closed except when adding waste.[2]

  • Store the container in a secondary containment tray or bin to prevent spills.[7]

  • Once the container is full, or in accordance with your institution's policies, arrange for pickup by the EHS department.[2]

Disposal of Contaminated Labware and Materials

This includes pipette tips, gloves, empty vials, and other materials that have come into contact with this compound.

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

  • Solid Materials: Gloves, weigh boats, and other contaminated solid materials should be double-bagged and placed in the designated solid hazardous waste container.

  • Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste. Deface the label of the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling).[2]

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

  • For a liquid spill, once absorbed, carefully collect the material and place it in the solid hazardous waste container.

  • For a solid spill, gently cover and then moisten the absorbent material to prevent dust generation before sweeping it up.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

AshimycinB_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid this compound (Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container for Chemical Waste sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Vendor storage->ehs_pickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Ashimycin B

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential, immediate safety and logistical information for the handling and disposal of Ashimycin B. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potent cytotoxic compounds and should be implemented to minimize exposure and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable to protect personnel from potential hazards.[1] The following table summarizes the required PPE for various activities involving this compound. Adherence to these guidelines is critical to prevent skin contact, inhalation, and accidental ingestion.[1]

ActivityRequired Personal Protective Equipment
Compound Handling (Weighing, Reconstituting) Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or damaged.[2] Gown: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric.[2] Eye/Face Protection: Safety glasses with side shields or a full-face shield must be worn.[1][3] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the compound or when there is a risk of aerosolization.[1][2]
Administering Compound (In Vitro/In Vivo) Gloves: Double gloving with chemotherapy-tested nitrile gloves. Gown: A disposable, long-sleeved, solid-front gown. Eye/Face Protection: Safety glasses with side shields or a full-face shield.
Waste Disposal Gloves: Double gloving with chemotherapy-tested nitrile gloves. Gown: A disposable, long-sleeved, solid-front gown. Eye/Face Protection: Safety glasses with side shields or a full-face shield.
Spill Cleanup Gloves: Heavy-duty, industrial-thickness nitrile or neoprene gloves.[4] Gown: A disposable, long-sleeved, solid-front gown. Eye/Face Protection: A full-face shield.[3] Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for chemical vapors.

Note: All PPE should be removed in a designated area to prevent the spread of contamination.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe working environment. The following workflow outlines the key stages, from preparation to disposal.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Designated Handling Area (e.g., Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weighing/Reconstitution don_ppe->weigh 2. Handle experiment Experimental Use weigh->experiment decontaminate Decontaminate Surfaces experiment->decontaminate 3. Clean Up doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe segregate Segregate Waste doff_ppe->segregate 4. Dispose dispose Dispose as Hazardous Chemical Waste segregate->dispose

This compound Safe Handling Workflow

III. Experimental Protocol: Safe Handling and Preparation of this compound Solutions

Objective: To safely prepare a stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Sterile, conical tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Preparation:

    • Ensure all procedures are conducted within a certified chemical fume hood.

    • Prepare the work surface by covering it with absorbent, plastic-backed liners.

    • Don all required PPE as outlined in Table 1 for "Compound Handling."

  • Weighing:

    • Carefully weigh the desired amount of this compound powder in a disposable weigh boat or directly into a pre-labeled conical tube.

    • Avoid creating dust. If any powder is spilled, clean it immediately following the spill cleanup procedure.

  • Reconstitution:

    • Add the appropriate volume of solvent to the conical tube containing the this compound powder.

    • Close the tube securely and vortex until the solid is completely dissolved.

  • Aliquoting and Storage:

    • If necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution and aliquots at the recommended temperature, typically -20°C or -80°C, in a designated and clearly labeled freezer.

  • Decontamination and Waste Disposal:

    • Decontaminate all surfaces and equipment used with an appropriate cleaning solution (e.g., 70% ethanol (B145695) followed by a surface decontaminant).

    • Dispose of all contaminated materials, including weigh boats, pipette tips, and empty vials, as hazardous chemical waste according to your institution's guidelines.

IV. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated PPE (gloves, gowns), weigh papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[5][6]

  • Liquid Waste: Unused solutions containing this compound and any rinsate from decontaminating glassware should be collected in a sealed, labeled container for hazardous chemical waste.[5] Do not pour any solutions containing this compound down the drain.[5]

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.[5]

All waste must be disposed of through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

V. Spill Management: Swift and Safe Response

In the event of a spill, immediate and correct action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as listed in Table 1 for "Spill Cleanup."

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.

    • For liquid spills: Cover the spill with absorbent material, starting from the outside and working inwards.

  • Clean the Spill:

    • Carefully collect all contaminated absorbent materials and place them in a designated hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution, followed by a rinse with water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is minor.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.